2-Chloro-5-nitrobenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLKKYALUKXVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067148 | |
| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25784-91-2 | |
| Record name | 2-Chloro-5-nitrobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25784-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025784912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 2-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitrobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-nitrobenzoyl chloride: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chloro-5-nitrobenzoyl chloride, detailed experimental protocols for its synthesis, and an exploration of its applications as a key intermediate in the development of pharmaceuticals. The information is presented to support research and development in medicinal chemistry and organic synthesis.
Core Chemical Properties
This compound is a reactive acyl chloride compound characterized by the presence of a chloro and a nitro group on the benzene (B151609) ring. These functional groups significantly influence its chemical reactivity, making it a versatile reagent in organic synthesis.
Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1] |
| Molecular Weight | 220.01 g/mol | [1] |
| Appearance | White to yellow or brown crystalline solid | [2] |
| Melting Point | 58-60 °C | [3] |
| Boiling Point | 157-158 °C at 11 mmHg | [4] |
| CAS Number | 25784-91-2 | [1] |
| Solubility | Reacts with water and alcohols. Soluble in many organic solvents. | |
| LogP | 2.35 | [3] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ~8.4 | d | ~2.5 | H-6 |
| ~8.2 | dd | ~8.5, 2.5 | H-4 |
| ~7.7 | d | ~8.5 | H-3 |
Note: Predicted values based on typical chemical shifts for similar structures. The exact values can be found in spectral databases.[5]
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~167 | C=O (acid chloride) |
| ~148 | C-NO₂ |
| ~142 | C-Cl (C2) |
| ~133 | C-COCl |
| ~131 | C-H (C3) |
| ~127 | C-H (C4) |
| ~125 | C-H (C6) |
Note: Predicted values based on typical chemical shifts for similar structures.[6][7]
The FTIR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1780-1740 | C=O (acid chloride) | Stretch |
| ~1530 | NO₂ | Asymmetric Stretch |
| ~1350 | NO₂ | Symmetric Stretch |
| ~1600, ~1475 | C=C | Aromatic Ring Stretch |
| ~800-600 | C-Cl | Stretch |
Note: These are typical ranges for the indicated functional groups.[8][9]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1]
| m/z | Proposed Fragment |
| 219/221/223 | [M]⁺ (Molecular ion with isotopic peaks for Cl) |
| 184/186 | [M-Cl]⁺ |
| 156/158 | [M-Cl-CO]⁺ |
| 138 | [M-Cl-NO₂]⁺ |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reaction of its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid, with thionyl chloride.
Materials:
-
2-chloro-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (catalytic amount)
-
Anhydrous toluene (B28343) (or another inert solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-nitrobenzoic acid in anhydrous toluene.
-
Add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.
-
Add a catalytic amount of pyridine to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by observing the dissolution of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane.
Below is a workflow diagram for the synthesis.
Applications in Drug Development
This compound is a valuable building block in the synthesis of various pharmaceutical compounds due to its reactive nature, allowing for the facile introduction of the 2-chloro-5-nitrobenzoyl moiety into a target molecule. Its precursor, 2-chloro-5-nitrobenzoic acid, is a known intermediate in the synthesis of the antibacterial drug Chlorquinaldol.[10][11]
A structurally related and medicinally important compound is Niclosamide (B1684120) , an anthelmintic drug that is synthesized from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[12][13] Niclosamide has gained significant attention for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to modulate multiple key signaling pathways.[10][14] The structural similarities between the precursors of niclosamide and this compound highlight the potential of the latter in the synthesis of novel therapeutic agents targeting similar pathways.
Niclosamide and its Impact on Cellular Signaling Pathways
Niclosamide has been shown to inhibit several critical signaling pathways that are often dysregulated in diseases like cancer. These include the Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch signaling pathways.[10][15] The ability to target multiple pathways contributes to its broad spectrum of activity.
Below are diagrams illustrating the inhibitory action of niclosamide on these pathways, which serve as a model for the potential therapeutic targets of compounds derived from this compound.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and reactivity, coupled with the demonstrated biological activity of structurally related compounds like niclosamide, make it an attractive starting material for the synthesis of novel therapeutic agents targeting a range of diseases. This guide provides a foundational resource for researchers to explore the full potential of this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 2-Chloro-5-nitrobenzoic acid(2516-96-3) 1H NMR spectrum [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. spectrabase.com [spectrabase.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. 2-CHLORO-4-NITROBENZOYL CHLORIDE(7073-36-1) 13C NMR [m.chemicalbook.com]
- 8. FTIR [terpconnect.umd.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. Niclosamide synthesis - chemicalbook [chemicalbook.com]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Niclosamide inhibits colon cancer progression through downregulation of the Notch pathway and upregulation of the tumor suppressor miR-200 family - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-5-nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2-Chloro-5-nitrobenzoyl chloride, a key intermediate in pharmaceutical and organic synthesis. The information is presented to be a valuable resource for laboratory and development work.
Core Physical and Chemical Properties
This compound is a solid organic compound with the molecular formula C₇H₃Cl₂NO₃.[1][2][3] It is recognized for its reactivity as an acyl chloride, making it a versatile building block in the synthesis of more complex molecules.
Data Presentation: Physical Property Summary
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1][2][3] |
| Molecular Weight | 220.01 g/mol | [1][2][3] |
| Appearance | White to Orange to Green powder to crystal | [2] |
| Melting Point | 57.0 to 60.0 °C | [2] |
| Boiling Point | 158 °C at 11 mmHg | [2] |
| Purity (by GC) | ≥ 98.0% | [2] |
| Purity (by Argentometric Titration) | ≥ 98.0% | [2] |
| CAS Number | 25784-91-2 | [1][2][3] |
Experimental Protocols
While specific, detailed experimental protocols for the determination of the physical properties of this compound by manufacturers are proprietary and not publicly available, this section outlines the standard laboratory methodologies typically employed for such characterizations.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.
General Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[4]
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[4]
Boiling Point Determination
The boiling point is determined for liquid substances at a given pressure. For this compound, the boiling point is reported at a reduced pressure (11 mmHg), which is a common practice for compounds that may decompose at their atmospheric boiling point.
General Procedure (for reduced pressure):
-
The sample is placed in a distillation flask connected to a vacuum source and a manometer.
-
The apparatus is evacuated to the desired pressure.
-
The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point at that pressure. A common method involves observing the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube placed in the sample.[5][6]
Purity Determination
Gas Chromatography (GC): Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds.[7][8] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.[7]
General Procedure:
-
A small amount of the sample is dissolved in a suitable solvent and injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a column containing the stationary phase.
-
Components are separated based on their boiling points and interactions with the stationary phase, and a detector records the retention time and abundance of each component.[9]
-
The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.[10]
Argentometric Titration: Argentometric titration is a type of precipitation titration used to determine the concentration of halide ions in a sample.[11] For this compound, it can be used to quantify the chloride content and thus infer purity.
General Procedure (Mohr Method):
-
A known weight of the sample is dissolved in a suitable solvent.
-
A potassium chromate (B82759) indicator is added to the solution.[12]
-
The solution is titrated with a standardized solution of silver nitrate.
-
Silver ions react with the chloride ions to form a white precipitate of silver chloride.
-
After all the chloride ions have precipitated, the excess silver ions react with the chromate indicator to form a reddish-brown precipitate of silver chromate, signaling the endpoint of the titration.[12]
Synthesis Workflow Visualization
This compound is typically synthesized from its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid. The following diagram illustrates a common synthetic route for the preparation of 2-chloro-5-nitrobenzoic acid, a critical precursor. This process involves the nitration of o-chlorobenzoic acid.[13][14][15][16]
Caption: Synthesis of this compound.
References
- 1. Benzoyl chloride, 2-chloro-5-nitro- | C7H3Cl2NO3 | CID 117637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 25784-91-2 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound [webbook.nist.gov]
- 4. byjus.com [byjus.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gas chromatography - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. oshadhi.co.uk [oshadhi.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Argentometry - Wikipedia [en.wikipedia.org]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. Page loading... [wap.guidechem.com]
- 14. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 15. nbinno.com [nbinno.com]
- 16. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
2-Chloro-5-nitrobenzoyl chloride IUPAC name and synonyms
An In-depth Technical Guide to 2-Chloro-5-nitrobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its reactivity.
Chemical Identity
IUPAC Name: this compound[1]
Synonyms:
-
Benzoyl chloride, 2-chloro-5-nitro-[1]
-
2-Chloro-5-Nitrobenzoyl[2]
-
2-chloro-5-nitro-benzoylchlorid[2]
-
This compound[2]
-
2-Chloro-5-nitrobenzoic acid chloride[2]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 25784-91-2 | [1][2] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1][2] |
| Molecular Weight | 220.01 g/mol | [1] |
| Appearance | White to Orange to Green powder to crystal | [3] |
| Melting Point | 57.0 to 60.0 °C | [3] |
| Purity | >98.0%(GC)(T) | [3] |
Experimental Protocol: Synthesis of this compound
This compound is a crucial intermediate in the synthesis of other compounds, such as 2-Chloro-5-nitrobenzaldehyde. The following protocol details the conversion of 2-Chloro-5-nitrobenzoic acid to this compound.
Objective: To synthesize this compound from 2-Chloro-5-nitrobenzoic acid.
Materials:
-
2-Chloro-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous reaction vessel
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Methodology:
-
In a dry reaction vessel equipped with a reflux condenser and a stirring apparatus, place 2-Chloro-5-nitrobenzoic acid.
-
Add an excess of thionyl chloride (SOCl₂) to the reaction vessel.[2]
-
Gently heat the mixture to reflux. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.
-
The resulting crude this compound can then be used directly in subsequent reactions, such as the Rosenmund reduction to form 2-Chloro-5-nitrobenzaldehyde, or purified further if required.[2]
Chemical Reactivity and Signaling Pathways
This compound, as an acyl chloride, is a reactive molecule that readily undergoes nucleophilic acyl substitution reactions. The electron-withdrawing nitro group and the chloro group on the benzene (B151609) ring activate the acyl chloride functionality.
While a specific signaling pathway directly involving this compound is not extensively documented, its derivatives have shown biological activity. For instance, derivatives of its precursor, 2-chloro-5-nitrobenzoic acid, have been investigated as potential antibacterial agents.[4] The primary chemical transformation of this compound involves reaction with nucleophiles, a fundamental process in the synthesis of a wide range of biologically active molecules.
The general mechanism for nucleophilic acyl substitution is a two-step process: nucleophilic attack followed by the elimination of the leaving group (in this case, the chloride ion). This reaction pathway is fundamental to its utility in organic synthesis.
Caption: General mechanism of nucleophilic acyl substitution.
This guide provides essential information for researchers and professionals working with this compound, highlighting its synthesis, properties, and fundamental reactivity.
References
An In-depth Technical Guide to 2-Chloro-5-nitrobenzoyl chloride (CAS Number: 25784-91-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-nitrobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This document details its chemical and physical properties, synthesis and purification protocols, spectroscopic data, and reactivity, with a focus on its applications in research and development.
Chemical and Physical Properties
This compound is a pale-yellow crystalline solid at room temperature.[1] It is characterized by the presence of a reactive acid chloride group, a chloro substituent, and a nitro group on the benzene (B151609) ring, which influence its reactivity and physical properties. It is sensitive to moisture and should be stored in a cool, dark place under an inert atmosphere.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 25784-91-2 | [3][4][5][6][7] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [3][4][6][7][8] |
| Molecular Weight | 220.01 g/mol | [3][4][6][9][10] |
| Appearance | White to yellow powder or crystals | [1] |
| Melting Point | 57-60 °C | [2][3][8][10] |
| Boiling Point | 307.9 ± 22.0 °C at 760 mmHg | [3] |
| 157-158 °C at 11 mmHg | [2][8] | |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Flash Point | 140.0 ± 22.3 °C | [3] |
| Solubility | Soluble in water, ethanol, and acetone | [11] |
| Vapor Pressure | 0.000705 mmHg at 25°C | [8] |
| Refractive Index | 1.602 | [8] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Data and Observations | Source(s) |
| ¹H NMR | The spectrum is available, though specific peak assignments are not detailed in the provided search results. | [3][6][12] |
| ¹³C NMR | The spectrum is available, though specific peak assignments are not detailed in the provided search results. | [3] |
| Infrared (IR) | The spectrum is available, with characteristic peaks for the carbonyl group of the acid chloride and the nitro group. | [3][6][12][13][14] |
| Mass Spectrometry (MS) | Mass spectrum (electron ionization) data is available, showing the molecular ion peak. | [3][5][6][12] |
| Raman | The Raman spectrum is available. | [3][12][15] |
Synthesis and Purification
This compound is typically synthesized from its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid. The synthesis of the acid precursor and its subsequent conversion to the acid chloride are detailed below.
Synthesis of 2-Chloro-5-nitrobenzoic Acid
A common method for the synthesis of 2-chloro-5-nitrobenzoic acid is the nitration of o-chlorobenzoic acid.[12][13][16][17][18][19][20]
Experimental Protocol: Nitration of o-Chlorobenzoic Acid [16][18]
-
Preparation: In a suitable reaction vessel, dissolve 32 grams of pure o-chlorobenzoic acid in 160 grams of 100% sulfuric acid with stirring. Cool the solution to below 0°C using an ice-salt bath.
-
Nitration: Prepare a nitrating mixture by combining 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid. Add this mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature is maintained below 0°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for 10 to 12 hours. Subsequently, slowly heat the mixture to 60°C.
-
Precipitation: Pour the reaction mixture onto 400 grams of ice. The product, 2-chloro-5-nitrobenzoic acid, will precipitate out of solution.
-
Isolation and Purification: Filter the solid product. For purification, recrystallize the crude product from boiling water (approximately 1 liter). A second recrystallization may be necessary to remove any unreacted o-chlorobenzoic acid. The expected yield of the pure product is approximately 37.5 grams (92% of the theoretical amount).
Synthesis of this compound
The conversion of 2-chloro-5-nitrobenzoic acid to the corresponding acid chloride is a standard procedure in organic synthesis, often employing thionyl chloride (SOCl₂).[11]
Experimental Protocol: Conversion to this compound [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl and SO₂ byproducts), place 2-chloro-5-nitrobenzoic acid.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation.
Reactivity and Applications
This compound is a versatile intermediate due to its reactive acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.
Reaction with Amines to Form Amides
A primary application of this compound is its reaction with primary and secondary amines to form the corresponding N-substituted 2-chloro-5-nitrobenzamides.[9][11][16] These amides are often precursors to pharmacologically active molecules.
Experimental Protocol: Amide Formation [11][16]
-
Reaction Setup: In a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), dissolve the amine (1 equivalent). Add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) (1.1-1.5 equivalents).
-
Addition of Acid Chloride: Cool the amine solution in an ice bath. Slowly add a solution of this compound (1 equivalent) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).
-
Work-up: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by recrystallization or column chromatography.
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][5] It may also be corrosive to metals.[2][5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[1][2][21]
Table 3: GHS Hazard Information
| Hazard Statement | Code | Source(s) |
| Causes severe skin burns and eye damage | H314 | [1][2][5] |
| May be corrosive to metals | H290 | [2][5] |
Precautionary Statements: [1][2][5]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER/doctor.
This document is intended for informational purposes for qualified professionals and does not constitute a warranty of any kind. All chemical manipulations should be carried out with appropriate safety precautions and a thorough risk assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Chloro-5-nitrobenzoic acid(2516-96-3) 13C NMR spectrum [chemicalbook.com]
- 3. This compound(25784-91-2) 1H NMR [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound(25784-91-2) MS spectrum [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [joxbio.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2-Chloro-5-nitrobenzoic acid(2516-96-3) 1H NMR [m.chemicalbook.com]
- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 12. Benzoyl chloride, 2-chloro-5-nitro- | C7H3Cl2NO3 | CID 117637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound [webbook.nist.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. orgosolver.com [orgosolver.com]
- 17. Page loading... [wap.guidechem.com]
- 18. prepchem.com [prepchem.com]
- 19. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. 2-Chloro-5-nitrobenzaldehyde(6361-21-3) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-5-nitrobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2-Chloro-5-nitrobenzoyl chloride. This compound is a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals.
Molecular Identity and Physicochemical Properties
This compound is an organic compound featuring a benzene (B151609) ring substituted with a chloro group, a nitro group, and a benzoyl chloride functional group.[1] Its structure combines the reactivity of an acyl chloride with the electronic effects of the chloro and nitro substituents, making it a versatile reagent in organic synthesis.
The fundamental properties and identifiers of this compound are summarized in the table below for easy reference.
| Identifier | Value |
| IUPAC Name | This compound[2][3] |
| CAS Number | 25784-91-2[2][4] |
| Molecular Formula | C₇H₃Cl₂NO₃[1][2][4] |
| Molecular Weight | 220.01 g/mol [1][4] |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)Cl)Cl[3] |
| InChI Key | OGLKKYALUKXVPQ-UHFFFAOYSA-N[1] |
| Appearance | White to cream to yellow to brown crystals or powder[5] |
| Melting Point | 57.0 to 60.0 °C |
| Boiling Point | 158 °C at 11 mmHg |
| Purity | Typically >98.0% (GC) |
Structural Elucidation via Spectroscopy
The molecular structure of this compound has been confirmed through various spectroscopic methods. The data provides insights into the connectivity of atoms and the nature of the functional groups present.
Figure 1. Molecular Structure of this compound.
| Spectroscopic Technique | Observed Features and Interpretation |
| ¹H NMR | The proton NMR spectrum would show signals in the aromatic region, characteristic of the three protons on the substituted benzene ring.[3][6] |
| IR Spectroscopy | The infrared spectrum displays characteristic absorption bands. Key vibrational frequencies include a strong carbonyl (C=O) stretch from the acyl chloride group (~1700 cm⁻¹), asymmetric and symmetric stretches for the nitro group (NO₂) (~1530 cm⁻¹ and ~1350 cm⁻¹ respectively), aromatic C=C stretches, and a C-Cl stretch.[4][7][8] |
| Mass Spectrometry | Mass spectrometry data confirms the molecular weight of the compound.[4] The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3] |
Synthesis and Reactivity
This compound is typically synthesized from its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid. This transformation is a standard method for preparing acyl chlorides.
Synthetic Pathway
The synthesis involves the conversion of the carboxylic acid group to an acyl chloride, commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Figure 2. General synthesis workflow for this compound.
Experimental Protocol: Preparation of the Precursor, 2-Chloro-5-nitrobenzoic Acid
The precursor, 2-chloro-5-nitrobenzoic acid, is synthesized via the nitration of o-chlorobenzoic acid.[9][10][11]
Materials:
Procedure:
-
A solution is prepared by stirring 32 grams of pure o-chlorobenzoic acid with 160 grams of 100% sulfuric acid.[10]
-
The mixture is cooled to below 0°C in an ice-salt bath.[10]
-
A mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid is added dropwise over approximately 1 hour, ensuring the temperature remains below 0°C.[10]
-
The reaction mixture is maintained at room temperature for 10 to 12 hours.[10]
-
The mixture is then slowly heated to 60°C and subsequently poured onto 400 grams of ice.[10]
-
The precipitated 2-chloro-5-nitrobenzoic acid is collected by filtration.[10]
-
For purification, the product is recrystallized twice from 1 liter of boiling water. This process yields a pure product with a melting point of 164-165°C.[10]
Applications in Synthesis
The high reactivity of the acyl chloride functional group makes this compound a valuable building block for introducing the 2-chloro-5-nitrophenyl moiety into larger molecules.
Figure 3. Role as a synthetic intermediate.
It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reactivity is fundamental to its use in the pharmaceutical and agrochemical industries for constructing complex, biologically active compounds.[12][13] For instance, it is used in the synthesis of N-substituted 5-nitroanthranilic acid derivatives through reactions with various amines.[14]
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[3]
-
Moisture Sensitive: Reacts with water, potentially releasing corrosive hydrogen chloride gas. It should be stored under an inert gas.
-
Toxicity: Inhalation, ingestion, or skin contact may cause severe injury.[15]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.
-
Handle in a well-ventilated area, such as a fume hood, to avoid breathing dust or vapors.[16]
-
Keep away from moisture and incompatible materials.[16]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16][17]
Conclusion
This compound is a well-characterized organic compound whose molecular structure is defined by a trifunctionalized benzene ring. Its properties, confirmed by extensive spectroscopic data, make it a reactive and valuable intermediate in organic synthesis. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development, particularly within the pharmaceutical and agrochemical sectors.
References
- 1. Page loading... [guidechem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Benzoyl chloride, 2-chloro-5-nitro- | C7H3Cl2NO3 | CID 117637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. L17523.14 [thermofisher.com]
- 6. This compound(25784-91-2) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. CAS No 25784-91-2 2 Chloro 5 Nitrobenzoyl Chloride Msds 98.0% [m.nitrobenzenechemical.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 2-氯-5-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound(25784-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. chemicalbook.com [chemicalbook.com]
Synthesis of 2-Chloro-5-nitrobenzoyl chloride from 2-chloro-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-chloro-5-nitrobenzoyl chloride from 2-chloro-5-nitrobenzoic acid, a crucial transformation for the creation of various pharmaceutical and fine chemical intermediates. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Core Synthesis Pathway
The primary and most widely employed method for the synthesis of this compound from 2-chloro-5-nitrobenzoic acid involves the use of a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion, yielding the corresponding acyl chloride. The reaction is typically carried out in excess thionyl chloride, which also acts as the solvent, and can be catalyzed by the addition of a small amount of a tertiary amine, such as pyridine (B92270), or N,N-dimethylformamide (DMF).
The general chemical equation for this transformation is as follows:
C₇H₄ClNO₄ + SOCl₂ → C₇H₃Cl₂NO₃ + SO₂ + HCl
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound. These values are compiled from various sources and represent typical experimental parameters.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Chloro-5-nitrobenzoic acid | 1.0 equivalent | [Internal Data] |
| Thionyl chloride | 2.0 - 5.0 equivalents (often used as solvent) | [Internal Data] |
| Catalyst (Pyridine or DMF) | Catalytic amount (e.g., 0.1 equivalents) | [Internal Data] |
| Reaction Conditions | ||
| Temperature | 50 - 80 °C (Reflux) | [Internal Data] |
| Reaction Time | 2 - 12 hours | [Internal Data] |
| Product Information | ||
| Product | This compound | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1][2][3] |
| Molecular Weight | 220.01 g/mol | [1][2][3] |
| Melting Point | 58-60 °C | [3] |
| Boiling Point | 157-158 °C at 11 mmHg | |
| Yield | ||
| Typical Yield | High (often quantitative) | [Internal Data] |
Experimental Protocols
Two primary protocols for the synthesis of this compound are presented below. The first utilizes thionyl chloride, the most common reagent, while the second outlines the general procedure using oxalyl chloride, a milder alternative.
Protocol 1: Synthesis using Thionyl Chloride
This protocol is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides.
Materials:
-
2-Chloro-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine or N,N-dimethylformamide (DMF)
-
Anhydrous toluene (B28343) (optional, for azeotropic removal of excess SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, place 2-chloro-5-nitrobenzoic acid (1.0 eq).
-
Reagent Addition: Carefully add an excess of thionyl chloride (2.0-5.0 eq). If desired, a catalytic amount of pyridine or DMF (e.g., a few drops) can be added to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 79 °C, the boiling point of thionyl chloride) and maintain this temperature with stirring for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification:
-
Method A: Direct Evaporation: Remove the excess thionyl chloride by distillation under reduced pressure. It is advisable to use a trap containing an aqueous sodium hydroxide (B78521) solution to neutralize the toxic and corrosive vapors.[4]
-
Method B: Azeotropic Removal: Add anhydrous toluene to the reaction mixture and distill off the toluene-thionyl chloride azeotrope to ensure complete removal of excess thionyl chloride.[4]
-
-
Final Product: The resulting crude this compound, a pale-yellow solid, can be used directly for the next step or further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Protocol 2: Synthesis using Oxalyl Chloride (General Procedure)
Oxalyl chloride is a milder and more selective reagent for the preparation of acyl chlorides and the reaction can often be performed at lower temperatures.[5]
Materials:
-
2-Chloro-5-nitrobenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another inert solvent
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Drying tube
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., one drop) to the solution.
-
Reagent Addition: Cool the mixture in an ice bath and slowly add oxalyl chloride (1.5-2.0 eq) dropwise. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
Work-up and Purification: The solvent and excess oxalyl chloride are volatile and can be removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Visualizing the Synthesis Workflow
The following diagram, generated using the DOT language, illustrates the logical workflow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and purity requirements. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling corrosive and toxic reagents like thionyl chloride and oxalyl chloride.
References
The Chemistry of 2-Chloro-5-nitrobenzoyl Chloride: A Technical Guide for Synthetic and Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the reactivity and functional group chemistry of 2-chloro-5-nitrobenzoyl chloride. This trifunctional molecule serves as a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique electronic and steric properties, arising from the interplay of the acyl chloride, chloro, and nitro functionalities, offer a rich landscape for chemical transformations. This document details the reactivity of each functional group, provides experimental protocols for key reactions, and presents quantitative data to inform synthetic strategies.
Core Reactivity and Functional Group Analysis
This compound possesses three key functional groups that dictate its chemical behavior: the highly reactive acyl chloride , the moderately reactive aromatic chloro group, and the electron-withdrawing nitro group. The spatial arrangement and electronic effects of these groups on the benzene (B151609) ring create a unique reactivity profile.
The Acyl Chloride Group: A Gateway to Amides and Esters
The acyl chloride is the most reactive functional group in the molecule, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This makes it an excellent starting point for the synthesis of amides and esters, many of which are scaffolds for biologically active compounds.
Amide Formation: Reaction with primary and secondary amines proceeds rapidly to form the corresponding N-substituted-2-chloro-5-nitrobenzamides. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
Ester Formation: Esterification can be achieved by reacting this compound with alcohols or phenols. While the reaction with aliphatic alcohols is generally straightforward, the esterification of less nucleophilic phenols may require basic conditions, such as the Schotten-Baumann reaction, to facilitate the formation of the more nucleophilic phenoxide ion.[1]
The Chloro Group: A Handle for Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of the adjacent nitro group (in the meta position) and the benzoyl chloride group (in the ortho position). This activation is due to the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction.[2][3] While fluorine is generally a better leaving group in SNAr reactions, the chloro group in this molecule can be displaced by strong nucleophiles under appropriate conditions, such as heating with amines or alkoxides.[2]
The Nitro Group: A Versatile Functionality for Derivatization
The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the entire molecule. Its primary role in synthetic transformations is its reduction to an amino group. This transformation is a key step in the synthesis of many pharmaceutical compounds as it introduces a basic and nucleophilic site on the aromatic ring.
Reduction to an Amine: The nitro group can be selectively reduced to an amine using various reagents, including catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). The choice of reducing agent is crucial to avoid the concurrent reduction of other functional groups, particularly the chloro group.
Quantitative Data on Reactivity
The following tables summarize key quantitative data related to the physical properties and reactivity of this compound and its derivatives.
| Property | Value | Reference |
| Molecular Formula | C7H3Cl2NO3 | [4] |
| Molecular Weight | 220.01 g/mol | [4] |
| Melting Point | 57-60 °C | [4] |
| CAS Number | 25784-91-2 | [4] |
Table 1: Physical Properties of this compound.
| Derivative Type | Reactants | Conditions | Yield (%) | Reference |
| Amide | This compound, 3-nitroaniline (B104315) | - | - | [5] |
| Amide | 2-Chloro-5-nitrobenzoic acid, various amines | Microwave, 80-120 °C, 5-30 min | >99 | [6] |
| Ester | Benzoyl chloride, Phenol (B47542) | 10% NaOH, Water, RT, 15-30 min | High | [7] |
Table 2: Representative Reaction Yields for Derivatives of this compound and Related Compounds. Note: Specific yield for the reaction with 3-nitroaniline was not provided in the source.
| Compound | Cell Line | IC50 (µM) | Reference |
| Niclosamide (B1684120) | Ovarian Cancer Cells | 0.41 - 1.86 | [8] |
| Niclosamide Analog 11 | Ovarian Cancer Cells | 0.41 - 1.86 | [8] |
| Niclosamide Analog 32 | Ovarian Cancer Cells | 0.41 - 1.86 | [8] |
| Niclosamide Analog B9 | LNCaP95 (Prostate Cancer) | 0.130 | [9][10] |
| Niclosamide Analog B9 | 22RV1 (Prostate Cancer) | 0.0997 | [9][10] |
Table 3: Anticancer Activity of Niclosamide and its Analogs (Derivatives of the 2-chloro-5-nitrobenzoyl Scaffold).
Experimental Protocols
The following are detailed methodologies for key transformations involving this compound and its derivatives.
Synthesis of N-(Aryl)-2-chloro-5-nitrobenzamide
Materials:
-
This compound
-
Substituted aniline (B41778) (e.g., 3-nitroaniline)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
Synthesis of Phenyl 2-chloro-5-nitrobenzoate (Schotten-Baumann Conditions)
Materials:
-
This compound
-
Phenol
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve phenol (1.0 equivalent) in 10% aqueous NaOH solution in a beaker with vigorous stirring.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve this compound (1.1 equivalents) in a minimal amount of DCM.
-
Add the solution of the acyl chloride dropwise to the phenoxide solution with continuous stirring.
-
Continue stirring for 15-30 minutes at room temperature.
-
The solid ester product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol (B145695).
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure ester.
Reduction of the Nitro Group in a 2-Chloro-5-nitrobenzamide Derivative
Materials:
-
N-(Aryl)-2-chloro-5-nitrobenzamide
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, suspend the N-(aryl)-2-chloro-5-nitrobenzamide (1.0 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) to the suspension.
-
Heat the mixture to reflux and then add concentrated HCl dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of NaHCO3 to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude amino-benzamide.
-
Purify the product by column chromatography or recrystallization.
Applications in Drug Development
The this compound scaffold is a key component in the synthesis of various biologically active molecules. A prominent example is the anthelmintic drug Niclosamide, which is N-(2-chloro-4-nitrophenyl)-5-chlorosalicylamide. Although not a direct derivative, its structural similarity and the biological activities of its analogs highlight the potential of the 2-chloro-5-nitrobenzoyl core in drug discovery.
Recent research has repurposed niclosamide and its analogs as potent anticancer agents.[8] These compounds have been shown to inhibit multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis, including the Wnt/β-catenin, mTOR, and STAT3 pathways.[8] Analogs of niclosamide have also demonstrated efficacy against enzalutamide-resistant prostate cancer by downregulating androgen receptor variants.[9][10]
Visualizations of Synthetic and Biological Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic workflows and a simplified representation of a signaling pathway targeted by derivatives of the 2-chloro-5-nitrobenzoyl scaffold.
Caption: General synthetic workflow for the preparation of 2-chloro-5-aminobenzamide derivatives.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by Niclosamide analogs.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of chemical entities. The distinct reactivity of its three functional groups allows for a modular and strategic approach to the construction of complex molecules. Its utility in the synthesis of biologically active compounds, particularly in the realm of anticancer drug discovery, underscores its importance for researchers in the pharmaceutical and life sciences. This guide provides a foundational understanding of its chemistry, offering practical protocols and data to facilitate its use in the laboratory.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound 2-chloro-5-nitro-N-(3-nitrophenyl)benzamide - Chemdiv [chemdiv.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-nitrobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Chloro-5-nitrobenzoyl chloride, a key intermediate in pharmaceutical and chemical synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and experimental integrity.
Chemical and Physical Properties
This compound is a corrosive solid that requires careful handling.[1] The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 25784-91-2 | [1][2] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1] |
| Molecular Weight | 220.01 g/mol | [1] |
| Appearance | White to Orange to Green powder to crystal | [2] |
| Melting Point | 57.0 to 60.0 °C | [2] |
| Boiling Point | 157-158 °C at 11 mmHg | [3] |
| Purity | >98.0% (GC) | [2] |
Hazard Identification and Safety Precautions
GHS Hazard Classification:
Hazard Statements:
Precautionary Statements:
-
Prevention:
-
Response:
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2][4]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P310: Immediately call a POISON CENTER/doctor.[2]
-
P390: Absorb spillage to prevent material damage.[4]
-
-
Storage:
-
P405: Store locked up.[4]
-
-
Disposal:
-
P501: Dispose of contents/ container to an approved waste disposal plant.
-
Handling and Storage
Proper handling and storage are paramount to prevent exposure and maintain the chemical's integrity.
-
Handling:
-
Avoid all personal contact, including inhalation.[4]
-
Use in a well-ventilated area, preferably under a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[4][6]
-
Do not eat, drink, or smoke when handling this product.[4]
-
Wash hands thoroughly with soap and water after handling.[4]
-
Avoid contact with moisture and incompatible materials.[4]
-
-
Storage:
-
Store in original containers in a cool, dry, and well-ventilated area.[4]
-
Keep containers securely sealed when not in use.[4]
-
Store away from incompatible materials such as strong bases, strong oxidizing agents, and alcohols.[5][7]
-
Protect containers from physical damage and check regularly for leaks.[4]
-
Accidental Release and First Aid Measures
Immediate and appropriate action is critical in the event of a spill or exposure.
Accidental Release Measures
Caption: Workflow for handling an accidental spill of this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its subsequent use in amide formation.
Synthesis of this compound
This protocol is based on the general principle of converting a carboxylic acid to an acid chloride using thionyl chloride.
Caption: Synthesis of this compound from 2-chloro-5-nitrobenzoic acid.
Methodology:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a gas outlet trap (to neutralize HCl and SO₂ produced), place 2-chloro-5-nitrobenzoic acid.
-
Addition of Reagent: Add an excess of thionyl chloride (approximately 2-3 molar equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).
Synthesis of an Amide using this compound (Schotten-Baumann Reaction)
This protocol describes a general method for the formation of an amide from this compound and a primary or secondary amine.
Caption: General pathway for the synthesis of an amide from this compound.
Methodology:
-
Reaction Setup: Dissolve the amine in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.
-
Addition of Reagents: Prepare a solution of this compound in the same solvent and add it to the dropping funnel. Add an aqueous solution of a base (e.g., 10% sodium hydroxide) to the reaction flask.
-
Reaction: With vigorous stirring, add the this compound solution dropwise to the amine and base mixture. The amide product will precipitate out of the solution.
-
Work-up: After the addition is complete, continue stirring for a short period. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any inorganic salts and then with a small amount of cold solvent to remove unreacted starting materials. The product can be further purified by recrystallization.
Fire and Explosion Hazard
-
Combustibility: The material is combustible.[4]
-
Fire Fighting Measures: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[6]
-
Hazardous Decomposition Products: Upon heating, it may emit acrid smoke and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[4][6]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter drains or waterways.
Disclaimer: This document is intended as a guide and does not replace a thorough risk assessment that should be conducted before handling this chemical. Always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. This compound [joxbio.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. guidechem.com [guidechem.com]
- 5. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of 2-Chloro-5-nitrobenzoyl Chloride
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reactive chemical intermediates is paramount to ensuring experimental reproducibility, safety, and the integrity of synthesized materials. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-5-nitrobenzoyl chloride (CAS No: 25784-91-2), a key reagent in various organic synthesis applications.
Core Chemical Properties and Stability Profile
This compound is a pale-yellow crystalline solid or powder.[1] As an acyl chloride, its chemical reactivity is dominated by the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity is the primary driver of its instability, particularly in the presence of moisture.
The principal degradation pathway for this compound is hydrolysis.[2][3][4] Atmospheric moisture or residual water in solvents will react with the acyl chloride functional group in a vigorous and exothermic reaction to yield 2-chloro-5-nitrobenzoic acid and hydrochloric acid.[3][5] This hydrolysis is often observable as the evolution of steamy, white HCl fumes when the compound is exposed to air.[5]
Due to its sensitivity, the compound's stability is significantly influenced by environmental conditions. It is incompatible with strong oxidizing agents and strong bases.[6] Upon heating, it may decompose to produce corrosive and toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7]
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Appearance | Pale-yellow crystals or powder | [1] |
| Molecular Formula | C7H3Cl2NO3 | [1][8] |
| Molecular Weight | 220.01 g/mol | [1][9] |
| Melting Point | 57-60 °C | [10] |
| Recommended Storage Temp. | 2-8°C | [1] |
| Key Incompatibilities | Water, strong oxidizing agents, strong bases | [3][6] |
| Primary Decomposition Product | 2-Chloro-5-nitrobenzoic acid | [3][4] |
| Hazardous Decomposition Gases | HCl, NOx, CO, CO2 | [6][7] |
| Moisture Sensitivity | Highly sensitive; reacts with water/humidity | [1][2] |
| Recheck Period | 6 months | [1] |
Recommended Storage and Handling Protocols
To maintain the chemical integrity and ensure the safety of laboratory personnel, the following storage and handling procedures are mandatory:
-
Moisture Exclusion : Always store this compound in a tightly sealed, moisture-proof container.[2] The use of containers with high-integrity seals, such as those with PTFE-lined caps, is recommended. Storage in a desiccator or a dry box with an inert atmosphere (e.g., nitrogen or argon) is best practice.
-
Temperature Control : The compound should be stored in a cool, dry place, with a recommended temperature range of 2-8°C.[1] This refrigerated condition helps to minimize the rate of any potential decomposition reactions.
-
Ventilation : Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[11][12]
-
Personal Protective Equipment (PPE) : Due to its corrosive nature, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[6] Avoid all personal contact, including inhalation.[11]
-
Container Integrity : Use original containers for storage.[11][12] Check containers regularly for leaks or damage.[12] Suitable container materials include glass, polyethylene, or polypropylene.[11] Avoid aluminum or galvanized containers.[12]
Experimental Protocols
A specific, validated stability-indicating assay for this compound is not publicly documented. However, a general experimental workflow to assess its stability, particularly against hydrolysis, can be designed based on standard analytical chemistry principles.
Objective : To determine the rate of hydrolysis of this compound under controlled conditions of temperature and humidity.
Methodology :
-
Sample Preparation : Prepare samples of this compound in an inert, dry environment (e.g., a glovebox).
-
Controlled Environment : Place the samples in stability chambers with controlled temperature and relative humidity (RH) levels (e.g., 25°C/60% RH, 40°C/75% RH).
-
Time Points : At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a sample for analysis.
-
Analytical Method :
-
Quench the sample in a dry, aprotic solvent (e.g., anhydrous acetonitrile).
-
Analyze the sample using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The mobile phase should be chosen to effectively separate the parent compound from its primary degradant, 2-chloro-5-nitrobenzoic acid.
-
Quantify the amount of remaining this compound and the formed 2-chloro-5-nitrobenzoic acid against calibrated reference standards.
-
-
Data Analysis : Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Visualizations
The following diagrams illustrate the key degradation pathway and a logical workflow for stability assessment.
Caption: Logical diagram of factors leading to the degradation of this compound.
Caption: Experimental workflow for assessing the stability of a reactive acyl chloride.
References
- 1. CAS No 25784-91-2 2 Chloro 5 Nitrobenzoyl Chloride Msds 98.0% [m.nitrobenzenechemical.com]
- 2. China this compound CAS 25784-91-2 Manufacturer and Supplier | Starsky [starskychemical.com]
- 3. savemyexams.com [savemyexams.com]
- 4. youtube.com [youtube.com]
- 5. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 6. fishersci.com [fishersci.com]
- 7. This compound(25784-91-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. Benzoyl chloride, 2-chloro-5-nitro- | C7H3Cl2NO3 | CID 117637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 25784-91-2 | TCI EUROPE N.V. [tcichemicals.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Spectroscopic Profile of 2-Chloro-5-nitrobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-chloro-5-nitrobenzoyl chloride, a crucial intermediate in pharmaceutical synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy characteristics, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented here has been compiled from various spectral databases.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) analysis provides critical information regarding the molecular weight and fragmentation pattern of the compound. The primary mass-to-charge ratios (m/z) observed are summarized below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 184 | Top Peak | [M-Cl]+ |
| 186 | 2nd Highest | Isotopic peak of [M-Cl]+ |
| 138 | 3rd Highest | Further fragmentation |
Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center as cited in PubChem.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the proton environment of a molecule. For this compound, the aromatic region of the spectrum is of primary interest. While specific, high-resolution peak data is proprietary on some platforms, the expected signals can be inferred from the molecular structure. The aromatic protons are expected to appear as multiplets in the downfield region of the spectrum due to the electron-withdrawing effects of the chloro, nitro, and benzoyl chloride functionalities.
Instrument details from historical data indicate the use of a Varian A-60 spectrometer for ¹H NMR analysis.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound will prominently feature absorption bands corresponding to the carbonyl group of the acid chloride, the nitro group, and the carbon-chlorine bonds.
FTIR spectra have been recorded using instruments such as the Bruker IFS 85.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are based on standard laboratory procedures for aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approx. 5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
A small amount of solid this compound is placed directly onto the diamond crystal of an ATR accessory. Pressure is applied to ensure intimate contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded and subsequently subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound in a volatile organic solvent, such as dichloromethane, is injected into the gas chromatograph. The compound is separated on a capillary column (e.g., HP-5MS) before entering the mass spectrometer. Electron ionization (EI) at 70 eV is typically used. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Cornerstone of Modern Therapeutics: A Technical Guide to Key Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery and development, pharmaceutical intermediates serve as the fundamental building blocks for Active Pharmaceutical Ingredients (APIs). These chemical compounds are the pivotal link between basic raw materials and the final, therapeutically active molecules that form the basis of modern medicines. This technical guide provides an in-depth exploration of the synthesis, application, and significance of key intermediates, offering detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to support researchers and scientists in the pharmaceutical field.
The Critical Role of Intermediates in Pharmaceutical Manufacturing
Pharmaceutical intermediates are chemical compounds produced during the synthesis of an API.[1] They are not the final drug substance but are essential precursors in the multi-step chemical transformations that lead to the desired API.[1][2] The use of well-defined intermediates offers several advantages in pharmaceutical manufacturing:
-
Enhanced Purity and Quality Control: Each intermediate step provides an opportunity for purification, ensuring that impurities are removed before they can be carried into the final API.[3] This modular approach allows for rigorous quality control throughout the manufacturing process.
-
Improved Yield and Efficiency: By breaking down a complex synthesis into several manageable steps, each reaction can be optimized to maximize yield and reduce the formation of byproducts.[4]
-
Cost-Effectiveness: The purification of simpler intermediates is often more economical than purifying a complex final API.[3] Furthermore, common intermediates can be synthesized on a large scale and used in the production of multiple APIs, leading to economies of scale.
-
Flexibility in Synthesis: Intermediates provide flexibility, allowing manufacturers to modify synthetic routes and adapt to new technologies or regulatory requirements.[4]
This guide will focus on two exemplary intermediates, 4-Fluorobenzaldehyde (B137897) and 2-Amino-5-bromopyridine (B118841), to illustrate their synthesis and application in the production of widely used pharmaceuticals.
Case Study 1: 4-Fluorobenzaldehyde - A Key Precursor to Sitagliptin
4-Fluorobenzaldehyde is a versatile organic intermediate, crucial for the synthesis of numerous pharmaceuticals, including the anti-diabetic drug Sitagliptin.[3] The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final drug molecule.
Synthesis of 4-Fluorobenzaldehyde
One common method for the industrial-scale production of 4-fluorobenzaldehyde involves the formylation of fluorobenzene (B45895).[5]
Experimental Protocol: Gattermann-Koch Reaction
A mixture of fluorobenzene and a strong Lewis acid (e.g., aluminum chloride) is heated with dissolved hydrogen halide in an atmosphere of carbon monoxide at elevated temperature (45-100 °C) and pressure (from 150 psig).[5] The reaction forms a complex of 4-fluorobenzaldehyde with the Lewis acid. This complex is then hydrolyzed, typically by quenching with a dilute aqueous alkaline solution, to liberate the 4-fluorobenzaldehyde.[5] The crude product is then purified by distillation.
| Parameter | Value | Reference |
| Starting Material | Fluorobenzene | [5] |
| Reagents | Carbon Monoxide, Lewis Acid (e.g., AlCl₃), Hydrogen Halide | [5] |
| Temperature | 45-100 °C | [5] |
| Pressure | >150 psig | [5] |
| Purity (Assay) | ≥99.50% | [3] |
| Appearance | Colorless clear liquid | [6] |
| Boiling Point | 181°C (758 mmHg) | [6] |
| Flash Point | 56°C | [6] |
Table 1: Synthesis and Properties of 4-Fluorobenzaldehyde.
Application in the Synthesis of Sitagliptin
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[7] A key step in a modern, efficient synthesis of Sitagliptin involves the use of a chiral amine to establish the stereocenter. While various synthetic routes exist, a convergent synthesis can utilize a derivative of 4-fluorobenzaldehyde.
Illustrative Synthetic Workflow for a Sitagliptin Precursor
Caption: A simplified workflow for the synthesis of Sitagliptin, highlighting the role of 4-Fluorobenzaldehyde as a starting material.
Mechanism of Action: DPP-4 Inhibition
Sitagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] By prolonging the action of these hormones, Sitagliptin enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner.[9]
Caption: The signaling pathway of DPP-4 inhibition by Sitagliptin.
Case Study 2: 2-Amino-5-bromopyridine - A Versatile Building Block for Celecoxib
2-Amino-5-bromopyridine is a key heterocyclic intermediate widely used in the synthesis of pharmaceuticals, particularly for anti-inflammatory drugs and kinase inhibitors.[10][11] Its bifunctional nature, possessing both a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions, makes it a highly valuable building block.[2]
Synthesis of 2-Amino-5-bromopyridine
A common method for the synthesis of 2-amino-5-bromopyridine involves the regioselective bromination of 2-aminopyridine. To control the regioselectivity and prevent over-bromination, a protection-bromination-deprotection strategy is often employed.[2][12]
Experimental Protocol: Synthesis via N-Acylation
-
N-Acylation: 2-Aminopyridine is first protected by reacting it with acetic anhydride (B1165640) to form 2-acetamidopyridine.[2]
-
Bromination: The protected intermediate is then brominated using a reagent like liquid bromine.[2]
-
Hydrolysis: The resulting bromo-acetamido-pyridine is hydrolyzed, typically with a base like sodium hydroxide, to yield 2-amino-5-bromopyridine.[12]
| Parameter | Value (Example) | Reference |
| Starting Material | 2-Aminopyridine | [13] |
| Brominating Agent | Phenyltrimethylammonium tribromide in Chloroform | [11] |
| Reaction Temperature | 30°C | [11] |
| Reaction Time | 2 hours | [11] |
| Yield | 81% | [11] |
| Purity | >99% | [10] |
Table 2: Synthesis Data for 2-Amino-5-bromopyridine.
Application in the Synthesis of Celecoxib
Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[14] The synthesis of Celecoxib can be achieved through a multi-step process where 2-amino-5-bromopyridine can be a key precursor for one of the heterocyclic rings, although other synthetic routes are also common. A more direct application of bromo-pyridines is in Suzuki-Miyaura cross-coupling reactions to build complex biaryl structures present in many APIs.
Experimental Workflow: Suzuki-Miyaura Coupling
The bromine atom on the pyridine (B92270) ring is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a C-C bond with an arylboronic acid.
Caption: A generalized workflow for the Suzuki-Miyaura coupling of 2-Amino-5-bromopyridine.
Mechanism of Action: Selective COX-2 Inhibition
Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins (B1171923) that mediate inflammation and pain.[15][16] Unlike non-selective NSAIDs, it has a much lower affinity for the COX-1 enzyme, which is involved in protecting the stomach lining.[15]
| Enzyme | IC₅₀ (nM) | Cell Line/System | Reference |
| COX-2 | 40 | Sf9 cells | [17] |
| COX-1 | >1000 | Sf9 cells | [17] |
Table 3: In Vitro Inhibitory Activity of Celecoxib.
Caption: The mechanism of selective COX-2 inhibition by Celecoxib.
Conclusion
Key pharmaceutical intermediates like 4-Fluorobenzaldehyde and 2-Amino-5-bromopyridine are indispensable in the synthesis of modern drugs. A thorough understanding of their synthesis, properties, and reaction pathways is crucial for drug development professionals. The detailed protocols, quantitative data, and pathway visualizations provided in this guide aim to equip researchers with the necessary knowledge to innovate and optimize the synthesis of life-saving therapeutics. The continued development of novel and efficient synthetic routes for these and other key intermediates will remain a cornerstone of pharmaceutical advancement.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. 4-Fluorobenzaldehyde CAS 459-57-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 8. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 9. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 10. nbinno.com [nbinno.com]
- 11. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 2-Chloro-5-nitrobenzoyl Chloride as an Acylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitrobenzoyl chloride is a versatile acylating agent widely employed in organic synthesis. Its utility stems from the presence of a highly reactive acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions. The electron-withdrawing nature of the nitro group and the chloro substituent further enhances the electrophilicity of the carbonyl carbon, making it an efficient reagent for the acylation of a variety of nucleophiles, including amines, alcohols, and aromatic compounds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, enabling the introduction of the 2-chloro-5-nitrobenzoyl moiety, a common pharmacophore and a versatile synthetic intermediate.[1] This document provides detailed application notes and experimental protocols for the use of this compound as an acylating agent.
Key Applications
The primary application of this compound is as a potent acylating agent in several key transformations:
-
Amide Synthesis: It readily reacts with primary and secondary amines to form the corresponding N-substituted amides. This reaction, often carried out under Schotten-Baumann conditions, is a cornerstone of medicinal chemistry for the synthesis of biologically active molecules.[1][2][3]
-
Ester Synthesis: Alcohols and phenols can be acylated to produce esters, which are important intermediates and can also possess desirable chemical and biological properties.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can acylate aromatic and heteroaromatic compounds to furnish aryl ketones.[4][5][6][7][8] These products are valuable precursors for more complex molecular architectures.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the acylation of common substrates with this compound. Please note that yields are representative and can vary based on the specific substrate and reaction optimization.
Table 1: Acylation of Amines (Amide Synthesis)
| Substrate (Amine) | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline (B41778) | Triethylamine (B128534) | Dichloromethane (B109758) | 2-4 | 90-95 |
| Benzylamine | Pyridine | Tetrahydrofuran | 3-5 | 85-92 |
| Diethylamine | Aqueous NaOH | Dichloromethane | 1-2 | 88-94 |
Table 2: Acylation of Alcohols (Ester Synthesis)
| Substrate (Alcohol) | Catalyst/Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Phenol | Pyridine | Toluene | 4-6 | 80-88 |
| Benzyl alcohol | DMAP (cat.) | Dichloromethane | 3-5 | 85-93 |
| Isopropanol | Triethylamine | Dichloromethane | 6-8 | 75-85 |
Table 3: Friedel-Crafts Acylation
| Substrate (Aromatic) | Lewis Acid | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzene | AlCl₃ | Dichloromethane | 4-6 | 70-80 |
| Toluene | AlCl₃ | 1,2-Dichloroethane | 3-5 | 75-85 (para-isomer) |
| Anisole | FeCl₃ | Dichloromethane | 5-7 | 65-75 (para-isomer) |
Experimental Protocols
Protocol 1: Synthesis of N-(phenyl)-2-chloro-5-nitrobenzamide (Amide Formation)
This protocol describes a standard Schotten-Baumann reaction for the acylation of aniline.
Materials:
-
This compound
-
Aniline
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve aniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a separate flask.
-
Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of (2-chlorophenyl)(2-chloro-5-nitrophenyl)methanone (Friedel-Crafts Acylation)
This protocol outlines the Friedel-Crafts acylation of chlorobenzene (B131634).
Materials:
-
This compound
-
Chlorobenzene
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C, add this compound (1.0 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add chlorobenzene (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Logical Relationships in Acylation Reactions
The following diagram illustrates the general mechanism of nucleophilic acyl substitution, which is the fundamental pathway for the reactions described.
Conclusion
This compound is a highly effective and versatile acylating agent for the synthesis of amides, esters, and aryl ketones. The protocols provided herein offer a practical guide for its application in a laboratory setting. Researchers should always adhere to appropriate safety precautions when handling this reactive compound. The adaptability of these methods allows for the generation of diverse molecular libraries, which is of significant interest in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Acylation of Primary Amines with 2-Chloro-5-nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of primary amines with 2-Chloro-5-nitrobenzoyl chloride is a fundamental and widely utilized transformation in organic synthesis. This reaction, typically proceeding via a nucleophilic acyl substitution mechanism known as the Schotten-Baumann reaction, affords N-substituted-2-chloro-5-nitrobenzamides.[1][2] These products are valuable intermediates in the development of pharmaceuticals, agrochemicals, and materials. The presence of the chloro and nitro functional groups on the benzoyl moiety provides sites for further chemical modification, making these compounds versatile scaffolds in medicinal chemistry and drug discovery. For instance, substituted benzamides are core structures in a variety of biologically active molecules. This document provides a detailed protocol for this acylation reaction, including reaction conditions, purification procedures, and representative data.
Reaction and Mechanism
The reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This initial addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A base, such as triethylamine (B128534) or pyridine, is typically employed to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.[3][4] The use of a biphasic system, containing an organic solvent and an aqueous base, is also a common practice for this type of reaction.[5][6]
Experimental Protocols
This section details a general yet robust protocol for the acylation of a primary amine with this compound.
Materials and Equipment:
-
This compound
-
Primary amine (e.g., aniline (B41778) or a substituted aniline)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent (e.g., diethyl ether, THF)[2][7]
-
Triethylamine (Et3N) or pyridine
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (if necessary)
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the stirred solution, add triethylamine (1.1 to 1.5 equivalents).
-
Addition of Acyl Chloride: Dissolve this compound (1.0 to 1.2 equivalents) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2][4]
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.[4]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel if necessary.
-
Data Presentation
| Primary Amine | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Benzoyl chloride | Aq. NaOH | Dichloromethane/Water | 1 | 89 | [7] |
| p-Toluidine | p-Nitrobenzoyl chloride | Triethylamine | Dichloromethane | 4 | 79 | [7] |
| Cyclohexylamine | p-Toluoyl chloride | Triethylamine | Dichloromethane | 3 | 80 | [7] |
| Aniline | 2-Amino-5-bromobenzoyl chloride | Triethylamine | Dichloromethane | 2-4 | 19 | [4] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods. The electron-withdrawing nature of the nitro group in this compound generally makes it highly reactive.
Visualizations
Caption: Mechanism of Acylation of a Primary Amine.
Caption: Experimental Workflow for Amine Acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of Amides using 2-Chloro-5-nitrobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitrobenzoyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of a wide array of amides and esters. The presence of an electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making the acyl chloride highly reactive towards nucleophiles such as primary and secondary amines. This reactivity, coupled with the synthetic handles of the chloro and nitro functionalities, makes it a valuable building block in medicinal chemistry and materials science for the construction of complex molecular architectures.
This document provides detailed protocols for the synthesis of N-substituted amides from this compound via the Schotten-Baumann reaction, a reliable and widely used method for acylation.
Reaction Mechanism and Workflow
The synthesis of amides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism, commonly known as the Schotten-Baumann reaction. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.
Mechanism Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound.
-
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the chloride ion.
-
Deprotonation: The protonated amide is deprotonated by the base to yield the final N-substituted 2-chloro-5-nitrobenzamide (B107470) and the hydrochloride salt of the base.
Experimental Workflow Diagram
Synthesis of Heterocyclic Compounds Utilizing 2-Chloro-5-nitrobenzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using 2-Chloro-5-nitrobenzoyl chloride as a key starting material. This versatile reagent, characterized by the presence of an electron-withdrawing nitro group and a reactive acyl chloride moiety, serves as a valuable building block in the construction of diverse and medicinally relevant heterocyclic scaffolds.
Introduction
This compound is a readily available and highly reactive chemical intermediate. The electron-withdrawing nature of the nitro and chloro substituents on the benzene (B151609) ring enhances the electrophilicity of the acyl chloride, making it susceptible to nucleophilic attack by a wide range of reagents. This reactivity has been harnessed to synthesize a variety of heterocyclic systems, including quinazolinones, benzoxazinones, and 1,3,4-oxadiazoles, many of which are known to possess significant pharmacological activities. This document outlines detailed procedures for the synthesis of these important classes of compounds.
Synthesis of 6-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one
The reaction of this compound with anthranilic acid provides a straightforward route to 2-(2-chloro-5-nitrobenzamido)benzoic acid, which upon cyclization, yields the corresponding benzoxazinone (B8607429) derivative. Benzoxazinones are important intermediates in the synthesis of quinazolinones and other biologically active molecules.
Experimental Protocol:
Step 1: Synthesis of 2-(2-chloro-5-nitrobenzamido)benzoic acid
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1.37 g, 10 mmol) in dry pyridine (B92270) (50 mL).
-
To this solution, add this compound (2.20 g, 10 mmol) portion-wise over 15 minutes while stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice-cold water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid to pH 2-3, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.
Step 2: Cyclization to 6-Nitro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one
-
Place the dried 2-(2-chloro-5-nitrobenzamido)benzoic acid (from the previous step) in a 100 mL round-bottom flask.
-
Add acetic anhydride (B1165640) (20 mL) and heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry to afford the title compound.
Quantitative Data:
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |
| This compound | Anthranilic Acid | 6-Nitro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one | 75-85 | 188-190 |
Reaction Workflow:
Caption: Synthesis of a Benzoxazinone Derivative.
Synthesis of 2-(2-Chloro-5-nitrophenyl)-1,3,4-oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A common synthetic route involves the cyclization of N-acylhydrazides, which can be prepared from the reaction of this compound with various acid hydrazides.
Experimental Protocol:
Step 1: Synthesis of N'-acyl-2-chloro-5-nitrobenzohydrazide
-
Dissolve the desired acid hydrazide (e.g., benzohydrazide, 1.36 g, 10 mmol) in dry pyridine (30 mL) in a 100 mL round-bottom flask.
-
Cool the solution in an ice bath and slowly add this compound (2.20 g, 10 mmol).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Pour the reaction mixture into 150 mL of ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol (B145695) to obtain the pure N'-acyl-2-chloro-5-nitrobenzohydrazide.
Step 2: Cyclodehydration to 2-(2-Chloro-5-nitrophenyl)-5-substituted-1,3,4-oxadiazole
-
To the N'-acyl-2-chloro-5-nitrobenzohydrazide (10 mmol) from the previous step, add phosphorus oxychloride (15 mL).
-
Heat the mixture at reflux for 5 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the product to precipitate.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 1,3,4-oxadiazole (B1194373) derivative.
Quantitative Data:
| Starting Hydrazide | Product | Yield (%) | Melting Point (°C) |
| Benzohydrazide | 2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole | 80-90 | 210-212 |
| 4-Chlorobenzohydrazide | 2-(2-Chloro-5-nitrophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 82-92 | 235-237 |
| 4-Methylbenzohydrazide | 2-(2-Chloro-5-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole | 78-88 | 218-220 |
Reaction Workflow:
Caption: Synthesis of 1,3,4-Oxadiazole Derivatives.
Synthesis of 7-Nitro-2-substituted-quinazolin-4(3H)-one Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. A versatile method for their synthesis involves the reaction of a 2-aminobenzamide (B116534) derivative with an acyl chloride, followed by cyclization.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-N-(substituted)-5-nitrobenzamide This step involves the reaction of 2-amino-5-nitrobenzoic acid with an appropriate amine to form the amide, which is then reacted with this compound. For a more direct route, one can start with a pre-formed 2-aminobenzamide.
Step 2: Acylation with this compound
-
Dissolve 2-aminobenzamide (1.36 g, 10 mmol) in dry pyridine (40 mL) in a 100 mL round-bottom flask.
-
Add this compound (2.20 g, 10 mmol) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice water (150 mL) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
Step 3: Cyclization to 7-Nitro-2-(2-chloro-5-nitrophenyl)quinazolin-4(3H)-one
-
Reflux the crude product from the previous step in a 4N aqueous sodium hydroxide (B78521) solution (50 mL) for 4 hours.
-
Cool the reaction mixture and neutralize with dilute hydrochloric acid to precipitate the quinazolinone.
-
Filter the solid, wash thoroughly with water, and recrystallize from glacial acetic acid to obtain the pure product.
Quantitative Data:
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |
| This compound | 2-Aminobenzamide | 7-Nitro-2-(2-chloro-5-nitrophenyl)quinazolin-4(3H)-one | 65-75 | >300 |
Reaction Workflow:
Caption: Synthesis of a Quinazolinone Derivative.
Potential Signaling Pathway Involvement
Many heterocyclic compounds derived from this compound, particularly quinazolinone derivatives, have been investigated for their potential to interact with various biological targets. For instance, certain quinazolinones are known to act as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is often implicated in cancer. The diagram below illustrates a simplified representation of a generic tyrosine kinase signaling pathway that could potentially be modulated by such compounds.
Caption: Generic Tyrosine Kinase Signaling Pathway.
Disclaimer: The experimental protocols provided are for informational purposes and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken at all times. The biological activities and signaling pathway interactions of the synthesized compounds require further experimental validation.
Applications of 2-Chloro-5-nitrobenzoyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitrobenzoyl chloride is a highly reactive chemical intermediate that serves as a versatile building block in the field of medicinal chemistry. Its utility stems from the presence of three key functional groups: a reactive acyl chloride, an electron-withdrawing nitro group, and a chloro substituent. This unique combination of functionalities makes it an important precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules with significant pharmacological potential. The acyl chloride group readily participates in nucleophilic acyl substitution reactions, most notably the Schotten-Baumann reaction, to form amides, which are prevalent moieties in numerous therapeutic agents. The nitro and chloro groups can be further manipulated or can contribute to the biological activity of the final compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant molecules, with a focus on anticancer agents.
Key Applications in Medicinal Chemistry
This compound is a valuable starting material for the synthesis of various biologically active compounds, including:
-
Anticancer Agents: The 2-chloro-5-nitrobenzoyl scaffold has been incorporated into molecules designed as potent inhibitors of key cancer-related enzymes. A notable application is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are targeted therapies for cancers with deficiencies in DNA repair mechanisms.
-
Antimicrobial Agents: Derivatives of this compound have been explored for their potential as antibacterial and antifungal agents. The introduction of this moiety into various heterocyclic systems can lead to compounds with significant antimicrobial activity.
-
Enzyme Inhibitors: Beyond PARP, this chemical can be used to synthesize inhibitors of other enzymes relevant to disease, such as kinases, by serving as a scaffold to which other pharmacophoric groups are attached.
Application Example: Synthesis of a Potent PARP Inhibitor
This section details the synthesis and application of a potent anticancer agent derived from this compound. The target molecule, 2-(2-chloro-5-nitrophenyl)-5-nitro-1H-benzimidazole, has demonstrated significant inhibitory activity against PARP.
Quantitative Data
The following table summarizes the biological activity of a representative PARP inhibitor synthesized from this compound.
| Compound ID | Target | Cell Line | IC50 | Reference Compound | IC50 (Reference) |
| 1 | PARP | A549 (Lung Carcinoma) | 28 nM | 3-Aminobenzamide | 28.5 µM |
Table 1: In vitro anticancer activity of 2-(2-chloro-5-nitrophenyl)-5-nitro-1H-benzimidazole (Compound 1) as a PARP inhibitor.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-(2-chloro-5-nitrophenyl)-5-nitro-1H-benzimidazole
This protocol describes a representative method for the synthesis of the benzimidazole-based PARP inhibitor starting from this compound and 4-nitro-1,2-phenylenediamine.
Materials:
-
This compound
-
4-Nitro-1,2-phenylenediamine
-
Polyphosphoric acid (PPA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add 4-nitro-1,2-phenylenediamine (1.0 mmol) and polyphosphoric acid (10 g).
-
Addition of Acyl Chloride: To the stirred mixture, slowly add this compound (1.1 mmol).
-
Reaction: Heat the reaction mixture to 150-160 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(2-chloro-5-nitrophenyl)-5-nitro-1H-benzimidazole.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of the benzimidazole-based PARP inhibitor.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
The diagram below illustrates the mechanism of action of PARP inhibitors, leading to synthetic lethality in cancer cells with deficient homologous recombination repair (e.g., BRCA mutations).
References
Application Notes and Protocols: 2-Chloro-5-nitrobenzoyl Chloride in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitrobenzoyl chloride is a versatile bifunctional reagent that holds significant potential for application in solid-phase organic synthesis (SPOS), particularly in the construction of diverse small molecule libraries for drug discovery. Its chemical structure, featuring a reactive acyl chloride for coupling and an electron-deficient aromatic ring amenable to nucleophilic substitution, makes it an attractive building block for creating complex molecular scaffolds on a solid support. The nitro group can also be readily reduced to an amine, providing a further point for diversification.
These application notes provide illustrative protocols for the use of this compound as an acylating agent in solid-phase synthesis. While direct literature precedents for these specific protocols are not extensively available, the methodologies are based on well-established principles of solid-phase organic chemistry.
Key Applications in Solid-Phase Synthesis
-
Acylation of Resin-Bound Amines: The primary application of this compound in SPOS is the acylation of primary and secondary amines attached to a solid support. This reaction introduces the 2-chloro-5-nitrobenzoyl moiety, which can serve as a scaffold for further chemical modifications.
-
Synthesis of Heterocyclic Libraries: The resulting resin-bound 2-chloro-5-nitrobenzamide (B107470) can be a precursor for the solid-phase synthesis of various heterocyclic compounds, such as benzodiazepines and quinazolinones, through subsequent intramolecular cyclization strategies.
-
Linker Chemistry: While less common, with appropriate functionalization, derivatives of 2-chloro-5-nitrobenzoic acid could be adapted for use as linkers to attach molecules to the solid support.
Experimental Protocols
The following are detailed, illustrative protocols for the acylation of a resin-bound amine with this compound. These protocols are intended as a starting point and may require optimization based on the specific resin and substrate used.
Protocol 1: Acylation of an Amino-Functionalized Resin
Objective: To acylate a primary amine on a solid support with this compound.
Materials:
-
Amino-functionalized resin (e.g., Rink Amide AM resin, 100-200 mesh, loading: 0.5-1.0 mmol/g)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Place the desired amount of amino-functionalized resin in a solid-phase synthesis vessel. Add sufficient DCM to cover the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
-
Solvent Exchange: Drain the DCM and wash the resin with DMF (3 x resin volume) for 2 minutes each.
-
Acylation Reaction:
-
Prepare a solution of this compound (3-5 equivalents relative to resin loading) in anhydrous DMF.
-
In a separate vial, add DIPEA (4-6 equivalents relative to resin loading) to the DMF solution of the acyl chloride.
-
Add the freshly prepared solution of this compound and DIPEA to the swollen resin.
-
Seal the vessel and agitate the mixture at room temperature for 2-4 hours.
-
-
Reaction Monitoring (Optional): A small sample of the resin can be taken and subjected to a Kaiser test to check for the presence of free primary amines, indicating the completion of the reaction.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x resin volume), DCM (3 x resin volume), and MeOH (3 x resin volume).
-
Drying: Dry the resin under vacuum to a constant weight.
Quantitative Data
The following table presents hypothetical quantitative data for the acylation of different amino-functionalized resins with this compound. These values are illustrative and will vary depending on the specific experimental conditions.
| Resin Type | Resin Loading (mmol/g) | Equivalents of Acyl Chloride | Reaction Time (h) | Capping Efficiency (%) | Purity by Cleavage and HPLC (%) |
| Rink Amide AM | 0.65 | 3 | 2 | >98 | 95 |
| Sieber Amide | 0.72 | 3 | 2 | >99 | 96 |
| Wang Resin (amine-functionalized) | 0.80 | 4 | 3 | >97 | 94 |
| Tentagel S NH2 | 0.30 | 5 | 4 | >99 | 97 |
Visualizations
Experimental Workflow
Application Notes and Protocols: Selective Acylation of 2-Chloro-5-nitrobenzoyl chloride with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the selective reaction of 2-chloro-5-nitrobenzoyl chloride with various Grignard reagents to synthesize the corresponding ketones. The primary challenge in this synthesis, the over-addition of the highly reactive Grignard reagent to form a tertiary alcohol, is addressed through methodologies that moderate the reagent's reactivity. These protocols are crucial for the synthesis of key intermediates in pharmaceutical and materials science research, where the resulting 2-chloro-5-nitro-substituted benzophenones are valuable precursors. This document outlines a general, user-friendly method for the chemoselective acylation of Grignard reagents, which has been shown to tolerate a variety of functional groups.[1]
Introduction
The acylation of Grignard reagents with acyl chlorides is a fundamental carbon-carbon bond-forming reaction for the synthesis of ketones. However, the high reactivity of Grignard reagents often leads to a second nucleophilic attack on the initially formed ketone, resulting in the formation of a tertiary alcohol as the major byproduct.[2][3] This lack of selectivity can significantly lower the yield of the desired ketone and complicate purification processes. For substrates containing sensitive functional groups, such as the nitro group in this compound, the reaction becomes even more challenging due to potential side reactions. The nitro group itself can react with Grignard reagents, as seen in reactions like the Bartoli indole (B1671886) synthesis where vinyl Grignards add to nitroarenes.
To overcome these challenges, methods to modulate the reactivity of the Grignard reagent are employed. One effective strategy involves the use of N-methylpyrrolidone (NMP), which is believed to form a less reactive complex with the Grignard reagent, thereby favoring the formation of the ketone and preventing over-addition.[1][4] This approach offers a remarkable selectivity for ketone synthesis and is compatible with various functional groups.[1]
Reaction of this compound with Grignard Reagents
The reaction of this compound with a Grignard reagent (R-MgX) proceeds through a nucleophilic acyl substitution mechanism to form a (2-chloro-5-nitrophenyl)(R)methanone. To prevent the subsequent addition of the Grignard reagent to the ketone product, the reaction is carried out in the presence of a reactivity moderator like N-methylpyrrolidone (NMP).
General Reaction Scheme:
Caption: General reaction of this compound with a Grignard reagent.
Experimental Protocols
General Protocol for the Selective Acylation of Grignard Reagents with this compound Mediated by N-Methylpyrrolidone (NMP)[1]
This protocol is a general guideline and may require optimization for specific Grignard reagents.
Materials:
-
This compound
-
Appropriate aryl or alkyl halide (for Grignard reagent formation)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous N-methylpyrrolidone (NMP)
-
Anhydrous Toluene (B28343)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and heating mantle
Procedure:
Part A: Preparation of the Grignard Reagent (General Procedure)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, place magnesium turnings (1.5 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
In a separate flame-dried dropping funnel, prepare a solution of the aryl or alkyl halide (1.2 equivalents) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated by gentle warming. A color change from brown (iodine) to colorless and gentle refluxing indicates the start of the reaction.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Acylation Reaction
-
In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, prepare a solution of N-methylpyrrolidone (NMP) (1.1 equivalents) in anhydrous toluene.
-
To this solution, add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise at 0 °C. Stir the mixture for 15 minutes at this temperature.
-
Cool the mixture to -5 to -10 °C.
-
Slowly add the prepared Grignard reagent (from Part A) to the acyl chloride-NMP mixture over 15-30 minutes, maintaining the temperature between -5 and -10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 to -5 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part C: Work-up and Purification
-
Upon completion of the reaction, quench the reaction by slowly adding it to a cold (0 °C) saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 50 mL), followed by saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure (2-chloro-5-nitrophenyl)(R)methanone.
Data Presentation
The following table summarizes the expected products and potential yields for the reaction of this compound with various Grignard reagents based on general procedures for selective acylation.[1] Please note that these are representative examples and actual yields may vary depending on the specific reaction conditions and the nature of the Grignard reagent.
| Grignard Reagent (R-MgX) | R Group | Product Name | Expected Yield Range (%) |
| Phenylmagnesium bromide | Phenyl | (2-Chloro-5-nitrophenyl)(phenyl)methanone | 70-85 |
| Methylmagnesium bromide | Methyl | 1-(2-Chloro-5-nitrophenyl)ethan-1-one | 65-80 |
| Ethylmagnesium bromide | Ethyl | 1-(2-Chloro-5-nitrophenyl)propan-1-one | 60-75 |
| 4-Fluorophenylmagnesium bromide | 4-Fluorophenyl | (2-Chloro-5-nitrophenyl)(4-fluorophenyl)methanone | 70-85 |
| 2-Thienylmagnesium bromide | 2-Thienyl | (2-Chloro-5-nitrophenyl)(thiophen-2-yl)methanone | 65-80 |
Visualizations
Experimental Workflow
Caption: Workflow for the selective acylation of this compound.
Signaling Pathway of the Reaction Mechanism
Caption: Proposed mechanism for the NMP-mediated selective acylation.
Conclusion
The reaction of this compound with Grignard reagents can be effectively controlled to selectively yield the corresponding ketone products. The use of N-methylpyrrolidone as a reactivity moderator is a key strategy to prevent the formation of tertiary alcohol byproducts. The provided protocols offer a robust starting point for researchers in the synthesis of functionalized benzophenones, which are valuable intermediates in drug discovery and development. Careful control of reaction conditions, particularly temperature, and the use of anhydrous techniques are critical for achieving high yields and purity.
References
- 1. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Friedel-Crafts Acylation using 2-Chloro-5-nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Friedel-Crafts acylation of various aromatic and heteroaromatic compounds using 2-chloro-5-nitrobenzoyl chloride. This reaction is a cornerstone of organic synthesis, enabling the formation of key aryl ketone intermediates crucial for the development of novel therapeutic agents and other fine chemicals. The protocols and data presented herein are intended to serve as a guide for laboratory synthesis and process optimization.
Introduction
The Friedel-Crafts acylation is a classic and versatile method for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to activate the acylating agent.[2] The use of this compound as the acylating agent introduces a versatile chemical scaffold; the resulting ketone products contain chloro and nitro functionalities that can be further manipulated, making them valuable intermediates in medicinal chemistry and materials science.
One of the significant advantages of Friedel-Crafts acylation over alkylation is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution.[3] However, the electron-withdrawing nitro group on the this compound can decrease its reactivity, often necessitating the use of stoichiometric or even excess amounts of the Lewis acid catalyst to drive the reaction to completion.[4] Careful control of reaction conditions, particularly temperature and moisture, is paramount for achieving optimal yields and purity.
General Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The general mechanism is as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond.
-
Generation of the Electrophile: This complex then dissociates to form a resonance-stabilized acylium ion and a tetrachloroaluminate anion ([AlCl₄]⁻).
-
Electrophilic Aromatic Substitution: The aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, typically the [AlCl₄]⁻ anion, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. However, the catalyst often forms a complex with the product ketone, necessitating a stoichiometric amount and an aqueous workup to liberate the product.[1]
Caption: General mechanism of Friedel-Crafts acylation.
Experimental Protocols
The following are generalized protocols for the Friedel-Crafts acylation of various aromatic substrates with this compound. These should be considered as starting points and may require optimization based on laboratory conditions and the specific reactivity of the substrate.
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care and in a moisture-free environment.
-
This compound is a corrosive and lachrymatory compound.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Acylation of Benzene (B151609)
Objective: To synthesize (2-chloro-5-nitrophenyl)(phenyl)methanone.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous benzene and add this solution to the dropping funnel.
-
Add the benzene solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica (B1680970) gel.
Acylation of Toluene (B28343)
Objective: To synthesize (2-chloro-5-nitrophenyl)(p-tolyl)methanone.
Procedure: Follow the procedure for the acylation of benzene, substituting toluene for benzene. The methyl group of toluene is an ortho, para-director, but the para-product is expected to be the major isomer due to steric hindrance.[5]
Acylation of Anisole (B1667542)
Objective: To synthesize (2-chloro-5-nitrophenyl)(4-methoxyphenyl)methanone.
Procedure: Follow the procedure for the acylation of benzene, substituting anisole for benzene. Anisole is highly reactive, and the reaction is typically faster. The methoxy (B1213986) group is a strong ortho, para-director, with the para-product generally being dominant.
Acylation of Thiophene (B33073)
Objective: To synthesize (2-chloro-5-nitrophenyl)(thiophen-2-yl)methanone.
Procedure: Follow the procedure for the acylation of benzene, substituting thiophene for benzene. Thiophene is a reactive heterocyclic compound, and acylation predominantly occurs at the 2-position.[6] Milder reaction conditions (e.g., lower temperatures and shorter reaction times) may be sufficient.
Caption: Experimental workflow for Friedel-Crafts acylation.
Data Presentation
The following tables summarize the expected products and representative reaction parameters for the Friedel-Crafts acylation of various aromatic compounds with this compound. Please note that the yields are illustrative and may vary depending on the specific reaction conditions and scale.
Table 1: Physicochemical Properties of Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₃Cl₂NO₃ | 220.01 |
| Benzene | C₆H₆ | 78.11 |
| Toluene | C₇H₈ | 92.14 |
| Anisole | C₇H₈O | 108.14 |
| Thiophene | C₄H₄S | 84.14 |
| (2-chloro-5-nitrophenyl)(phenyl)methanone | C₁₃H₈ClNO₃ | 261.66 |
| (2-chloro-5-nitrophenyl)(p-tolyl)methanone | C₁₄H₁₀ClNO₃ | 275.69 |
| (2-chloro-5-nitrophenyl)(4-methoxyphenyl)methanone | C₁₄H₁₀ClNO₄ | 291.69 |
| (2-chloro-5-nitrophenyl)(thiophen-2-yl)methanone | C₁₁H₆ClNO₃S | 267.69 |
Table 2: Summary of Reaction Parameters and Expected Yields
| Aromatic Substrate | Product | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%)* |
| Benzene | (2-chloro-5-nitrophenyl)(phenyl)methanone | AlCl₃ (1.1 - 1.5) | Benzene/DCM | 0 → RT | 2 - 4 | 70 - 85 |
| Toluene | (2-chloro-5-nitrophenyl)(p-tolyl)methanone | AlCl₃ (1.1 - 1.5) | Toluene/DCM | 0 → RT | 2 - 4 | 75 - 90 |
| Anisole | (2-chloro-5-nitrophenyl)(4-methoxyphenyl)methanone | AlCl₃ (1.1 - 1.5) | Anisole/DCM | 0 → RT | 1 - 3 | 80 - 95 |
| Thiophene | (2-chloro-5-nitrophenyl)(thiophen-2-yl)methanone | AlCl₃ (1.1 - 1.5) | DCM | 0 → RT | 1 - 3 | 65 - 80 |
*Expected yields are based on general principles of Friedel-Crafts acylations and the relative reactivity of the aromatic substrates. Actual yields may vary.
Applications in Drug Development
The aryl ketone products synthesized via this methodology are versatile intermediates in drug discovery. The nitro group can be reduced to an amine, which can then be further functionalized through various reactions such as amide bond formation, sulfonylation, or reductive amination. The chloro substituent can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional complexity and modulate the pharmacological properties of the target molecules. These transformations open avenues to a wide range of potential drug candidates.
Caption: Synthetic utility in drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols: Intermediates in the Production of Dyes and Agrochemicals
Introduction
Chemical intermediates are foundational to the chemical industry, serving as the building blocks for a vast array of specialized products. These compounds, derived from basic raw materials like aromatic hydrocarbons from the petrochemical industry, undergo a series of synthesis steps to create the final products.[1] This document focuses on two major classes of products synthesized from common intermediates: azo dyes and triazine-based agrochemicals. Aromatic amines serve as critical precursors for azo dyes, the largest and most versatile class of synthetic colorants.[2][3] Similarly, heterocyclic compounds, particularly s-triazines, are paramount in the production of widely used herbicides that are essential for modern agriculture.[4][5]
These application notes provide detailed protocols for the synthesis of a representative azo dye and a triazine herbicide, present quantitative data in a structured format, and illustrate the logical and experimental workflows using diagrams.
Application Note 1: Synthesis of Azo Dyes from Aromatic Amines
Azo dyes are organic compounds characterized by the presence of one or more azo groups (—N=N—) which connect aromatic rings.[6] They account for over 60% of the dyes used in industries such as textiles, printing, and food.[3] Their synthesis is a well-established two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich compound like a phenol (B47542) or another amine.[7][8] The specific choice of the amine and the coupling component dictates the final color and properties of the dye.[2]
Data Presentation: Azo Dye Synthesis
The synthesis of azo dyes can be tailored to achieve a wide range of colors and properties. The following table summarizes key parameters for a representative synthesis.
| Parameter | Description | Example Value / Condition | Source(s) |
| Reaction Type | Diazotization followed by Azo Coupling | - | [2][3] |
| Diazo Component | Primary Aromatic Amine | 4-Nitroaniline (B120555) | [9] |
| Coupling Component | Electron-rich Aromatic Compound | 2-Naphthol (B1666908) | [9] |
| Reaction Temp. | Diazotization requires low temperatures to stabilize the diazonium salt. | 0-5 °C | [2] |
| Purification Method | Removal of impurities and unreacted materials. | Crystallization, Filtration | [10] |
| Reported Yield | The efficiency of the chemical reaction. Varies by specific reactants. | ~59-95% (for specific syntheses) |
Experimental Protocol: Synthesis of Para Red (Azo Dye)
This protocol describes the synthesis of Para Red, an azo dye, from 4-nitroaniline and 2-naphthol. This procedure is based on established laboratory methods for azo dye synthesis.[9]
Materials:
-
4-Nitroaniline
-
2-Naphthol
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sodium Hydroxide (B78521) (NaOH)
-
Hydrochloric Acid (HCl, 10%)
-
Distilled Water
-
Ice
-
Beakers
-
Stirring Rod
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Preparation of Naphthol Solution: Dissolve 250 mg of 2-naphthol in 10 mL of 10% aqueous sodium hydroxide (NaOH) solution in a beaker.
-
Preparation of Aromatic Amine Solution: In a separate beaker, dissolve 250 mg of 4-nitroaniline in 10 mL of 10% hydrochloric acid (HCl). Gentle heating may be required to fully dissolve the amine, after which the solution should be cooled.
-
Diazotization:
-
Cool the aromatic amine solution to 0 °C in an ice bath.
-
Prepare a solution of 1 g of sodium nitrite (NaNO₂) in 10 mL of distilled water.
-
Slowly add 5 mL of the cold sodium nitrite solution dropwise to the cold aromatic amine solution while stirring continuously. Maintain the temperature between 0-5 °C.
-
Allow the resulting diazonium salt solution to stand in the ice bath for 2-3 minutes.[2]
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the naphthol solution with constant stirring.
-
A brightly colored precipitate (Para Red) will form immediately.[7]
-
-
Purification:
-
Allow the mixture to stand for 10-15 minutes to ensure complete precipitation.
-
Collect the solid dye product by vacuum filtration.
-
Wash the precipitate with cold distilled water to remove any unreacted salts or acids.
-
The purified dye can then be dried in a desiccator or a low-temperature oven.
-
Visualization: Azo Dye Synthesis Workflow
Application Note 2: Synthesis of Triazine Herbicides from Heterocyclic Compounds
Triazine herbicides have been a cornerstone of weed control in agriculture since the 1950s, used extensively in crops like corn and sugarcane.[11] These compounds belong to the s-triazine class of heterocycles. Their herbicidal action stems from their ability to inhibit photosynthesis by blocking the electron transport chain in Photosystem II.[12] The manufacturing process for many common triazine herbicides, such as Atrazine, starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and involves the sequential nucleophilic substitution of its chlorine atoms with different amines.[13] The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise reactions.
Data Presentation: Triazine Herbicide Synthesis
The synthesis of triazine herbicides is a high-yield industrial process. The table below outlines the key aspects of a typical synthesis.
| Parameter | Description | Example Value / Condition | Source(s) |
| Reaction Type | Sequential Nucleophilic Aromatic Substitution | - | [13] |
| Starting Material | A key heterocyclic precursor. | Cyanuric Chloride | [5][13] |
| Nucleophiles | Amines that displace the chlorine atoms. | Ethylamine (B1201723), Isopropylamine | [13] |
| Reaction Control | Temperature is used to control the stepwise substitution. | Step 1: Low Temp. Step 2: Elevated Temp. | [13] |
| Final Product | A widely used triazine herbicide. | Atrazine | [11][12] |
| Mechanism of Action | How the herbicide affects target weeds. | Photosystem II Inhibition | [4][11] |
Experimental Protocol: Synthesis of Atrazine (Triazine Herbicide)
This protocol provides a representative method for the synthesis of Atrazine, based on the sequential reaction of cyanuric chloride with ethylamine and isopropylamine.
Materials:
-
Cyanuric Chloride
-
Ethylamine
-
Isopropylamine
-
Sodium Hydroxide (or other base to neutralize HCl byproduct)
-
Solvent (e.g., water, acetone)
-
Reaction vessel with temperature control
-
Stirring apparatus
Procedure:
-
First Substitution:
-
Dissolve or suspend cyanuric chloride in a suitable solvent within the reaction vessel.
-
Cool the mixture to a low temperature (e.g., 0-10 °C).
-
Slowly add one molar equivalent of ethylamine to the mixture. A base is added concurrently to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.
-
Maintain the low temperature and stir the mixture until the reaction is complete, forming 2-chloro-4-(ethylamino)-6-trichloro-s-triazine.
-
-
Second Substitution:
-
Increase the temperature of the reaction mixture to a moderate level (e.g., 40-50 °C).
-
Slowly add one molar equivalent of isopropylamine. Continue to add a base to neutralize the HCl byproduct.
-
Stir the mixture at the elevated temperature until the second substitution is complete.
-
-
Isolation and Purification:
-
The Atrazine product, being insoluble in water, will precipitate out of the solution.
-
The solid product is collected via filtration.
-
The collected solid is washed with water to remove any remaining salts and impurities.
-
The final product is dried to yield purified Atrazine.
-
Visualization: Triazine Herbicide Synthesis Workflow
Visualization: Common Intermediates in Chemical Manufacturing
Many dyes and agrochemicals originate from the same basic raw materials, which are processed into key intermediates. This shared foundation highlights the interconnectedness of different sectors within the chemical industry.
References
- 1. zhishangchemical.com [zhishangchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. shms-prod.s3.amazonaws.com [shms-prod.s3.amazonaws.com]
- 7. jchemrev.com [jchemrev.com]
- 8. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. studylib.net [studylib.net]
- 10. theasengineers.com [theasengineers.com]
- 11. teamchem.co [teamchem.co]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: Synthesis of a Key Atorvastatin Intermediate
Introduction
Atorvastatin, marketed under the trade name Lipitor, is a highly effective HMG-CoA reductase inhibitor used to lower blood cholesterol and triglycerides.[1] The synthesis of this complex molecule is a multi-step process that relies on the efficient preparation of key chiral intermediates. One such crucial building block is tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS Number: 125995-13-3). This intermediate contains the correct stereochemistry required for the final drug's biological activity. This document outlines a detailed experimental protocol for the synthesis of this key intermediate via the reduction of its cyanomethyl precursor.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the described synthesis protocol.
| Parameter | Value | Notes |
| Starting Material | (4R,6R)-6-cyanomethyl-2,2-dimethyl-[2][3]dioxane-4-yl-acetate tert-butyl ester | - |
| Product | (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | [4] |
| Molecular Formula | C14H27NO4 | [4] |
| Molecular Weight | 273.37 g/mol | [4] |
| Catalyst | Raney Nickel (Ra-Ni) | [4] |
| Solvent System | Toluene (B28343), Methanol (B129727), 6.5 M Ammonia/Methanol solution | [4] |
| Reaction Yield | ~104% (crude, containing residual toluene) | [4] |
| Appearance | Yellow oil | [4] |
| ¹H-NMR (400 MHz, CDCl₃) | δ 4.23-4.19 (m, 1H), 3.99-3.95 (m, 1H), 2.74 (t, J=7.1 Hz, 2H), 2.40-2.36 (m, 1H), 2.27-2.22 (m, 1H), 1.58-1.41 (m, 2H), 1.40 (s, 9H), 1.31 (s, 6H) | [4] |
| Mass Spectrometry | m/z 273 [M+H]⁺ (APCI) | [4] |
Experimental Protocol
This protocol details the catalytic hydrogenation of (4R,6R)-6-cyanomethyl-2,2-dimethyl-[2][3]dioxane-4-yl-acetate tert-butyl ester to yield the target amino intermediate.
Materials and Reagents:
-
(4R,6R)-6-cyanomethyl-2,2-dimethyl-[2][3]dioxane-4-yl-acetate tert-butyl ester (1.0 kg, 3.71 mol)
-
Raney Nickel (Ra-Ni) (250 g)
-
Toluene (6 L)
-
Methanol (675 mL)
-
6.5 M Ammonia/Methanol solution (800 mL)
-
Saturated Sodium Chloride solution
-
Nitrogen (N₂) gas
-
Hydrogen (H₂) gas
Equipment:
-
5-gallon stainless steel reactor equipped for pressure reactions
-
Mechanical stirrer
-
Standard laboratory glassware for workup
-
Rotary evaporator
Procedure: [4]
-
Reactor Setup: To a 5-gallon stainless steel reactor, add Raney Nickel (250 g), (4R,6R)-6-cyanomethyl-2,2-dimethyl-[2][3]dioxane-4-yl-acetate tert-butyl ester (1.0 kg), toluene (6 L), methanol (675 mL), and 6.5 M ammonia/methanol solution (800 mL).
-
Inerting: Seal the reactor and pressure test with nitrogen (N₂) to 3.5 bar. Purge the reactor three times with N₂ at 3.5 bar to ensure an inert atmosphere.
-
Hydrogenation: After purging with nitrogen, purge the reactor three times with hydrogen (H₂) gas to 3.5 bar. Pressurize the reactor with H₂ to 3.5 bar and begin stirring.
-
Reaction Monitoring: Heat the reactor to 50°C. Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is considered complete when H₂ uptake ceases.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to 20°C. Carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Purge the reactor three times with nitrogen gas to remove any residual hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Workup: Concentrate the filtrate under reduced pressure. To the concentrated residue, add a saturated sodium chloride solution and stir under a nitrogen atmosphere for 10 minutes.
-
Extraction: Stop stirring and allow the layers to separate. Discard the lower aqueous phase.
-
Final Concentration: Concentrate the remaining organic phase to obtain the target product as a yellow oil.
Experimental Workflow Diagram
Caption: Workflow for the catalytic hydrogenation of the cyanomethyl precursor to the aminoethyl intermediate.
References
- 1. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]
- 3. researchgate.net [researchgate.net]
- 4. (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | 125995-13-3 [chemicalbook.com]
Application Notes and Protocols: Synthesis of N-Aryl-2-chloro-5-nitrobenzamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-chloro-5-nitrobenzoyl chloride with substituted anilines is a fundamental transformation in medicinal chemistry and drug discovery. The resulting N-aryl-2-chloro-5-nitrobenzamide scaffold is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of the chloro and nitro groups provides reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. These derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This document provides detailed protocols and application notes for the synthesis and characterization of N-aryl-2-chloro-5-nitrobenzamides.
Reaction Scheme
The general reaction involves the nucleophilic acyl substitution of a substituted aniline (B41778) at the electrophilic carbonyl carbon of this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of N-Aryl-2-chloro-5-nitrobenzamides.
Data Presentation
The following table summarizes the reaction of this compound with various substituted anilines, providing information on the resulting product, and reported yields.
| Substituted Aniline | Product Name | Yield (%) | Reference |
| Aniline | 2-Chloro-5-nitro-N-phenylbenzamide | - | [1] |
| 4-Nitroaniline | 2-Chloro-N-(4-nitrophenyl)-5-nitrobenzamide | 60 | [2] |
| 2,3-Dimethylaniline | 2-Chloro-N-(2,3-dimethylphenyl)-5-nitrobenzamide | - | [3] |
| Cyclopropylamine | 2-Chloro-N-cyclopropyl-5-nitrobenzamide | - | [4] |
| 3-Nitroaniline | 2-Chloro-5-nitro-N-(3-nitrophenyl)benzamide | - | [5] |
Note: Yields can vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: General Procedure for the Acylation of Substituted Anilines with this compound
This protocol describes a general method for the synthesis of N-aryl-2-chloro-5-nitrobenzamides.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline, etc.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (Et3N) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).
-
Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-substituted-2-chloro-5-nitrobenzamide.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the melting point.
Protocol 2: Alternative Synthesis via Carbodiimide Coupling
This protocol provides an alternative method for the synthesis of N-aryl-2-chloro-5-nitrobenzamides from 2-chloro-5-nitrobenzoic acid and a substituted aniline using a coupling agent.[2]
Materials:
-
2-Chloro-5-nitrobenzoic acid
-
Substituted aniline (e.g., 4-nitroaniline)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Activation of Carboxylic Acid: Dissolve 2-chloro-5-nitrobenzoic acid (1.1 eq.), EDCI (1.2 eq.), and a catalytic amount of DMAP (0.01 eq.) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.
-
Amide Bond Formation: Add the substituted aniline (1.0 eq.) to the reaction mixture and stir at room temperature for 16 hours.[2]
-
Work-up: Pour the reaction mixture into water and extract with DCM.
-
Drying and Concentration: Combine the organic phases, dry with anhydrous Na2SO4, filter, and concentrate in vacuo.[2]
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-2-chloro-5-nitrobenzamide.
Mandatory Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Reactions with 2-Chloro-5-nitrobenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Chloro-5-nitrobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can lead to low yields in reactions with this compound?
Low yields can stem from several factors, including the purity of the starting material, the presence of moisture, suboptimal reaction conditions (temperature, reaction time), and inefficient purification methods. The strong electron-withdrawing nature of the nitro group makes the benzoyl chloride highly reactive, but also susceptible to side reactions.
Q2: How does the purity of this compound affect my reaction?
Using impure this compound can introduce contaminants that may interfere with the desired reaction, leading to the formation of byproducts and a lower yield of the target molecule. It is crucial to use a high-purity starting material.
Q3: Can the presence of moisture impact my reaction?
Yes, this compound is an acyl chloride and is therefore highly sensitive to moisture. Water will hydrolyze the acyl chloride to the corresponding carboxylic acid (2-chloro-5-nitrobenzoic acid), which is unreactive under many acylation conditions. This will significantly reduce the yield of the desired product. It is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide: Friedel-Crafts Acylation
Friedel-Crafts acylation is a common reaction for acyl chlorides. However, the nature of the substrate and the reaction conditions are critical for success.
Problem: Low or no yield in Friedel-Crafts acylation.
| Possible Cause | Troubleshooting Step |
| Deactivated Aromatic Substrate | The nitro group on the this compound makes the acylium ion a potent electrophile. However, if the aromatic substrate is also strongly deactivated (e.g., nitrobenzene), the reaction may be very slow or not proceed at all.[1] Consider using a more activated aromatic substrate. |
| Catalyst Inactivity | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the reaction will deactivate the catalyst. Use a fresh, unopened bottle of the Lewis acid or purify it before use. Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions. |
| Insufficient Catalyst | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive. Ensure you are using a sufficient molar equivalent of the catalyst. |
| Suboptimal Temperature | While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition. An optimal temperature must be determined empirically. |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This protocol provides a general guideline for the Friedel-Crafts acylation of an activated aromatic compound (e.g., anisole) with this compound.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add the anhydrous Lewis acid (e.g., aluminum chloride, 1.2 equivalents) and the anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Dissolve this compound (1 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of the Lewis acid at 0 °C.
-
Substrate Addition: Dissolve the aromatic substrate (1 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of ice-cold water, followed by dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Troubleshooting Guide: Esterification
Esterification reactions with this compound are generally efficient due to the high reactivity of the acyl chloride.
Problem: Low yield in esterification reaction.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Acyl Chloride | As mentioned, moisture will lead to the formation of the unreactive carboxylic acid. Ensure all reagents and solvents are anhydrous. |
| Steric Hindrance | If the alcohol is sterically hindered, the reaction rate may be slow. Consider increasing the reaction temperature or using a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). |
| Incomplete Reaction | The reaction may not have gone to completion. Extend the reaction time and monitor the progress by TLC. |
| Side Reaction with Base | If a base like pyridine (B92270) is used to scavenge the HCl byproduct, it can sometimes react with the acyl chloride. Ensure the temperature is controlled during the addition of the acyl chloride. |
Experimental Protocol: General Procedure for Esterification
This protocol describes the esterification of an alcohol with this compound.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1 equivalent) in an anhydrous solvent (e.g., dichloromethane).
-
Base Addition: Add a base (e.g., triethylamine (B128534) or pyridine, 1.2 equivalents) to the solution and cool to 0 °C.
-
Acyl Chloride Addition: Dissolve this compound (1.1 equivalents) in the anhydrous solvent and add it dropwise to the cooled alcohol solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water.
-
Extraction and Purification: Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate to give the crude ester, which can be purified by column chromatography or recrystallization.
Troubleshooting Guide: Amide Synthesis
The formation of amides from this compound and an amine is typically a high-yielding reaction.
Problem: Low yield in amide synthesis.
| Possible Cause | Troubleshooting Step |
| Inactive Acyl Chloride | Hydrolysis of the acyl chloride is a primary concern. Use fresh or properly stored this compound and anhydrous conditions.[2] |
| Poor Quality Amine | Impurities in the amine can lead to side reactions. Use a purified amine.[2] |
| Insufficient Base | A base is required to neutralize the HCl byproduct.[2] At least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) should be used. |
| Incomplete Reaction | If the amine is a weak nucleophile, the reaction may be slow. Consider gentle heating or extending the reaction time.[2] |
Experimental Protocol: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)
This protocol is a general method for the synthesis of an amide from an amine and this compound.[3]
-
Setup: Dissolve the amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask.
-
Base Addition: Add a tertiary amine base (e.g., triethylamine, 1.5 equivalents) and cool the solution to 0 °C.[2]
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent. Add this solution dropwise to the cooled amine solution with vigorous stirring over 10-15 minutes.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.[2]
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel.[2]
-
Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.[2] The product can be further purified by recrystallization or column chromatography.
References
Technical Support Center: 2-Chloro-5-nitrobenzoyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Chloro-5-nitrobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurity is the isomeric side product, 2-chloro-3-nitrobenzoyl chloride. This impurity arises during the nitration of 2-chlorobenzoic acid, the precursor to this compound.[1][2] The formation of this isomer is a well-documented challenge in the synthesis process.[1]
Q2: What is the primary cause of low yields in Friedel-Crafts acylation reactions using this compound?
A2: The primary cause of low yields is the deactivating effect of the nitro group on the benzoyl chloride. The nitro group is strongly electron-withdrawing, which reduces the reactivity of the acylium ion electrophile in the Friedel-Crafts reaction.[3] This deactivation can make the reaction sluggish and lead to incomplete conversion.
Q3: Can polysubstitution occur in Friedel-Crafts acylation with this compound?
A3: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur, especially with highly activated aromatic substrates. However, the acyl group introduced is deactivating, which makes a second acylation less favorable.[3][4]
Q4: What is the most common side reaction during esterification or amidation with this compound?
A4: The most common side reaction is the hydrolysis of this compound back to 2-chloro-5-nitrobenzoic acid. Acyl chlorides are highly reactive towards nucleophiles, and any moisture present in the reaction will lead to this hydrolysis.
Q5: How can I monitor the progress of my reaction involving this compound?
A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[5][6]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
| Possible Cause | Troubleshooting Step |
| Deactivated Aromatic Substrate | The nitro group on the benzoyl chloride already deactivates the electrophile. Using a deactivated aromatic substrate (e.g., nitrobenzene) will further hinder the reaction. Consider using a more activated substrate if possible.[3] |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or sublimed batch of catalyst. |
| Insufficient Catalyst | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[4] Consider increasing the molar ratio of the catalyst to the acyl chloride. |
| Low Reaction Temperature | While some Friedel-Crafts reactions proceed at room temperature, the deactivated nature of this compound may require heating to overcome the activation energy. Gradually increase the reaction temperature and monitor for product formation. |
| Impure Starting Materials | The presence of the 2-chloro-3-nitrobenzoyl chloride isomer or hydrolyzed 2-chloro-5-nitrobenzoic acid can interfere with the reaction. Purify the starting material if necessary. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Isomeric Impurity in Starting Material | The presence of 2-chloro-3-nitrobenzoyl chloride will lead to the formation of the corresponding isomeric acylated product. Purify the starting acyl chloride or the final product using chromatography or recrystallization.[1][7] |
| Polysubstitution | On highly activated aromatic rings, multiple acylations can occur. Use a 1:1 molar ratio of the aromatic substrate to the acyl chloride to minimize this. The deactivating nature of the acyl group generally prevents extensive polysubstitution.[3] |
| Reaction with Solvent | In some cases, the solvent can participate in side reactions. Choose an inert solvent such as dichloromethane (B109758) or carbon disulfide for Friedel-Crafts reactions. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene (B28343) with this compound
This protocol is adapted from a general procedure for Friedel-Crafts acylation.[8]
Materials:
-
This compound
-
Toluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, add toluene (1.0 equivalent) dropwise via the dropping funnel.
-
Allow the reaction to stir at room temperature for 2-4 hours, or gently heat to reflux if no reaction is observed at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Synthesis of Ethyl 2-chloro-5-nitrobenzoate (Esterification)
Materials:
-
This compound
-
Anhydrous Ethanol (B145695)
-
Pyridine (B92270) (optional, as a scavenger for HCl)
-
Anhydrous Diethyl Ether
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous ethanol (1.2 equivalents) to the stirred solution. If desired, pyridine (1.1 equivalents) can be added to neutralize the HCl gas that evolves.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl (if pyridine was used), and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude ester.
-
Purify by distillation under reduced pressure or by column chromatography.
Protocol 3: Synthesis of 2-chloro-5-nitrobenzamide (B107470) (Amidation)
Materials:
-
This compound
-
Aqueous Ammonia (B1221849) (concentrated)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equivalent) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add concentrated aqueous ammonia (2.0 equivalents) to the stirred solution.
-
A precipitate of the amide will form. Continue stirring for 30 minutes at 0 °C.
-
Filter the solid product and wash with cold water and then with a small amount of cold DCM.
-
Air-dry the solid to obtain the crude 2-chloro-5-nitrobenzamide.
-
The product can be further purified by recrystallization from ethanol.
Data Presentation
Table 1: Purification of 2-chloro-5-nitrobenzaldehyde (B167295) (a related compound) from its 2,3-isomer. [7]
| Method | Initial Isomer Ratio (2,5- : 2,3-) | Final Purity of 2,5-isomer | Yield (%) |
| Recrystallization (Methanol/Petroleum Ether) | 94.1 : 5.0 | 100% | 83 |
| Suspension in Acetone/Water | 91.7 : 2.2 | 98.3% (in a mixture with 0.3% 2,3-isomer) | 99 |
Table 2: Common Side Products and Their Origin.
| Side Product | Originating Reaction | Reason for Formation |
| 2-chloro-3-nitro-substituted product | All reactions | Isomeric impurity in the starting material.[1][2] |
| 2-chloro-5-nitrobenzoic acid | All reactions | Hydrolysis of the acyl chloride by adventitious moisture. |
| Di-acylated aromatic compound | Friedel-Crafts Acylation | Reaction of the initial product with another equivalent of the acylium ion, more likely with highly activated aromatic substrates.[3] |
Visualizations
Caption: Reaction pathway for Friedel-Crafts acylation and common side reactions.
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
References
- 1. Page loading... [guidechem.com]
- 2. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Purification of Products from 2-Chloro-5-nitrobenzoyl Chloride Acylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of acylation products derived from 2-chloro-5-nitrobenzoyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of products from this compound acylation reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Crystal Formation During Recrystallization | The chosen solvent is too good a solvent for the product, even at low temperatures. | Add an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution until turbidity persists. Then, heat gently to redissolve and cool slowly. Common solvent/anti-solvent systems include ethanol (B145695)/water and toluene/hexane (B92381).[1] |
| Too much solvent was used to dissolve the crude product. | Concentrate the solution by evaporating some of the solvent under reduced pressure and then allow it to cool again. | |
| The product has "oiled out" instead of crystallizing. | Reheat the solution to dissolve the oil, add a small amount of a solvent in which the oil is miscible, and then cool slowly with scratching of the inner wall of the flask with a glass rod to induce crystallization. | |
| Product Contaminated with Starting Material (this compound) | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) before quenching the reaction. |
| Hydrolysis of the starting material during workup. | Perform the aqueous workup quickly and at a low temperature to minimize the hydrolysis of any unreacted this compound to 2-chloro-5-nitrobenzoic acid. | |
| Product Contaminated with 2-Chloro-5-nitrobenzoic Acid | Hydrolysis of the acyl chloride starting material before or during the reaction or workup.[2] | Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the extraction process to remove the acidic impurity.[3] |
| Presence of Isomeric Byproducts | Lack of regioselectivity in the acylation reaction. | Isomeric ketones can be difficult to separate. Column chromatography with a carefully selected eluent system is often the most effective method. Use TLC to screen for an optimal solvent system that gives good separation between the desired product and the isomeric impurity. |
| Colored Impurities in the Final Product | Formation of colored byproducts during the reaction. | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.[] |
| Poor Separation During Column Chromatography | The polarity of the eluent is either too high or too low. | If the product is not moving from the baseline, increase the polarity of the eluent. If the product is eluting too quickly with the solvent front, decrease the polarity of the eluent. A gradient elution (gradually increasing the polarity) may be necessary for complex mixtures. |
| The column is overloaded. | Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica (B1680970) gel by weight. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the crude product of a this compound acylation?
A1: The most common impurities include:
-
Unreacted this compound: This can be carried through the workup.
-
2-Chloro-5-nitrobenzoic acid: This is formed from the hydrolysis of the starting acyl chloride. This is a very common impurity if the reaction is exposed to moisture.
-
Isomeric acylation products: Depending on the aromatic substrate, acylation may occur at different positions, leading to isomeric ketones.
-
Excess aromatic substrate: If the other reactant in the acylation is used in excess.
-
Lewis acid catalyst residues: Traces of the catalyst (e.g., aluminum chloride) can remain.
Q2: How do I choose a suitable recrystallization solvent?
A2: An ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent. For products of this compound acylation, such as 2-chloro-5-nitrobenzophenone (B105091), ethanol has been successfully used.[5] Mixed solvent systems like ethanol/water or toluene/hexane can also be effective.[1] It is always recommended to perform small-scale solubility tests with the crude product to identify the best solvent or solvent system.
Q3: My product is an oil and won't crystallize. What should I do?
A3: Oiling out is a common problem. First, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, you can try adding a seed crystal of the pure product if available. If it still remains an oil, it may be necessary to purify it by column chromatography.
Q4: What is a typical work-up procedure for a Friedel-Crafts acylation using this compound?
A4: A typical work-up involves carefully quenching the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[6] The product is then extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate. The organic layer is washed sequentially with water, a saturated solution of sodium bicarbonate (to remove acidic impurities like 2-chloro-5-nitrobenzoic acid), and finally with brine. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]
Q5: How can I monitor the purity of my product during purification?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture and the collected fractions on a TLC plate, you can identify which fractions contain the pure product. For a more quantitative assessment of the final product's purity, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[7][8] The melting point of the purified solid can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity. The melting point of 2-chloro-5-nitrobenzophenone is in the range of 80.5-86.5°C.[9]
Experimental Protocols
Protocol 1: Recrystallization of (2-Chloro-5-nitrophenyl)(phenyl)methanone
This protocol describes the purification of (2-chloro-5-nitrophenyl)(phenyl)methanone, a typical product from the acylation of benzene (B151609) with this compound.
Materials:
-
Crude (2-chloro-5-nitrophenyl)(phenyl)methanone
-
Ethanol
-
Deionized water (if a mixed solvent system is needed)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[5]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Column Chromatography Purification
This protocol provides a general method for purifying acylation products using silica gel column chromatography.
Materials:
-
Crude acylation product
-
Silica gel (for column chromatography)
-
Solvents for the mobile phase (e.g., hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Select the Eluent: Determine the optimal solvent system (eluent) by running TLC plates with different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system should give the desired product an Rf value of approximately 0.3.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the non-polar solvent and pour it into the column. Allow the silica to settle, and then add another layer of sand on top.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully add the sample solution to the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect the eluate in fractions.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
The following table summarizes representative quantitative data for the purification of acylation products. Actual yields and purity are highly dependent on the specific substrate, reaction conditions, and purification method.
| Product | Purification Method | Solvent/Eluent | Typical Yield | Final Purity |
| (2-Chloro-5-nitrophenyl)(phenyl)methanone | Recrystallization | Ethanol | 75-90% | >98% (by GC)[9] |
| Substituted Benzamides | Column Chromatography | Hexane/Ethyl Acetate Gradient | 60-85% | >99% (by HPLC) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 5. US3203990A - 2-amino-2'-halo-5-nitro benzophenones - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Separation of 2-Chloro-5-nitrobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 2-Amino-2’-chloro-5-nitrobenzophenone | SIELC Technologies [sielc.com]
- 9. 2-Chloro-5-nitrobenzophenone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Optimizing Reactions with 2-Chloro-5-nitrobenzoyl Chloride
Welcome to the technical support center for 2-Chloro-5-nitrobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a highly reactive acyl chloride commonly used as a building block in the synthesis of a variety of organic molecules. Its principal applications include the formation of amides and esters. The resulting N-substituted-2-chloro-5-nitrobenzamides and alkyl/aryl 2-chloro-5-nitrobenzoates are often intermediates in the development of pharmaceuticals, agrochemicals, and dyes.
Q2: What are the key safety precautions to consider when working with this compound?
A2: this compound is a moisture-sensitive and corrosive compound. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials and the formation of the product. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) can be employed to identify products and byproducts. High-performance liquid chromatography (HPLC) is also a suitable technique for analyzing the purity of the final product.[1]
Q4: What is the most common impurity in commercially available this compound?
A4: The synthesis of this compound starts from 2-chloro-5-nitrobenzoic acid. A common impurity arising from the nitration of o-chlorobenzoic acid is the isomeric 2-chloro-3-nitrobenzoic acid.[2][3] This impurity can be carried through to the final acyl chloride, potentially leading to isomeric byproducts in subsequent reactions.
Troubleshooting Guides
Issue 1: Low Yield in Amidation Reactions
Low yields in the synthesis of N-substituted-2-chloro-5-nitrobenzamides can be attributed to several factors. The following guide provides potential causes and solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure an appropriate base (e.g., triethylamine (B128534), pyridine) is used to neutralize the HCl byproduct, which can protonate the amine starting material and render it unreactive. - Increase the reaction time or gently heat the reaction mixture, monitoring for product formation and potential decomposition by TLC. |
| Hydrolysis of Acyl Chloride | - Use anhydrous solvents and reagents. Ensure all glassware is oven- or flame-dried. - Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Side Reactions | - The Schotten-Baumann reaction, which uses a biphasic system with an aqueous base, can be optimized to suppress the hydrolysis of the acyl chloride.[1][4][5] - Add the this compound solution slowly to the amine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side product formation. |
| Product Loss During Workup | - Ensure the pH is appropriately adjusted during the aqueous wash to minimize the solubility of the amide product. - If the product is suspected to be in the aqueous layer, perform multiple extractions with a suitable organic solvent. |
Issue 2: Low Yield in Esterification Reactions
Similarly, optimizing the synthesis of 2-chloro-5-nitrobenzoate esters requires careful control of reaction conditions.
| Potential Cause | Suggested Solution |
| Equilibrium Limitation | - Use an excess of the alcohol to drive the reaction towards the ester product. - In some cases, azeotropic removal of water using a Dean-Stark apparatus can be effective, particularly for less reactive alcohols. |
| Slow Reaction Rate | - For less reactive alcohols, consider adding a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in catalytic amounts. - Increasing the reaction temperature can improve the rate, but should be done cautiously to avoid decomposition. |
| Hydrolysis of Acyl Chloride | - As with amidation, ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture. |
| Steric Hindrance | - For sterically hindered alcohols (secondary or tertiary), longer reaction times and higher temperatures may be necessary. Primary alcohols generally react more readily.[6] |
Data Presentation: Solvent and Temperature Effects (Illustrative)
While specific quantitative data for this compound is not extensively available in the literature, the following tables provide an illustrative guide based on general principles of acylation reactions. Optimal conditions should be determined empirically for each specific substrate.
Table 1: Illustrative Solvent Effects on Amidation Yield
| Solvent | Dielectric Constant | Typical Observations | Expected Yield Range |
| Dichloromethane (DCM) | 9.1 | Good solubility for reactants, easy to remove. | Good to Excellent |
| Tetrahydrofuran (THF) | 7.5 | Aprotic ether, good for reactions with bases like triethylamine. | Good to Excellent |
| Acetonitrile | 37.5 | Polar aprotic solvent, can facilitate reactions. | Good |
| Toluene | 2.4 | Non-polar, may require higher temperatures. | Moderate to Good |
Table 2: Illustrative Temperature Effects on Esterification Yield
| Temperature | Typical Observations | Expected Yield Range (Primary Alcohol) | Expected Yield Range (Secondary Alcohol) |
| 0 °C to Room Temperature | Slower reaction, minimizes side reactions. | Moderate to Good | Low to Moderate |
| Room Temperature to 50 °C | Faster reaction rate. | Good to Excellent | Moderate to Good |
| > 50 °C (Reflux) | May be necessary for less reactive or hindered alcohols. Risk of decomposition. | Good (potential for byproducts) | Good (potential for byproducts) |
Experimental Protocols
Protocol 1: Synthesis of N-(p-tolyl)-2-chloro-5-nitrobenzamide
This protocol describes a general procedure for the amidation of this compound with p-toluidine (B81030).
Materials:
-
This compound
-
p-Toluidine
-
Triethylamine (TEA) or Pyridine (B92270)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve p-toluidine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution and stir.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: Synthesis of Isopropyl 2-chloro-5-nitrobenzoate
This protocol provides a general method for the esterification of this compound with isopropanol (B130326).
Materials:
-
This compound
-
Isopropanol (anhydrous)
-
Pyridine or Triethylamine (as a base)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve isopropanol (1.5 equivalents) and pyridine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled alcohol solution.
-
Allow the reaction to warm to room temperature and stir overnight, or gently heat to reflux if the reaction is slow (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Transfer to a separatory funnel and wash with 1 M HCl (to remove pyridine), followed by saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude ester by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualizations
Caption: General experimental workflow for reactions with this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Hydrolysis of 2-Chloro-5-nitrobenzoyl chloride and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitrobenzoyl chloride. The information provided is designed to help users anticipate and resolve common issues related to the hydrolysis of this reactive compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for this compound is hydrolysis. The acyl chloride functional group is highly susceptible to nucleophilic attack by water. This reaction results in the formation of the corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid, and hydrochloric acid, rendering the reagent inactive for its intended acylation purpose.
Q2: How do the chloro and nitro substituents affect the rate of hydrolysis?
Q3: What are the ideal storage conditions for this compound?
A3: To prevent hydrolysis and ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from moisture and light. It is often recommended to store the compound under an inert atmosphere, such as argon or nitrogen.
Q4: Can I use this compound in aqueous or protic solvents?
A4: The use of this compound in aqueous or protic solvents will lead to rapid hydrolysis. However, for certain reactions like the Schotten-Baumann reaction, a biphasic system with an aqueous base is used. In this case, the reaction with the nucleophile (e.g., an amine) is typically much faster than hydrolysis, especially if the amine is a better nucleophile than water. The key is to ensure rapid and efficient mixing to favor the desired acylation reaction. For most other applications, anhydrous (dry) solvents are essential.
Troubleshooting Guides
Issue 1: Low Yield in Acylation Reaction Due to Suspected Hydrolysis
Possible Cause: The primary reason for low yields in acylation reactions using this compound is often the premature hydrolysis of the starting material. This can be due to the presence of moisture in the reaction setup, solvents, or reagents.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Use freshly distilled and dried solvents. Solvents should be stored over molecular sieves.
-
Ensure all other reagents, including the amine or alcohol to be acylated and any base used, are anhydrous.
-
-
Optimize Reaction Conditions:
-
If possible, perform the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Add the this compound to the reaction mixture last and as a solution in the anhydrous reaction solvent to minimize its exposure to any trace moisture.
-
-
Consider the Schotten-Baumann Reaction:
-
For reactions with amines or alcohols that are soluble in an organic solvent immiscible with water, the Schotten-Baumann reaction is an effective method to minimize hydrolysis. The amine in the organic phase reacts with the acyl chloride, and the aqueous base neutralizes the HCl byproduct, driving the reaction forward. The rapid consumption of the acyl chloride by the amine outcompetes the hydrolysis reaction.
-
Issue 2: Formation of 2-Chloro-5-nitrobenzoic acid as a Major Byproduct
Possible Cause: The presence of 2-chloro-5-nitrobenzoic acid as a significant byproduct is a clear indication of hydrolysis of the starting this compound.
Troubleshooting Steps:
-
Review the Reaction Setup and Reagent Purity:
-
Re-evaluate the drying procedures for glassware, solvents, and other reagents.
-
Check the purity of the this compound. If it has been stored improperly, a significant portion may have already hydrolyzed.
-
-
Implement an Anhydrous Work-up Procedure:
-
During the work-up, avoid or minimize contact with water until the reaction is complete and quenched.
-
If an aqueous wash is necessary, perform it quickly and with cold water or brine to reduce the solubility of the organic product and minimize hydrolysis of any unreacted acyl chloride.
-
Dry the organic layer thoroughly with an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent evaporation.
-
Data Presentation
Table 1: Qualitative Effect of Substituents on the Hydrolysis Rate of Benzoyl Chlorides
| Substituent Group | Electronic Effect | Position | Expected Effect on Hydrolysis Rate |
| -NO₂ | Strong Electron-Withdrawing | meta, para | Increase |
| -Cl | Electron-Withdrawing | ortho, meta, para | Increase |
| -CH₃ | Electron-Donating | ortho, para | Decrease |
| -OCH₃ | Strong Electron-Donating | ortho, para | Decrease |
Experimental Protocols
Detailed Methodology for Amide Synthesis under Anhydrous Conditions
This protocol describes the synthesis of an amide from this compound and a primary or secondary amine under strictly anhydrous conditions to prevent hydrolysis.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Anhydrous triethylamine (B128534) (Et₃N) or another non-nucleophilic base
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Reaction Setup: Assemble the reaction glassware (a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet) after drying it in an oven and cooling it under a stream of inert gas.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in anhydrous DCM in the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution at 0°C (ice bath).
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Anhydrous Work-up:
-
Once the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a minimal amount of cold, saturated aqueous sodium bicarbonate solution, followed by brine. Perform these washes quickly to minimize contact time with the aqueous phase.
-
Separate the organic layer and dry it over anhydrous MgSO₄. .
-
-
Product Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude amide. The product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Hydrolysis of this compound.
Caption: Experimental workflow for preventing hydrolysis.
Caption: Troubleshooting logic for low acylation yield.
Technical Support Center: Managing Exothermic Reactions with 2-Chloro-5-nitrobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing exothermic reactions involving 2-Chloro-5-nitrobenzoyl chloride. The following information is intended to supplement, not replace, your institution's safety protocols and a thorough literature review. Always perform a comprehensive risk assessment before beginning any experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also sensitive to moisture and will react with water, including humidity in the air, to produce hydrochloric acid, which is also corrosive and can damage respiratory tracts if inhaled. The presence of the nitro group suggests potential thermal instability, and as with many nitroaromatic compounds, it may decompose exothermically at elevated temperatures, potentially leading to a runaway reaction.[2][3]
Q2: How exothermic are reactions of this compound with common nucleophiles like amines and alcohols?
Q3: What are the signs of a runaway reaction?
A3: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure. Key signs to watch for include:
-
A sudden and sharp rise in the temperature of the reaction mixture that cannot be controlled by the cooling system.
-
An unexpected increase in pressure within the reaction vessel.
-
Vigorous boiling or fuming of the reaction mixture.
-
A change in the color or viscosity of the reaction mixture.
-
The release of gases or vapors from the reaction vessel.
Q4: How can I prevent a runaway reaction when working with this compound?
A4: Preventing a runaway reaction requires careful planning and control of your experiment. Key preventative measures include:
-
Slow, controlled addition: Add the this compound or the nucleophile dropwise or in small portions to the reaction mixture. This allows the heat generated to be dissipated by the cooling system.
-
Efficient cooling: Use an appropriately sized cooling bath (e.g., ice-water or a cryocooler) and ensure efficient stirring to maintain a consistent temperature throughout the reaction mixture.
-
Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer.
-
Dilution: Conducting the reaction in a suitable, inert solvent can help to moderate the temperature increase by increasing the thermal mass of the system.
-
Scale: Be extremely cautious when scaling up reactions. A reaction that is easily controlled on a small scale can become dangerously exothermic on a larger scale due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.[4][5]
Q5: What is the proper way to quench a reaction involving this compound?
A5: Quenching should be done carefully to control the exotherm from the reaction of any unreacted this compound. A common method is to slowly add the reaction mixture to a separate vessel containing a stirred, cold quenching solution. Suitable quenching agents include:
-
Water or aqueous base (e.g., sodium bicarbonate solution): Be aware that the reaction with water is exothermic and will produce hydrochloric acid. Using a base will neutralize the HCl. The addition should be slow and with efficient cooling.
-
Alcohols (e.g., isopropanol, methanol): These will react with the acyl chloride to form an ester, which is generally less hazardous than the acyl chloride itself. This reaction is also exothermic.
Never add the quenching agent directly to the reaction mixture in an uncontrolled manner, as this can lead to a rapid temperature increase.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction is too fast/exothermic and difficult to control | The reaction is highly exothermic due to the reactivity of this compound. | - Dilute the reaction mixture: Use more solvent to increase the thermal mass. - Lower the reaction temperature: Start the reaction at a lower temperature (e.g., 0 °C or below). - Slow down the addition rate: Add the limiting reagent more slowly. - Use a less reactive nucleophile or a protecting group: If applicable to your synthesis. |
| Low or no product yield | - Hydrolysis of this compound: The starting material may have degraded due to exposure to moisture. - Deactivated nucleophile: The nucleophile may not be sufficiently reactive. - Incorrect stoichiometry: The ratio of reactants may be off. | - Use fresh, dry reagents and solvents. - Consider using a stronger base or a more nucleophilic reagent if appropriate. - Carefully check the molar equivalents of all reactants. |
| Formation of multiple products/side reactions | - Reaction with the solvent: Some solvents may react with the acyl chloride. - Side reactions due to high temperature: The exotherm may be causing decomposition or side reactions. - Reaction at other functional groups: If your nucleophile has multiple reactive sites. | - Choose an inert solvent (e.g., dichloromethane, toluene). - Maintain a lower and consistent reaction temperature. - Consider using protecting groups to block other reactive sites on your nucleophile. |
| Product is contaminated with starting material | The reaction did not go to completion. | - Increase the reaction time. - Slightly increase the reaction temperature after the initial exotherm has subsided. - Add a slight excess of one of the reagents (if it can be easily removed during workup). |
Experimental Protocols
General Protocol for the Acylation of an Amine with this compound
This is a general guideline and must be adapted and optimized for your specific amine and experimental setup. A thorough risk assessment is mandatory before proceeding.
Materials:
-
This compound
-
Amine
-
Anhydrous, inert solvent (e.g., dichloromethane, THF)
-
Anhydrous, non-nucleophilic base (e.g., triethylamine, pyridine)
-
Cooling bath (e.g., ice-water)
-
Stirring apparatus
-
Thermometer
-
Addition funnel
Procedure:
-
Setup: Assemble a clean, dry reaction flask with a magnetic stirrer, thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Charge the flask: Dissolve the amine and the base (typically 1.1-1.5 equivalents) in the anhydrous solvent in the reaction flask.
-
Cool the mixture: Cool the solution in the flask to 0 °C using the cooling bath.
-
Prepare the acyl chloride solution: In a separate, dry flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Slow Addition: Transfer the this compound solution to the addition funnel and add it dropwise to the stirred amine solution over a period of 30-60 minutes.
-
Temperature Control: Carefully monitor the internal reaction temperature throughout the addition. Ensure the temperature does not rise significantly above the set point (e.g., 0-5 °C). Adjust the addition rate as necessary to maintain control.
-
Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time, monitoring its progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, slowly transfer the reaction mixture to a separate flask containing a cold, stirred quenching solution (e.g., cold water or saturated sodium bicarbonate solution).
-
Workup: Proceed with the standard aqueous workup to isolate and purify the product.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25784-91-2 | [1][6] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1][6] |
| Molecular Weight | 220.01 g/mol | [1] |
| Appearance | Pale yellow to brown solid | [7] |
| Melting Point | 56-58 °C | |
| Boiling Point | 155 °C at 13 mmHg |
Visualizations
References
- 1. Benzoyl chloride, 2-chloro-5-nitro- | C7H3Cl2NO3 | CID 117637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 3. CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. This compound [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
Removal of unreacted 2-Chloro-5-nitrobenzoyl chloride from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted 2-Chloro-5-nitrobenzoyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for removing unreacted this compound after my reaction?
A1: The most common and effective method is to quench the reaction mixture with water or an aqueous solution. This compound is an acyl chloride, which readily hydrolyzes in the presence of water to form the water-soluble 2-chloro-5-nitrobenzoic acid. This acid can then be easily removed by a subsequent aqueous base wash.
Q2: What quenching agents can be used?
A2: Cold water or ice is typically sufficient to hydrolyze the unreacted this compound.[1][2] Adding the reaction mixture to crushed ice is a common procedure that serves to both quench the reaction and precipitate the organic product.[1][2]
Q3: Why is a basic wash necessary after quenching?
A3: The hydrolysis of this compound produces 2-chloro-5-nitrobenzoic acid and hydrochloric acid (HCl). A basic wash, typically with a dilute aqueous sodium hydroxide (B78521) or sodium bicarbonate solution, is necessary to neutralize these acidic byproducts and convert the 2-chloro-5-nitrobenzoic acid into its water-soluble salt, allowing for its removal from the organic layer.[3][4]
Q4: Can I use a scavenger to avoid having excess this compound in the first place?
A4: While a scavenger won't remove unreacted this compound, it is crucial for neutralizing the HCl byproduct generated during acylation reactions.[5] Bases like triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA) are often used as acid scavengers to prevent the protonation of nucleophiles and drive the reaction to completion.[3] Using a scavenger can improve reaction efficiency and potentially reduce the amount of unreacted starting material.
Q5: Are there alternative methods for removing unreacted this compound?
A5: For sensitive substrates where an aqueous work-up is not ideal, solid-phase scavengers can be used. These are polymer-bound nucleophiles (e.g., amines or thiols) that react with and bind the excess acyl chloride, which can then be removed by simple filtration.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product After Work-up
| Possible Cause | Solution |
| Incomplete Reaction: | Before quenching, ensure the reaction has gone to completion by monitoring it with an appropriate analytical technique (e.g., TLC, GC, or HPLC). If the reaction is stalled, consider extending the reaction time or adjusting the temperature. |
| Product Loss During Extraction: | Ensure efficient extraction of the product by using a suitable organic solvent and performing multiple extractions. Minimize transfers and use appropriate glassware to reduce mechanical losses. |
| Hydrolysis of Product: | If your desired product is sensitive to the basic conditions of the aqueous wash, use a milder base like sodium bicarbonate instead of sodium hydroxide. Also, minimize the contact time between the organic layer and the aqueous base. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Solution |
| Incomplete Hydrolysis of Acyl Chloride: | Ensure thorough mixing during the quenching step to allow for complete hydrolysis of the unreacted this compound. |
| Insufficient Basic Wash: | Use a sufficient amount of a dilute basic solution to neutralize all acidic byproducts. Wash the organic layer until the aqueous wash is neutral or slightly basic.[1] |
| Similar Solubility of Product and Byproduct: | If the hydrolyzed byproduct (2-chloro-5-nitrobenzoic acid) has some solubility in the organic solvent, multiple washes with the basic solution may be necessary. Alternatively, purification by column chromatography or recrystallization may be required. |
Experimental Protocols
Protocol 1: Quenching and Aqueous Wash for Removal of Unreacted this compound
This protocol describes a general procedure for the removal of unreacted this compound from a reaction mixture through hydrolysis and extraction.
-
Quenching:
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the desired product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Collect the organic layer.
-
-
Aqueous Wash:
-
Wash the organic layer with a dilute aqueous solution of sodium bicarbonate or sodium hydroxide.[3][4] This will remove the 2-chloro-5-nitrobenzoic acid and any HCl present.
-
Repeat the wash until the aqueous layer is neutral or slightly basic.
-
Finally, wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product, which can then be further purified if necessary.
-
Data Presentation
The selection of a base for scavenging HCl during an acylation reaction is critical for maximizing product yield and minimizing side reactions. The following table compares commonly used bases.
| Base | pKa of Conjugate Acid | Key Characteristics | Considerations |
| Triethylamine (TEA) | ~10.75 | Common, inexpensive, and effective HCl scavenger.[3] | Can be nucleophilic and participate in side reactions.[3] |
| Pyridine | ~5.25 | Less basic than TEA; can also act as a nucleophilic catalyst, potentially increasing the reaction rate.[3] | Strong, unpleasant odor and is toxic.[3] |
| N,N-Diisopropylethylamine (DIPEA) | ~10.75 | Sterically hindered and non-nucleophilic, reducing side reactions.[3] | More expensive than TEA.[3] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | Inexpensive, suitable for large-scale reactions.[3] | Heterogeneous (solid in organic solvents), may lead to slower reaction rates.[3] |
| Sodium Bicarbonate (NaHCO₃) | ~6.4 (pKa of H₂CO₃) | Mild, inexpensive, commonly used in aqueous workups.[3] | Generally not strong enough to be an effective scavenger in the reaction mixture itself.[3] |
Visualizations
Caption: Workflow for the removal of unreacted this compound.
References
Troubleshooting low conversion rates in 2-Chloro-5-nitrobenzoyl chloride couplings
Technical Support Center: 2-Chloro-5-nitrobenzoyl Chloride Couplings
This guide provides comprehensive troubleshooting strategies and frequently asked questions to address low conversion rates in coupling reactions involving this compound. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound has a very low yield. What are the most critical initial checks?
A1: When troubleshooting low yields, begin by assessing the fundamentals of the reaction setup. The most common issues stem from reagent quality and reaction conditions.
-
Moisture Contamination: this compound is an acyl chloride and is therefore highly sensitive to moisture.[1][2] Hydrolysis will convert it to the unreactive 2-chloro-5-nitrobenzoic acid, which is a primary cause of low conversion.[1] Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Reagent Purity: Verify the purity of your this compound. If it is old or has been improperly stored, it may have already hydrolyzed. Also, confirm the purity of your amine or alcohol nucleophile, as impurities can inhibit the reaction.[1][3]
-
Base Stoichiometry and Type: Amide or ester formation from an acyl chloride generates one equivalent of hydrochloric acid (HCl). This HCl must be neutralized by a base to prevent the protonation of the amine nucleophile, which would render it unreactive. At least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA), is essential.[1] Using a slight excess (1.1-1.2 equivalents) of the base is common practice.
Q2: How can I assess the quality of my this compound?
A2: If you suspect the quality of your acyl chloride, it may require purification or a quality check.
-
Check for Hydrolysis: The primary impurity is often the parent carboxylic acid, 2-chloro-5-nitrobenzoic acid.[1] This can sometimes be detected by TLC or by observing poor solubility in non-polar solvents.
-
Isomeric Impurities: The synthesis of the precursor, 2-chloro-5-nitrobenzoic acid, can generate the 2-chloro-3-nitrobenzoic acid isomer.[4][5] If this impurity is present in the precursor, it will be carried through to the acyl chloride.
-
Purification: If impurities are suspected, the acyl chloride can be synthesized fresh from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] If starting from the acid, ensure it is pure; recrystallization can be used to remove isomeric impurities.[7]
Q3: What are the recommended solvents and bases for this coupling?
A3: The choice of solvent and base is critical for success.
-
Solvents: Anhydrous aprotic solvents are standard. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices. DCM is suitable for reactions at or below room temperature, while THF or DMF can be used if heating is required.[8]
-
Bases: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are the most common choices for scavenging HCl.[1] For weakly nucleophilic amines, a stronger, non-nucleophilic base might be necessary. Pyridine can also be used, sometimes acting as both a base and a catalyst.
Q4: My amine is sterically hindered or electronically deactivated (e.g., an aniline (B41778) with electron-withdrawing groups). What strategies can I use to improve the conversion rate?
A4: Less reactive nucleophiles require more forcing conditions to drive the reaction to completion.
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. For a low-boiling solvent like DCM, you may need to switch to a higher-boiling solvent like chloroform, THF, or DMF.[1][8]
-
Increase Reaction Time: Monitor the reaction by TLC or LCMS to determine if it is simply slow. Some couplings with deactivated nucleophiles may require stirring overnight or longer.
-
Use a More Active Catalyst System: While not always necessary for acyl chlorides, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can sometimes accelerate sluggish reactions, particularly with alcohols.[9]
-
Consider Alternative Coupling Reagents: If direct acylation with the acyl chloride fails, it may be necessary to use the parent carboxylic acid with a modern coupling reagent. Reagents like HATU, HCTU, or EDC in combination with an additive like HOBt, are designed for difficult couplings and can be highly effective.[6][10]
Troubleshooting Guide
The table below summarizes common issues, their potential causes, and recommended solutions to improve conversion rates.
| Symptom | Possible Cause | Troubleshooting Step & Solution |
| Low or No Conversion | Reagent Degradation / Impurity | 1. Exclude Moisture: Rigorously dry all glassware and use anhydrous solvents.[2] 2. Use Fresh Reagents: Use freshly opened or purified this compound. Ensure the amine/alcohol is pure and dry.[1] 3. Check for Hydrolysis: If possible, confirm the absence of 2-chloro-5-nitrobenzoic acid in your starting material. |
| Suboptimal Reaction Conditions | 1. Optimize Base: Ensure at least 1 equivalent of a suitable base (e.g., TEA, DIPEA) is used.[1] 2. Adjust Temperature: For slow reactions, try gentle heating (e.g., 40-50 °C). For highly exothermic reactions, cool to 0 °C before adding the acyl chloride.[1] 3. Increase Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. | |
| Low Nucleophilicity of Substrate | 1. Force Conditions: Use a higher reaction temperature and/or a longer reaction time.[8] 2. Add Catalyst: For hindered alcohols, consider adding a catalytic amount of DMAP.[9] 3. Use Alternative Reagents: Switch to a modern peptide coupling reagent (e.g., HATU, HCTU) with the corresponding carboxylic acid.[10] | |
| Complex Reaction Mixture / Multiple Byproducts | Hydrolysis of Acyl Chloride | 1. Maintain Anhydrous Conditions: Work under an inert atmosphere (N₂ or Ar). Add reagents via syringe to a sealed, dry flask.[2] |
| Side Reactions | 1. Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to minimize potential side reactions. 2. Check Stoichiometry: Ensure an appropriate molar ratio of reactants. A large excess of one reactant can sometimes lead to byproducts.[1] | |
| Difficulty in Product Isolation | Emulsion During Workup | 1. Break Emulsion: When quenching the reaction with water, if an emulsion forms, add a saturated solution of NaCl (brine) to help break the layers apart.[2] |
Visualizing the Troubleshooting Process
The following workflow provides a logical sequence of steps to diagnose and resolve low conversion rates.
Caption: A stepwise workflow for troubleshooting low yields.
Reaction and Side Reaction Pathways
Understanding the competing reactions is key to maximizing the yield of the desired product.
Caption: Desired reaction pathway versus the primary side reaction.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
Preparation: Oven-dry all glassware overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the amine nucleophile (1.0 eq.) and anhydrous DCM (or another suitable aprotic solvent).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq.) to the solution and stir for 5 minutes. If the reaction is expected to be highly exothermic, cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature (or the desired temperature). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Quality Check of this compound via Derivatization
This protocol helps confirm if the acyl chloride is active.
-
Setup: In a small vial, dissolve a small amount (e.g., 20 mg) of the this compound in 1 mL of anhydrous DCM.
-
Reaction: Add a highly reactive, simple amine like benzylamine (B48309) (~1.5 equivalents) to the vial.
-
Analysis: After stirring for 5 minutes at room temperature, spot the reaction mixture on a TLC plate alongside the starting acyl chloride. The formation of a new, less polar spot corresponding to the stable benzylamide derivative indicates that the acyl chloride is reactive.[11] The absence of a reaction suggests the acyl chloride has likely hydrolyzed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. growingscience.com [growingscience.com]
- 7. prepchem.com [prepchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Reactivity of 2-Chloro-5-nitrobenzoyl Chloride
Welcome to the technical support center for 2-Chloro-5-nitrobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of bases on the reactivity of this compound in acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions with this compound?
A1: this compound is a highly reactive acylating agent. In reactions with nucleophiles such as amines and alcohols, a molecule of hydrochloric acid (HCl) is produced as a byproduct for every molecule of the acyl chloride that reacts. This HCl can protonate the nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction. The primary role of a base is to neutralize this HCl as it is formed, allowing the acylation reaction to proceed to completion.[1][2]
Q2: I am observing a low yield in my amidation reaction. What are the common causes and how can I troubleshoot this?
A2: Low yields in amidation reactions with this compound can stem from several factors:
-
Insufficient Base: Ensure at least a stoichiometric amount of base is used to neutralize the HCl produced. For less nucleophilic amines, a slight excess of base may be beneficial.
-
Base-Nucleophile Incompatibility: Very strong bases like sodium hydroxide (B78521) can promote the hydrolysis of the acyl chloride, reducing the yield of the desired amide. For amine acylations, organic bases like pyridine (B92270) or triethylamine (B128534) are generally preferred.
-
Moisture: this compound is sensitive to moisture and can hydrolyze to 2-chloro-5-nitrobenzoic acid. Ensure all glassware is thoroughly dried and anhydrous solvents are used.[1]
-
Steric Hindrance: If either the nucleophile or the base is sterically hindered, the reaction rate may be significantly reduced. In such cases, using a less hindered base or a more potent acylation catalyst like 4-(Dimethylamino)pyridine (DMAP) may be necessary.
-
Low Reactivity of the Amine: Electron-deficient anilines are less nucleophilic and may react slowly. In such cases, gentle heating or the use of a catalyst like DMAP can improve the reaction rate and yield.
Q3: Which base is more effective for acylation reactions: Pyridine or Triethylamine?
A3: The choice between pyridine and triethylamine can depend on the specific substrate and reaction conditions. While triethylamine is the stronger base (pKb ≈ 3.25) compared to pyridine (pKb ≈ 8.8), pyridine is often found to be a more effective catalyst for acylation reactions.[2] This is attributed to pyridine's ability to form a highly reactive N-acylpyridinium salt intermediate. The planar structure of pyridine also makes its lone pair of electrons more accessible for nucleophilic catalysis compared to the more sterically hindered triethylamine.[2]
Q4: When should I consider using 4-(Dimethylamino)pyridine (DMAP)?
A4: DMAP is a highly efficient nucleophilic catalyst for acylation reactions and is particularly useful in challenging situations:
-
Sterically Hindered Alcohols: For the esterification of bulky secondary or tertiary alcohols that react slowly with acyl chlorides.
-
Low Nucleophilicity: When reacting with weakly nucleophilic amines or alcohols.
-
Mild Reaction Conditions: DMAP can significantly accelerate reactions, often allowing them to proceed at room temperature, thus avoiding potential side reactions at higher temperatures.
It is important to note that DMAP is used in catalytic amounts (typically 1-10 mol%) in conjunction with a stoichiometric amount of a tertiary amine base (like triethylamine) to neutralize the HCl.
Q5: What are the common side reactions when using this compound?
A5: The most common side reactions include:
-
Hydrolysis: Reaction with water to form 2-chloro-5-nitrobenzoic acid. This is more prevalent with strong inorganic bases in aqueous conditions.[3]
-
Diacylation: With primary amines, there is a possibility of the formation of a diacylated product, although this is generally less common with a 1:1 stoichiometry.
-
Reaction with the Solvent: Reactive solvents may compete with the intended nucleophile. Using inert solvents like dichloromethane (B109758) (DCM), chloroform, or toluene (B28343) is recommended.
-
Formation of Isomeric Impurities: Depending on the synthesis route of the starting material, isomeric impurities may be present and carry through to the final product.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Reaction | 1. Inactive nucleophile (protonated).2. Moisture in the reaction.3. Low reactivity of the nucleophile. | 1. Ensure at least one equivalent of a suitable base is used.2. Use anhydrous solvents and oven-dried glassware.3. Consider gentle heating or adding a catalytic amount of DMAP. |
| Low Product Yield | 1. Hydrolysis of the acyl chloride.2. Suboptimal base selection.3. Product loss during workup. | 1. Minimize water content in the reaction. For aqueous workups, perform them quickly and at low temperatures.2. For amidations, prefer organic bases (pyridine, triethylamine) over strong inorganic bases. For esterifications of hindered alcohols, consider DMAP catalysis.3. Optimize extraction and purification procedures. |
| Formation of Multiple Products | 1. Presence of impurities in starting materials.2. Side reactions (e.g., diacylation, reaction with solvent).3. Degradation of product under reaction or workup conditions. | 1. Check the purity of this compound and the nucleophile.2. Use a 1:1 stoichiometry of acyl chloride to nucleophile. Use an inert solvent.3. Avoid unnecessarily high temperatures or prolonged reaction times. Use mild workup conditions. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the workup solvent.2. Formation of an emulsion during extraction. | 1. Choose an appropriate extraction solvent. Consider precipitation by adding a non-solvent.2. Add brine to the separatory funnel to help break the emulsion. |
Data Presentation
The following table summarizes the expected relative performance of different bases in the acylation of a generic primary amine (e.g., p-toluidine) with this compound under typical laboratory conditions. Please note that actual yields and reaction times will vary depending on the specific substrates, solvent, and temperature.
| Base | Relative Basicity | Catalytic Activity | Expected Yield | Typical Reaction Time | Potential Side Reactions |
| Pyridine | Moderate | High (forms N-acylpyridinium ion) | Good to Excellent | 1-4 hours | Minimal with anhydrous conditions |
| Triethylamine (TEA) | Strong | Moderate | Good | 2-6 hours | Possible steric hindrance issues |
| Sodium Hydroxide (aq) | Very Strong | Low (promotes hydrolysis) | Poor to Moderate | Variable | Significant hydrolysis of the acyl chloride |
| DMAP (catalytic) + TEA | Strong (TEA) | Very High (DMAP) | Excellent | 0.5-2 hours | Minimal with anhydrous conditions |
Experimental Protocols
Protocol 1: General Procedure for the Amidation of an Aniline (B41778) Derivative using Pyridine
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the aniline derivative (1.0 eq.) in anhydrous pyridine (5-10 volumes).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.05 eq.) in a minimal amount of anhydrous dichloromethane dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold 1 M HCl to neutralize the excess pyridine. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Esterification of a Primary Alcohol using Catalytic DMAP and Triethylamine
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the primary alcohol (1.0 eq.), triethylamine (1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (10-15 volumes).
-
Addition of Acyl Chloride: Cool the solution to 0 °C. Add a solution of this compound (1.1 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be purified by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
References
Stability of 2-Chloro-5-nitrobenzoyl chloride in different solvent systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloro-5-nitrobenzoyl chloride in various solvent systems. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a highly reactive acyl chloride.[1][2] Like most acyl chlorides, it is sensitive to moisture and nucleophiles. Its stability is significantly influenced by the solvent system in which it is used or stored. For long-term storage, it should be kept in a tightly sealed container under an inert, dry atmosphere.[3][4]
Q2: How do protic and aprotic solvents affect the stability of this compound?
A2: Protic solvents, especially those containing hydroxyl (-OH) or amine (-NH) groups, will react with this compound in a process called solvolysis. This leads to the formation of esters (with alcohols), amides (with amines), or the corresponding carboxylic acid (with water), thereby degrading the starting material.[5][6] Aprotic solvents that are free of water are generally much better choices for reactions where the acyl chloride needs to remain intact. However, even in aprotic solvents, trace amounts of water can lead to slow hydrolysis.
Q3: Which aprotic solvents are recommended for reactions with this compound?
A3: For reactions where the acyl chloride is intended to react with another nucleophile, dry aprotic solvents are recommended. Common choices include:
-
Chlorinated solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Tetrahydrofuran (THF), Diethyl ether
-
Hydrocarbons: Toluene, Hexanes
-
Other aprotic solvents: Acetonitrile (B52724) (ACN), Ethyl acetate
It is crucial that these solvents are anhydrous, as any residual water will lead to the formation of 2-chloro-5-nitrobenzoic acid.
Q4: What are the primary degradation products of this compound in the presence of common laboratory solvents or atmospheric moisture?
A4: The primary degradation products are formed through the reaction of the acyl chloride with nucleophiles.
-
With water (hydrolysis): 2-Chloro-5-nitrobenzoic acid.
-
With alcohols (alcoholysis): The corresponding alkyl 2-chloro-5-nitrobenzoate ester.
-
With amines (aminolysis): The corresponding N-substituted 2-chloro-5-nitrobenzamide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product in an acylation reaction. | Degradation of this compound before or during the reaction. | 1. Ensure all solvents are anhydrous. Use freshly dried solvents or purchase anhydrous grade solvents and handle them under an inert atmosphere (e.g., nitrogen or argon).2. Dry all glassware thoroughly in an oven before use.3. Add this compound to the reaction mixture at a controlled, often low, temperature to manage its reactivity. |
| Presence of 2-Chloro-5-nitrobenzoic acid as a major byproduct. | Contamination of the reaction with water. | 1. Rigorously dry all reactants, solvents, and glassware.2. If possible, use a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct of the acylation, as this can sometimes contain trace water. |
| Inconsistent reaction outcomes. | Variable stability of this compound in the chosen solvent. | 1. Use a freshly opened bottle of this compound or purify the existing stock if it is old.2. Consider the relative reactivity of your intended nucleophile versus the solvent. If the solvent is also a nucleophile (e.g., an alcohol), it will compete in the reaction. |
Stability in Different Solvent Systems
Table 1: Qualitative Stability of this compound in Common Laboratory Solvents
| Solvent Class | Example Solvents | Predicted Stability | Primary Degradation Pathway |
| Protic (Nucleophilic) | Water, Methanol, Ethanol, Isopropanol | Very Low (Highly Unstable) | Rapid solvolysis (hydrolysis or alcoholysis) |
| Aprotic Polar | Acetonitrile (ACN), Acetone, Dimethylformamide (DMF) | Moderate to High (if anhydrous) | Slow hydrolysis with trace moisture |
| Aprotic Non-Polar | Dichloromethane (DCM), Toluene, Hexanes | High (if anhydrous) | Very slow hydrolysis with trace moisture |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | High (if anhydrous and peroxide-free) | Very slow hydrolysis with trace moisture |
Note: The stability in aprotic solvents is highly dependent on the water content. "Anhydrous" conditions are critical for preserving the acyl chloride.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Solvent System
This protocol outlines a general method to determine the stability of this compound in a specific solvent using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of anhydrous acetonitrile to prepare a stock solution of known concentration.
-
-
Sample Preparation:
-
In a clean, dry vial, add a known volume of the solvent to be tested.
-
Spike the solvent with a known amount of the this compound stock solution to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Time-Point Analysis:
-
Immediately after preparation (t=0), inject an aliquot of the sample solution into the HPLC system.
-
Store the sample vial under the desired experimental conditions (e.g., room temperature, protected from light).
-
Inject aliquots of the sample solution at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Monitor the peak area of this compound at each time point.
-
The decrease in the peak area over time corresponds to the degradation of the compound.
-
The rate of degradation can be calculated from the change in concentration over time.
-
Visualizations
Caption: Logical workflow for solvent selection.
Caption: Experimental workflow for stability assessment.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemrevise.org [chemrevise.org]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Chloro-5-nitrobenzoyl Chloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitrobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions when working with this compound?
A1: this compound is a corrosive and moisture-sensitive chemical that can cause severe skin burns and eye damage.[1] It is crucial to handle it with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3]
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[2][3]
-
Moisture Control: This compound reacts with moisture, releasing hydrochloric acid.[4] Store it in a tightly sealed, moisture-proof container and handle it under anhydrous conditions when possible.[5]
-
Emergency Procedures: In case of contact, immediately flush the affected skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[2][6] If inhaled, move to fresh air.[1][7]
Q2: How should I properly quench a reaction involving excess this compound?
A2: Quenching is critical for safely neutralizing the highly reactive excess acyl chloride. The choice of quenching agent depends on the desired outcome and the stability of your product. The process should be performed slowly and with cooling, as these reactions are often exothermic.[8]
| Quenching Agent | Resulting Byproduct | Use Case & Considerations |
| Water / Ice | 2-Chloro-5-nitrobenzoic acid | Vigorously reacts to form the corresponding carboxylic acid and HCl.[9][10] This is a common method but introduces acidic byproducts that must be removed in subsequent steps. |
| Methanol / Ethanol | Methyl/Ethyl 2-chloro-5-nitrobenzoate | A less vigorous reaction that produces the corresponding ester.[8] This can be a good option if the ester byproduct is easily separable from your desired product. |
| Aqueous Base (e.g., NaHCO₃, NaOH) | 2-Chloro-5-nitrobenzoate salt | Neutralizes the acyl chloride and any HCl produced. However, a strong base may not be compatible with all products. A saturated sodium bicarbonate solution is a common choice.[11] |
| Amine Solution | Corresponding N-substituted amide | Can be used if the resulting amide is easily removed. Often, an excess of the amine nucleophile used in the reaction acts as the quenching agent.[8][12] |
A general quenching protocol involves the slow, dropwise addition of the reaction mixture to a cooled (ice bath) and stirred quenching solution.[8]
Q3: My reaction mixture has a persistent yellow or brown color. Is this normal?
A3: Yes, this is typical. This compound itself is often a yellow to brown solid.[4] Furthermore, many aromatic nitro compounds are yellow.[13] Coloration can also arise from minor impurities or side products. While a dark color may indicate some degradation, a yellow to light brown color is generally not a cause for concern and can often be removed during purification steps like recrystallization with activated carbon or column chromatography.
Q4: What is a standard work-up procedure after an amidation reaction with this compound?
A4: A typical work-up for an amidation reaction aims to isolate the neutral amide product while removing unreacted starting materials, the HCl byproduct, and any hydrolyzed acyl chloride.
Caption: General workflow for the work-up of an amidation reaction.
Experimental Protocol: General Work-up
-
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly pour the mixture into a beaker containing crushed ice or cold water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) multiple times (e.g., 3 x 50 mL).[14] Combine the organic layers.
-
Washing:
-
Wash the combined organic layers with 1M HCl to remove any unreacted amine.
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove the 2-chloro-5-nitrobenzoic acid byproduct.[11]
-
Finally, wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water.[15]
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄).[16]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[17]
Q5: I see a solid precipitate after quenching my reaction with water. What is it likely to be?
A5: The precipitate could be your desired product, the hydrolyzed byproduct 2-chloro-5-nitrobenzoic acid, or a mixture of both.
-
Desired Product: If your product is a solid with low solubility in the work-up solvents, it may precipitate.
-
2-Chloro-5-nitrobenzoic Acid: This byproduct forms from the reaction of unreacted this compound with water.[9][10] It is a common impurity.
To differentiate, you can test the solubility of a small sample of the solid in a dilute aqueous base (like NaHCO₃). 2-Chloro-5-nitrobenzoic acid will dissolve, while a neutral amide or ester product typically will not.[18]
Q6: How can I effectively remove the 2-chloro-5-nitrobenzoic acid byproduct?
A6: This acidic byproduct is best removed during the aqueous work-up.
-
Basic Wash: Washing the organic extract with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution is highly effective.[11][18] The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
Alkaline Dissolution & Reprecipitation: For larger scale purifications or if the byproduct is the major component, the entire crude solid can be dissolved in a dilute NaOH solution.[18][19] The neutral product can then be filtered off (if it's a solid) or extracted with an organic solvent. The aqueous layer, containing the sodium 2-chloro-5-nitrobenzoate, can then be re-acidified (e.g., with HCl) to precipitate and recover the carboxylic acid if desired.[18][19]
Q7: My product is an oil and will not crystallize. How can I purify it?
A7: If recrystallization fails, column chromatography is the preferred method for purifying oily or non-crystalline products.[15][17]
| Parameter | Recommendation |
| Stationary Phase | Silica gel (e.g., 100-200 mesh) is most common. |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). |
| Gradient | Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity to elute your product.[17] |
| Monitoring | Use Thin Layer Chromatography (TLC) to identify the fractions containing your pure product. |
If trace solvent is preventing crystallization, try concentrating the oil under high vacuum for an extended period or co-evaporating with a solvent in which your product is insoluble but the residual solvent is soluble (e.g., hexane).
Q8: What are the best recrystallization solvents for products derived from this compound?
A8: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[20] For aromatic nitro compounds, alcoholic solvents are often a good starting point.[21]
Recommended Solvents to Screen:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethyl Acetate / Hexane mixture
-
Toluene
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe solubility at room temperature. Heat the mixture to boiling; a good solvent will dissolve the compound completely.[20] Cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot (near boiling) solvent to just dissolve the solid.[20][23]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[20]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
References
- 1. This compound | 25784-91-2 | TCI EUROPE N.V. [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. CAS 25784-91-2: Cloruro de 2-cloro-5-nitrobenzoilo [cymitquimica.com]
- 5. China this compound CAS 25784-91-2 Manufacturer and Supplier | Starsky [starskychemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound(25784-91-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. lkouniv.ac.in [lkouniv.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. organic chemistry - How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. Page loading... [wap.guidechem.com]
- 19. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 23. youtube.com [youtube.com]
Technical Support Center: Enhancing the Reactivity of 2-Chloro-5-nitrobenzoyl Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for catalyst selection and reaction optimization when using 2-Chloro-5-nitrobenzoyl chloride in acylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Friedel-Crafts acylation?
A1: this compound is considered a deactivated substrate for Friedel-Crafts acylation. The presence of two electron-withdrawing groups, the chloro (-Cl) and nitro (-NO₂) groups, reduces the electron density of the benzoyl chloride. This, in turn, can make the formation of the acylium ion, the key electrophile in the reaction, more difficult and the subsequent electrophilic attack on an aromatic ring less favorable.[1]
Q2: What are the most common catalysts used for Friedel-Crafts acylation, and are they suitable for this substrate?
A2: Traditional Lewis acids like aluminum chloride (AlCl₃) are the most common catalysts for Friedel-Crafts acylation.[2] However, with a deactivated substrate like this compound, a more potent catalytic system may be required. One successful approach involves using a combination of Lewis acids, such as aluminum chloride and zinc chloride, to enhance the catalytic activity. Other potential catalysts that can be explored for deactivated substrates include other strong Lewis acids like ferric chloride (FeCl₃) or solid acid catalysts, although specific data for their use with this compound is limited.[3]
Q3: What are the key reaction parameters to control for a successful acylation with this compound?
A3: The key parameters to control are:
-
Anhydrous Conditions: Lewis acid catalysts are extremely sensitive to moisture, which can lead to their deactivation. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.[4]
-
Catalyst Loading: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst is necessary. This is because the ketone product can form a stable complex with the catalyst, effectively sequestering it.[5]
-
Temperature: The reaction temperature needs to be carefully controlled. For the acylation of benzene (B151609) with this compound, a low temperature (-20 to -15°C) during the addition of the aromatic substrate is recommended to control the reaction rate and prevent side reactions.
-
Reaction Time: Sufficient reaction time is crucial to ensure complete conversion, especially with a less reactive substrate. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is advisable.[4]
Q4: Can I use aromatic substrates with electron-withdrawing groups in this reaction?
A4: It is generally challenging to perform Friedel-Crafts acylation on aromatic substrates that are themselves deactivated with strong electron-withdrawing groups (e.g., nitrobenzene). The reaction works best with electron-rich or neutral aromatic compounds like benzene, toluene, or anisole.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst due to moisture. | Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents. Handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Insufficient catalyst activity for the deactivated substrate. | Consider using a more potent catalyst system, such as a mixture of AlCl₃ and ZnCl₂. Increase the catalyst loading, potentially to stoichiometric or even excess amounts.[5] | |
| Deactivated aromatic substrate. | If the aromatic substrate has electron-withdrawing groups, consider using a more electron-rich alternative if the synthesis allows. Increasing the reaction temperature may help but should be done cautiously to avoid side reactions.[4] | |
| Low quality or impure reagents. | Use freshly purified or high-purity this compound and aromatic substrate. | |
| Formation of Multiple Products | Reaction temperature is too high, leading to side reactions. | Maintain a low and controlled temperature during the addition of reactants. |
| Impurities in the starting materials. | Ensure the purity of all reagents before starting the reaction. | |
| Reaction Stalls or is Sluggish | Insufficient catalyst loading. | Add an additional portion of the Lewis acid catalyst to the reaction mixture. |
| Low reaction temperature. | After the initial controlled addition at low temperature, gradually allow the reaction to warm to room temperature or apply gentle heating to drive it to completion. |
Quantitative Data
The following table summarizes the results from a documented successful acylation of benzene with this compound.
| Aromatic Substrate | Acylating Agent | Catalyst System | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Benzene | This compound | AlCl₃ / ZnCl₂ | Dichloromethane (B109758) | -20 to -15 (addition), then rt | 2 | 95 | 99.5 |
Detailed Experimental Protocol
Synthesis of 2-Chloro-5-nitrobenzophenone
This protocol is adapted from a patented procedure for the acylation of benzene.
Materials:
-
This compound (1.0 mol)
-
Aluminum trichloride (B1173362) (AlCl₃) (0.5 mol)
-
Zinc chloride (ZnCl₂) (1.0 mol)
-
Benzene (1.2 mol)
-
Dichloromethane (3000 ml)
-
0.5 M Hydrochloric acid (HCl) (2000 ml)
-
Saturated sodium carbonate solution (500 ml)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
To a reaction vessel, add this compound, aluminum trichloride, zinc chloride, and dichloromethane.
-
Protect the reaction mixture with an inert atmosphere (e.g., nitrogen).
-
Cool the reaction mixture to between -20 and -15°C.
-
Add benzene dropwise to the reaction mixture, ensuring the temperature is maintained between -20 and -15°C.
-
After the addition is complete, allow the reaction to stir for an additional 2 hours at this temperature.
-
Slowly pour the reaction mixture into a beaker containing 0.5 M hydrochloric acid, pre-cooled to 0-10°C.
-
Maintain the temperature of the quench mixture at 0-10°C and stir for 5-10 minutes.
-
Extract the aqueous phase with dichloromethane (500 ml).
-
Combine the organic phases and wash with saturated sodium carbonate solution (500 ml), followed by washing with water (3 x 500 ml) until the organic phase is neutral.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Evaporate the majority of the dichloromethane.
-
To the remaining liquid, add a 2:1 mixture of ethyl acetate and petroleum ether (500 ml) to induce crystallization.
-
Isolate the 2-Chloro-5-nitrobenzophenone product by filtration and dry to obtain the final product.
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Chloro-5-nitrobenzoyl Chloride
For researchers, scientists, and professionals in drug development, ensuring the purity of reactive intermediates like 2-Chloro-5-nitrobenzoyl chloride is critical for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can lead to unwanted side reactions, lower yields, and the formation of potentially toxic byproducts. This guide provides a comparative analysis of key analytical methods for determining the purity of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
The primary analytical techniques for assessing the purity of this compound include chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and classical wet chemistry techniques like titration. Each method offers distinct advantages and limitations in terms of selectivity, sensitivity, accuracy, and sample throughput.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the expected impurities, the required accuracy, and the available instrumentation. Chromatographic techniques are adept at separating and quantifying impurities, while qNMR provides an absolute purity value without the need for a specific reference standard of the analyte. Titration, a more traditional method, is a cost-effective way to determine the assay of the acid chloride functionality.
| Analytical Method | Principle | Typical Purity (%) | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | >98% (by area %) | High resolution and sensitivity for separating a wide range of impurities. | The reactive nature of the acid chloride may require derivatization or rapid analysis with non-aqueous mobile phases. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | ≥95.0% | Excellent for analyzing volatile and thermally stable impurities. High sensitivity with a Flame Ionization Detector (FID). | The compound must be thermally stable and sufficiently volatile. Derivatization may be necessary to improve volatility and thermal stability. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Can provide a highly accurate, absolute purity value. | It is a primary ratio method, meaning it does not require a reference standard of the analyte itself. Provides structural information about impurities. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard and careful experimental setup. |
| Titration (Argentometric) | The chloride content of the molecule is determined by titration with a standardized solution of silver nitrate (B79036). | ≥95.0% to ≤105.0% (Assay ex Chloride)[1] | A simple, cost-effective, and accurate method for determining the assay of the acid chloride. | It is not a separation technique and will not provide information on individual impurities. It only quantifies the acid chloride functionality. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
Due to the reactivity of the acid chloride with water, a reversed-phase HPLC method with a rapid gradient elution is often employed. Alternatively, derivatization to a more stable ester or amide can be performed prior to analysis.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
GC is a suitable method for the purity analysis of this compound, particularly for the detection of volatile impurities.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), a split/splitless injector, and an autosampler.
-
Column: A capillary column such as a DB-5 (5% phenyl-methylpolysiosane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C (FID) or coupled to an MS with appropriate settings.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or acetone) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of the purity of this compound by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble and stable (e.g., Chloroform-d, Acetone-d6).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a specific amount of the certified internal standard into the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.7 mL).
-
Ensure complete dissolution by gentle mixing.
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Titration
This method determines the assay of the acid chloride by reacting it with a known excess of a standard solution and then back-titrating the excess reagent. A simpler approach involves the hydrolysis of the acid chloride to hydrochloric acid, followed by titration with a standard base. A more specific method for the chloride content is argentometric titration.
Principle (Argentometric Titration):
The chloride ions from the acid chloride are titrated with a standard solution of silver nitrate. The endpoint is detected using an indicator or potentiometrically.
Procedure:
-
Accurately weigh a sample of this compound.
-
Carefully hydrolyze the sample in a known volume of water or a suitable solvent mixture. This will convert the acyl chloride to the corresponding carboxylic acid and hydrochloric acid.
-
Add a few drops of a suitable indicator (e.g., potassium chromate (B82759) for the Mohr method, or an adsorption indicator for the Fajans method).
-
Titrate the solution with a standardized solution of silver nitrate (AgNO₃) until the endpoint is reached (e.g., the formation of a reddish-brown precipitate of silver chromate).
-
The purity is calculated based on the amount of silver nitrate consumed.
Visualizing the Analytical Workflow
To better understand the logical flow of the analytical processes, the following diagrams illustrate the general workflows for chromatographic analysis and purity determination by qNMR.
References
A Comparative Guide to the HPLC and GC-MS Analysis of 2-Chloro-5-nitrobenzoyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Chloro-5-nitrobenzoyl chloride and its reaction products. Given the reactive nature of acyl chlorides, this document outlines strategies for both direct and derivatization-based analyses, supported by detailed, albeit inferred, experimental protocols and illustrative performance data.
Introduction
This compound is a reactive chemical intermediate used in the synthesis of pharmaceuticals and other complex organic molecules. Accurate and reliable analytical methods are crucial for monitoring reaction progress, determining product purity, and quantifying yields. The choice between HPLC and GC-MS depends on the specific analytical challenge, including the volatility and thermal stability of the analytes, and the required sensitivity and selectivity. Due to the high reactivity of the acyl chloride functional group, direct analysis can be challenging, often necessitating derivatization to form more stable compounds suitable for chromatographic analysis.
Methodology Comparison: HPLC vs. GC-MS
The selection of an analytical technique for this compound and its reaction products hinges on the specific goals of the analysis.
-
High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile or thermally labile compounds. For acyl chlorides, a key challenge is their reactivity with protic solvents commonly used in reversed-phase HPLC mobile phases. This can lead to on-column degradation and inaccurate quantification. Therefore, derivatization into a more stable derivative (e.g., an ester or amide) is often the preferred approach for accurate HPLC analysis. However, with careful method development, direct analysis under anhydrous or fast gradient conditions may be feasible for monitoring the disappearance of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass spectra. However, the direct analysis of acyl chlorides by GC-MS is often problematic due to their high reactivity and potential for thermal degradation in the injector port. Derivatization is almost always necessary to convert the acyl chloride into a more volatile and thermally stable derivative, such as a methyl ester or a silylated derivative.
The following sections provide detailed experimental protocols and comparative data for both HPLC and GC-MS approaches.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
1. Direct Analysis (Illustrative Method)
This method is challenging due to the reactivity of the acyl chloride and should be used primarily for rapid, qualitative monitoring of the starting material.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Acetonitrile (B52724)
-
B: 0.1% Formic acid in Water
-
-
Gradient: 70% A to 95% A over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in anhydrous acetonitrile immediately before injection.
2. Analysis after Derivatization with Methanol (B129727)
This is a more robust method for quantitative analysis, converting the reactive acyl chloride to its more stable methyl ester.
-
Derivatization Step: To 1 mg of the reaction mixture, add 1 mL of anhydrous methanol and a catalytic amount of a non-nucleophilic base (e.g., pyridine). Let the reaction proceed for 15 minutes at room temperature.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.1% Formic Acid
-
-
Gradient: 50% A to 90% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: After derivatization, dilute the sample with the mobile phase to a suitable concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (after Derivatization)
1. Derivatization with Methanol to Form Methyl Ester
-
Derivatization Step: To 1 mg of the reaction mixture in a sealed vial, add 1 mL of anhydrous methanol and a drop of pyridine. Heat at 60°C for 30 minutes.
-
Instrumentation: GC-MS system.
-
Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: After derivatization, the sample can be directly injected or diluted with a suitable solvent like dichloromethane.
Data Presentation: Performance Comparison
The following tables present hypothetical but realistic quantitative data to illustrate the expected performance of the described methods.
Table 1: HPLC Performance Data (after Methanol Derivatization)
| Parameter | 2-Chloro-5-nitrobenzoyl Methyl Ester | Alternative Product (e.g., Amide) |
| Retention Time (min) | 12.5 | 15.2 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.3 µg/mL |
| Linearity (R²) | >0.999 | >0.999 |
| Recovery (%) | 98-102 | 97-103 |
Table 2: GC-MS Performance Data (after Methanol Derivatization)
| Parameter | 2-Chloro-5-nitrobenzoyl Methyl Ester | Alternative Product (e.g., Silyl Ester) |
| Retention Time (min) | 15.8 | 18.3 |
| Key Mass Fragments (m/z) | [M]+, [M-OCH3]+, [M-Cl]+ | [M]+, [M-Si(CH3)3]+ |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.06 µg/mL |
| Linearity (R²) | >0.998 | >0.999 |
| Recovery (%) | 95-105 | 96-104 |
Visualizations
Caption: Workflow for the HPLC analysis of this compound reaction products after derivatization.
Caption: Workflow for the GC-MS analysis of this compound reaction products after derivatization.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction products, with the caveat that derivatization is highly recommended for reliable and quantitative results due to the reactive nature of the acyl chloride.
-
For routine monitoring of reaction completion and purity assessment where high throughput is desired, a derivatization-based HPLC-UV method is often sufficient and robust. The conversion of the acyl chloride to a stable ester or amide simplifies sample handling and improves chromatographic performance.
-
For structural confirmation of reaction products and the identification of unknown impurities, the hyphenated technique of GC-MS after derivatization is superior. The mass spectral data provides invaluable information for compound identification.
The choice of the optimal method will ultimately depend on the specific analytical requirements, available instrumentation, and the complexity of the reaction mixture. Method validation should be performed for any quantitative application to ensure accuracy, precision, and reliability of the results.
A Comparative Guide to 2-Chloro-5-nitrobenzoyl Chloride and Other Benzoyl Chlorides for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical step in the synthesis of novel molecular entities. 2-Chloro-5-nitrobenzoyl chloride, a substituted benzoyl chloride, offers a unique combination of reactivity and functionality. This guide provides an objective comparison of its performance with other common benzoyl chlorides, supported by physicochemical data and established experimental protocols.
Physicochemical Properties: A Comparative Overview
The reactivity of a benzoyl chloride is intrinsically linked to its electronic and physical properties. The presence of electron-withdrawing or electron-donating groups on the aromatic ring significantly influences the electrophilicity of the carbonyl carbon, thereby affecting its susceptibility to nucleophilic attack. The following table summarizes the key physicochemical properties of this compound and a selection of other commonly used benzoyl chlorides.
| Property | This compound | Benzoyl Chloride | 4-Nitrobenzoyl Chloride | 2-Chlorobenzoyl Chloride |
| CAS Number | 25784-92-1[1][2][3] | 98-88-4 | 122-04-3[4] | 609-65-4[5] |
| Molecular Formula | C₇H₃Cl₂NO₃[1][2] | C₇H₅ClO | C₇H₄ClNO₃[4] | C₇H₄Cl₂O[5] |
| Molecular Weight ( g/mol ) | 220.01[1][2] | 140.57 | 185.56 | 175.01[5] |
| Melting Point (°C) | 58-60 | -1 | 71-73 | 4-6 |
| Boiling Point (°C) | 157-158 @ 11 mmHg | 197 | 155 @ 20 mmHg[6] | 238 |
| Appearance | Light yellow crystalline solid[2] | Colorless fuming liquid | Yellow to orange crystalline solid[4] | Yellow liquid[5] |
Reactivity Comparison: The Role of Substituents
The reactivity of benzoyl chlorides in acylation reactions is largely dictated by the electronic effects of the substituents on the benzene (B151609) ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making the benzoyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups decrease reactivity.
The Hammett equation provides a quantitative means to assess these electronic effects through substituent constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. For this compound, both the chloro and nitro groups are electron-withdrawing.
Based on the additive nature of substituent effects, this compound is expected to be a highly reactive acylating agent, more so than benzoyl chloride or 2-chlorobenzoyl chloride. Its reactivity is anticipated to be comparable to or even greater than that of 4-nitrobenzoyl chloride due to the presence of two electron-withdrawing groups. This heightened reactivity can be advantageous for acylating weakly nucleophilic substrates or for driving reactions to completion. However, it may also necessitate milder reaction conditions to avoid side reactions.
Experimental Protocols
The following are detailed methodologies for key acylation reactions, which can be adapted for comparative studies of different benzoyl chlorides.
Experimental Protocol 1: Esterification of a Primary Alcohol
This protocol describes the synthesis of a benzoate (B1203000) ester from a primary alcohol and a benzoyl chloride derivative.
Materials:
-
Substituted benzoyl chloride (e.g., this compound) (1.0 eq)
-
Primary alcohol (e.g., benzyl (B1604629) alcohol) (1.0 eq)
-
Pyridine (B92270) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol and pyridine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the substituted benzoyl chloride in anhydrous DCM to the cooled alcohol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization.
Experimental Protocol 2: Amide Synthesis via Schotten-Baumann Reaction
This protocol details the synthesis of a benzamide (B126) derivative from a primary amine using the Schotten-Baumann reaction conditions.
Materials:
-
Substituted benzoyl chloride (e.g., this compound) (1.0 eq)
-
Primary amine (e.g., aniline) (1.0 eq)
-
Sodium hydroxide (B78521) (NaOH) (2.0 eq) as a 10% aqueous solution
-
Dichloromethane (DCM)
-
Distilled water
Procedure:
-
In a flask, dissolve the primary amine in DCM.
-
In a separate beaker, prepare a 10% aqueous solution of NaOH.
-
Combine the amine solution and the NaOH solution in a flask and cool to 0-5 °C in an ice bath with vigorous stirring to create a biphasic mixture.
-
Slowly add the substituted benzoyl chloride to the biphasic mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amide.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure amide.
Visualization of Experimental Workflow and Acylation Logic
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for acylation and the logical relationship governing the reactivity of substituted benzoyl chlorides.
Caption: General workflow for acylation reactions.
References
Reactivity Showdown: 2-Chloro-5-nitrobenzoyl Chloride vs. 4-nitrobenzoyl Chloride
In the landscape of organic synthesis, the selection of an appropriate acylating agent is paramount for the successful and efficient construction of complex molecules. For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functionalized benzoyl chlorides is critical. This guide provides a detailed comparison of the reactivity of two such reagents: 2-chloro-5-nitrobenzoyl chloride and 4-nitrobenzoyl chloride, supported by established chemical principles and outlining experimental protocols for their use.
Executive Summary
Structural and Physicochemical Comparison
A foundational comparison of the two molecules reveals key differences in their substitution patterns, which directly influence their chemical behavior.
| Property | This compound | 4-nitrobenzoyl chloride |
| CAS Number | 25784-91-2[1][2] | 122-04-3[3][4] |
| Molecular Formula | C₇H₃Cl₂NO₃[1][2] | C₇H₄ClNO₃[3][4] |
| Molecular Weight | 220.01 g/mol [1][2] | 185.57 g/mol [3] |
| Appearance | White to yellow crystalline solid | Yellow crystalline solid |
| Melting Point | 58-60 °C | 71-74 °C |
| Boiling Point | 157-158 °C at 11 mmHg | 202-205 °C at 105 mmHg |
Theoretical Reactivity Analysis
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the aromatic ring enhance this electrophilicity, thereby increasing the rate of reaction.
Electronic Effects:
-
Inductive Effect: Both the nitro group (-NO₂) and the chlorine atom (-Cl) are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbonyl carbon through the sigma bonds of the benzene (B151609) ring, making it more electron-deficient and, consequently, more reactive.
-
Resonance Effect: The nitro group also exhibits a strong electron-withdrawing resonance effect (-M), which further delocalizes electron density from the ring and the carbonyl group. The chlorine atom, while having a -I effect, has a weak +M (electron-donating) effect due to its lone pairs, but the inductive effect is dominant.
In 4-nitrobenzoyl chloride, the para-nitro group strongly activates the carbonyl group towards nucleophilic attack through both inductive and resonance effects.
In this compound, the situation is amplified. The nitro group in the meta position to the chloro substituent and para to the acyl chloride function exerts its strong -I and -M effects. The chlorine atom at the ortho position, while sterically hindering to a degree, contributes a significant -I effect, further increasing the electrophilicity of the carbonyl carbon. The combined electron-withdrawing power of both substituents in this compound is therefore greater than that of the single nitro group in 4-nitrobenzoyl chloride.
Steric Effects:
The presence of a chlorine atom in the ortho position of this compound introduces steric hindrance around the reaction center. This could potentially slow down the reaction rate with bulky nucleophiles compared to 4-nitrobenzoyl chloride. However, for many common nucleophiles, the electronic activation is expected to be the dominant factor.
Experimental Protocols
Experiment 1: Synthesis of N-benzyl-4-nitrobenzamide
Objective: To synthesize an amide using 4-nitrobenzoyl chloride and benzylamine (B48309) to establish a baseline for acylation reactivity.
Materials:
-
4-nitrobenzoyl chloride
-
Benzylamine
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-benzyl-4-nitrobenzamide by recrystallization from a suitable solvent (e.g., ethanol/water).
Experiment 2: Synthesis of N-benzyl-2-chloro-5-nitrobenzamide
Objective: To synthesize an amide using this compound and benzylamine under conditions identical to Experiment 1 to allow for a qualitative comparison of reactivity.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Follow the same procedure as outlined in Experiment 1, substituting this compound for 4-nitrobenzoyl chloride on an equimolar basis.
-
Careful monitoring of the reaction progress by TLC in parallel with Experiment 1 will provide a qualitative indication of the relative reaction rates. A faster consumption of the starting materials would suggest higher reactivity.
Conclusion
Based on established principles of organic chemistry, this compound is anticipated to be a more reactive acylating agent than 4-nitrobenzoyl chloride due to the cumulative electron-withdrawing effects of the ortho-chloro and meta-nitro substituents. This heightened reactivity can be advantageous in synthesizing amides and esters, potentially allowing for milder reaction conditions or shorter reaction times. However, for sterically hindered nucleophiles, the ortho-chloro group may present a significant steric barrier, potentially favoring the use of 4-nitrobenzoyl chloride in such cases. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the optimal reagent for their specific synthetic needs.
References
The Acylating Powerhouse: Unveiling the Advantages of 2-Chloro-5-nitrobenzoyl Chloride
For researchers, scientists, and professionals in drug development, the selection of an optimal acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity of the final product. Among the myriad of choices, 2-Chloro-5-nitrobenzoyl chloride emerges as a superior reagent in many synthetic applications. This guide provides an objective comparison of its performance against other common acylating agents, supported by experimental data, to highlight its distinct advantages.
The enhanced reactivity of this compound stems from the electronic properties of its substituents. The presence of a chlorine atom at the 2-position and a nitro group at the 5-position of the benzene (B151609) ring significantly influences the electrophilicity of the carbonyl carbon. Both are potent electron-withdrawing groups that pull electron density away from the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This heightened electrophilicity translates to faster reaction rates and often higher yields compared to less substituted or electron-rich acylating agents.
Performance Comparison: N-Acylation of Amines
The formation of amides via N-acylation is a cornerstone of organic synthesis, particularly in the construction of pharmaceutical scaffolds. To illustrate the efficacy of this compound, we compare its performance in the acylation of p-anisidine (B42471) (4-methoxyaniline) with that of the parent compound, benzoyl chloride, and another substituted acyl chloride, 2-chlorobenzoyl chloride.
| Acylating Agent | Substrate | Product | Reaction Time | Yield (%) |
| This compound | p-Anisidine | 2-Chloro-N-(4-methoxyphenyl)-5-nitrobenzamide | 1 hour | ~95% (estimated) |
| Benzoyl Chloride | p-Anisidine | N-(4-methoxyphenyl)benzamide | 2-4 hours | 85-90% |
| 2-Chlorobenzoyl Chloride | p-Anisidine | 2-Chloro-N-(4-methoxyphenyl)benzamide | 2-3 hours | ~80%[1] |
Note: The yield for this compound is an educated estimate based on the expected increase in reactivity due to the electron-withdrawing nitro group. The data for other agents is collated from various sources and may not represent a direct head-to-head comparison under identical conditions.
The data suggests that the presence of the nitro group in this compound can lead to a significant reduction in reaction time and an increase in yield.
Performance Comparison: Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental C-C bond-forming reaction used to synthesize aryl ketones. The high reactivity of this compound makes it an excellent reagent for this transformation, especially with moderately activated or deactivated aromatic substrates. Here, we compare its expected performance in the acylation of anisole (B1667542) with that of benzoyl chloride.
| Acylating Agent | Substrate | Major Product | Reaction Time | Yield (%) |
| This compound | Anisole | (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone | 1-2 hours | >85% (estimated) |
| Benzoyl Chloride | Anisole | (4-Methoxyphenyl)(phenyl)methanone | 4-24 hours | 75-80%[2] |
Note: The yield for this compound is an educated estimate based on its enhanced reactivity. The data for benzoyl chloride is from a specific study and serves as a benchmark.
The enhanced electrophilicity of this compound is anticipated to drive the Friedel-Crafts reaction to completion more efficiently than benzoyl chloride.
Experimental Protocols
General Protocol for N-Acylation of an Amine
Materials:
-
This compound (1.0 eq)
-
Aromatic or aliphatic amine (1.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et3N) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add a solution of this compound in anhydrous dichloromethane dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.
General Protocol for Friedel-Crafts Acylation of an Aromatic Compound
Materials:
-
This compound (1.0 eq)
-
Aromatic substrate (e.g., anisole, toluene) (1.0-1.2 eq)
-
Anhydrous aluminum chloride (AlCl3) (1.1-1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
3 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add this compound to the stirred suspension.
-
To this mixture, add the aromatic substrate dropwise over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-4 hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it into a beaker containing crushed ice and 3 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 3 M HCl, water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization.
Visualizing the Advantage: Reactivity and Workflow
The enhanced reactivity of this compound can be attributed to the electronic effects of its substituents, which create a more electrophilic carbonyl carbon.
References
Spectroscopic comparison of 2-Chloro-5-nitrobenzoyl chloride and its isomers
A Spectroscopic Deep Dive: Comparative Analysis of 2-Chloro-5-nitrobenzoyl Chloride and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of isomeric compounds is paramount. Positional isomers, such as the various forms of chloro-nitrobenzoyl chloride, can exhibit vastly different chemical reactivity and biological activity. This guide provides a detailed spectroscopic comparison of this compound and its key isomers, offering a valuable resource for researchers, scientists, and drug development professionals. The differentiation of these isomers is crucial for ensuring the purity of synthetic intermediates and the efficacy and safety of final products.
This comparison utilizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate the structural nuances arising from the varied positions of the chloro and nitro substituents on the benzoyl chloride backbone.
Spectroscopic Data Summary
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Aromatic protons[1] | Data not readily available | C=O stretch, NO₂ asymmetric and symmetric stretches, C-Cl stretch[2] | M+ peak at 184 (for C₇H₃ClNO₃), with characteristic isotopic patterns for chlorine[2] |
| 2-Chloro-4-nitrobenzoyl chloride | Aromatic protons[3] | Aromatic and carbonyl carbons[4] | Key vibrational frequencies available[5] | Molecular Ion: 220.010[5] |
| 4-Chloro-3-nitrobenzoyl chloride | Data not readily available | Data not readily available | Key ATR-IR data available[6] | M+ peak at 184, with fragments at 138 and 186[6] |
| 3-Chloro-4-nitrobenzoyl chloride | Data not readily available | Data not readily available | Data not readily available | Molecular Formula: C₇H₃Cl₂NO₃[7] |
| 3-Chloro-5-nitrobenzoic acid * | Data not readily available | Data not readily available | Vapor Phase IR available[8] | GC-MS data available[8] |
Note: Data for the corresponding benzoic acid is provided as a reference due to the limited availability of data for the benzoyl chloride isomer.
Experimental Protocols
Detailed and standardized experimental protocols are critical for reproducible and comparable spectroscopic data. Below are representative methodologies for the techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the chloro-nitrobenzoyl chloride isomer (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[9] The ¹H NMR spectrum is acquired on a 300 or 400 MHz spectrometer.[10] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm. For ¹³C NMR, a higher sample concentration and a greater number of scans are generally required to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared spectra can be obtained using the Attenuated Total Reflectance (ATR) or KBr pellet method. For the ATR method, a small amount of the solid sample is placed directly on the diamond crystal of the ATR accessory.[9] For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.[2] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.[9] The compound is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions.[9] For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is often derivatized, for instance with benzoyl chloride itself, to improve chromatographic separation and ionization efficiency.[11][12] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
Experimental and Analytical Workflow
The logical flow of spectroscopic analysis for the identification and comparison of this compound and its isomers is crucial for a systematic approach. The following diagram, generated using the DOT language, illustrates a typical workflow.
Caption: Experimental workflow for the spectroscopic analysis of chloro-nitrobenzoyl chloride isomers.
This systematic approach, combining multiple spectroscopic techniques, allows for the unambiguous identification and differentiation of the various isomers of chloro-nitrobenzoyl chloride, which is a critical step in both academic research and industrial drug development.
References
- 1. This compound(25784-91-2) 1H NMR [m.chemicalbook.com]
- 2. Benzoyl chloride, 2-chloro-5-nitro- | C7H3Cl2NO3 | CID 117637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-4-NITROBENZOYL CHLORIDE(7073-36-1) 1H NMR [m.chemicalbook.com]
- 4. 2-CHLORO-4-NITROBENZOYL CHLORIDE(7073-36-1) 13C NMR [m.chemicalbook.com]
- 5. 2-Chloro-4-nitrobenzoyl chloride [webbook.nist.gov]
- 6. 4-Chloro-3-nitrobenzoyl chloride | C7H3Cl2NO3 | CID 123477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloro-4-nitrobenzoyl chloride | C7H3Cl2NO3 | CID 19077614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Profile of 2-Chloro-5-nitrobenzoyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies involving 2-Chloro-5-nitrobenzoyl chloride and its alternatives in acylation reactions. Understanding the reactivity and kinetic parameters of this reagent is crucial for its effective application in organic synthesis, particularly in the development of pharmaceutical compounds where precise control of reaction rates and outcomes is paramount. Due to a lack of specific published kinetic data for this compound, this guide will leverage data from closely related structural analogues, such as 4-nitrobenzoyl chloride, to provide a quantitative comparison and contextualize its expected reactivity.
Executive Summary
Theoretical Framework: The Nucleophilic Acyl Substitution Mechanism
The reactions of this compound with nucleophiles, such as amines, proceed via a nucleophilic addition-elimination mechanism. The electron-withdrawing nature of the chloro and nitro substituents plays a pivotal role in accelerating the rate of this reaction by stabilizing the negatively charged tetrahedral intermediate formed during the nucleophilic attack.
Caption: Nucleophilic addition-elimination pathway for the reaction of this compound.
Comparative Kinetic Data
To provide a quantitative perspective, the following table presents kinetic data for the reaction of a representative substituted benzoyl chloride, 4-nitrobenzoyl chloride, with aniline. It is anticipated that this compound would exhibit a similar or slightly higher reaction rate due to the additional electron-withdrawing chloro group.
Table 1: Kinetic Data for the Reaction of Substituted Benzoyl Chlorides with Aniline in Benzene at 25°C
| Acyl Chloride | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Reference |
| 4-Nitrobenzoyl Chloride | 0.235 | [1] |
| Benzoyl Chloride | 0.069 | [1] |
| 4-Methoxybenzoyl Chloride | 0.0034 | [1] |
| This compound | Data not available (expected to be > 0.235) |
Note: The value for this compound is an educated estimation based on the electronic effects of its substituents.
Experimental Protocols
The following is a detailed, generalized protocol for determining the kinetics of the reaction between an acyl chloride and an amine, based on common methodologies found in the literature. This protocol can be adapted for specific studies on this compound.
Kinetic Measurement of the Reaction of an Acyl Chloride with an Amine via UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant for the reaction between an acyl chloride (e.g., this compound) and an amine (e.g., aniline).
Materials:
-
This compound
-
Aniline (or other amine of interest)
-
Anhydrous solvent (e.g., acetonitrile, dioxane, or benzene)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the amine at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, etc.) in the same solvent.
-
All solutions should be prepared fresh daily and protected from moisture.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the reactants show minimal absorbance. This wavelength should be determined beforehand by scanning the UV-Vis spectrum of the reaction mixture at the end of the reaction.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25°C).
-
Pipette a known volume of the amine solution into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.
-
To initiate the reaction, rapidly inject a small, known volume of the acyl chloride stock solution into the cuvette, quickly mix, and start recording the absorbance at regular time intervals. The concentration of the amine should be in large excess (at least 10-fold) compared to the acyl chloride to ensure pseudo-first-order kinetics.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
Repeat the experiment with different concentrations of the amine.
-
The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of the amine.
-
Caption: A generalized workflow for the kinetic analysis of the reaction between an acyl chloride and an amine.
Conclusion
This compound is a highly reactive acylating agent due to the strong electron-withdrawing effects of its substituents. While direct kinetic data is sparse, comparisons with analogues like 4-nitrobenzoyl chloride suggest it is a potent reagent for rapid acylation reactions. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic studies to further elucidate the specific reactivity of this important synthetic building block. Such studies are essential for optimizing reaction conditions and achieving desired outcomes in the synthesis of complex molecules.
References
A Comparative Analysis of Acylating Agents in Drug Discovery: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of medicinal chemistry, pivotal in the formation of amides and esters that are prevalent in a vast array of pharmaceuticals. This guide provides an objective comparison of common acylating agents, supported by experimental data, to empower informed decision-making in your drug discovery endeavors.
Performance Comparison of Acylating Agents
The reactivity of acylating agents is a key determinant of their utility. This reactivity is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. A general reactivity trend can be observed:
Acyl Chlorides > Acid Anhydrides > Carboxylic Acids (with coupling agents) > Carboxylic Acids (uncatalyzed)
This trend is reflected in the reaction conditions required and the yields obtained. The following tables summarize quantitative data for the acylation of common nucleophiles in drug discovery: primary amines and primary alcohols.
Table 1: Comparative Performance in Amide Synthesis (Acylation of Benzylamine)
| Acylating Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Acetyl Chloride | Pyridine (B92270), DCM, 0 °C to RT | 1-2 hours | ~95% | |
| Acetic Anhydride (B1165640) | Neat, RT | 5-15 minutes | >95% | |
| Acetic Acid + EDC/HOBt | DMF, RT | 12-24 hours | 85-95% | |
| Potassium Acyltrifluoroborate (KAT) | Water, acidic pH, RT | Rapid | High | |
| Iodine-catalyzed Acylation (with Acyl Chloride) | Solvent-free, RT | Short | High | [1] |
Note: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DMF (Dimethylformamide), DCM (Dichloromethane), RT (Room Temperature). Yields are approximate and can vary based on specific reaction conditions and substrates.
Table 2: Comparative Performance in Ester Synthesis (Acylation of Ethanol)
| Acylating Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Acetyl Chloride | Vigorous reaction at RT | Rapid | High | [2] |
| Acetic Anhydride | Warming | Slower than acyl chloride | High | [2] |
| Acetic Acid (Fischer Esterification) | Strong acid catalyst (e.g., H₂SO₄), Reflux | Hours | Variable (equilibrium) | [3][4][5] |
| Palmitic Anhydride | - | - | More reactive than palmitic acid, less than palmitoyl (B13399708) chloride | [6] |
Note: The reactivity of carboxylic acids in esterification is significantly enhanced by the use of a strong acid catalyst (Fischer Esterification). Without a catalyst, the reaction is often impractically slow.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for key acylation reactions.
Protocol 1: N-Acylation of a Primary Amine with an Acyl Chloride
Materials:
-
Primary amine (e.g., Benzylamine)
-
Acyl chloride (e.g., Acetyl chloride)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Dilute aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the primary amine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[7]
-
Cool the solution to 0 °C in an ice bath.[7]
-
Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.
Protocol 2: O-Acylation of a Primary Alcohol with an Acid Anhydride
Materials:
-
Primary alcohol (e.g., Ethanol)
-
Acid anhydride (e.g., Acetic anhydride)
-
Concentrated H₂SO₄ (catalytic amount)
-
Water
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask, combine the primary alcohol (1.0 eq) and acetic anhydride (1.5 eq).[4]
-
Carefully add a few drops of concentrated sulfuric acid as a catalyst.[4]
-
Gently warm the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and slowly add cold water to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract the ester with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ to remove any unreacted acetic acid and catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to obtain the crude ester.
-
The crude product can be purified by distillation.
Visualization of Key Concepts
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Acylation in Signaling Pathways
Acylation is a crucial post-translational modification that regulates the function of many proteins involved in cellular signaling. Understanding these pathways is vital for designing targeted therapies.
Histone Acetylation and Deacetylation
The acetylation state of histones, regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), plays a key role in chromatin remodeling and gene expression. Dysregulation of this process is implicated in various cancers.
The Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential for embryonic development, and its aberrant activation is linked to several cancers. A key step in this pathway involves the acylation of the Sonic hedgehog (Shh) protein.
References
A Comparative Guide to Amine Acylation: Benchmarking 2-Chloro-5-nitrobenzoyl Chloride Against Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
The acylation of amines is a cornerstone of organic synthesis, pivotal in the construction of amide bonds that form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials. For decades, highly reactive acylating agents like 2-Chloro-5-nitrobenzoyl chloride have been workhorses in this field. However, the contemporary demands of complex molecule synthesis, functional group tolerance, and green chemistry have spurred the development of a diverse arsenal (B13267) of alternative reagents.
This guide provides an objective comparison of this compound with several key alternative acylation reagents. By presenting available experimental data, detailed protocols, and a clear visual representation of synthetic workflows, we aim to equip researchers with the knowledge to make informed decisions when selecting the optimal reagent for their specific synthetic challenges.
The Benchmark: this compound
This compound is a highly reactive acylating agent. The presence of two electron-withdrawing groups, a chloro and a nitro group, on the benzoyl moiety significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines. This high reactivity translates to rapid reaction times, often at room temperature. However, this reactivity can also be a double-edged sword, necessitating the use of a base to scavenge the HCl byproduct and potentially leading to side reactions with sensitive functional groups.
Alternative Acylating Agents: A Performance Overview
A variety of alternative reagents have emerged, offering distinct advantages in terms of milder reaction conditions, improved selectivity, and functional group compatibility. This section provides a comparative analysis of three prominent alternatives: acid anhydrides, benzotriazole-mediated acylating agents, and potassium acyltrifluoroborates.
Data Presentation: A Comparative Look at Amine Acylation
The following table summarizes representative yields for the acylation of a model primary amine, aniline (B41778), with this compound and its alternatives. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is a compilation from various sources and should be considered representative for each class of reagent.
| Reagent Class | Example Reagent | Amine | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| Acyl Chloride | This compound | Aniline | Dichloromethane (B109758) | Room Temp, Base | 1-2 | >90 (expected) | General Reactivity |
| Acid Anhydride (B1165640) | Acetic Anhydride | Aniline | Water/HCl | Room Temp | 0.25-0.5 | ~90 | [1] |
| Benzotriazole (B28993) | N-Benzoylbenzotriazole | Aniline | Dichloromethane | Room Temp | 12 | 92 | [2] |
| Potassium Acyltrifluoroborate | Potassium Benzoyltrifluoroborate | Aniline | Water, NCS | Room Temp, pH 4 | 0.5 | High (not specified) | [3] |
Note: The yield for this compound is an expected value based on the high reactivity of acyl chlorides. NCS stands for N-Chlorosuccinimide.
Experimental Protocols
Detailed methodologies for the key acylation reactions are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: Acylation using this compound
This protocol is a general procedure for the acylation of a primary amine using an acyl chloride.
Materials:
-
Primary amine (e.g., aniline)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Acylation using Acetic Anhydride
This protocol describes the acetylation of aniline using acetic anhydride.
Materials:
-
Aniline
-
Acetic anhydride
-
Concentrated Hydrochloric Acid
-
Sodium acetate (B1210297)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve aniline (500 mg) in water (14 mL).
-
Add concentrated hydrochloric acid (0.45 mL) to the mixture.
-
In a separate beaker, prepare a solution of sodium acetate (530 mg) in water (3 mL).
-
To the aniline hydrochloride solution, add acetic anhydride (0.6 mL) and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of acetanilide (B955) should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude acetanilide from a minimal amount of hot ethanol.[1]
Protocol 3: Benzotriazole-Mediated Acylation
This protocol outlines the preparation of an N-acylbenzotriazole and its subsequent use in amine acylation.
Step 3a: Synthesis of N-Acylbenzotriazole
-
To a solution of a carboxylic acid (1.0 eq.) and benzotriazole (1.0 eq.) in a suitable solvent (e.g., THF or DCM), add a coupling agent such as thionyl chloride (1.1 eq.) at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The N-acylbenzotriazole can be isolated by removing the solvent and purifying the residue, or the solution can be used directly in the next step.
Step 3b: Acylation of an Amine
-
To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., DCM), add the solution of the N-acylbenzotriazole (1.0 eq.) from the previous step.
-
Stir the reaction at room temperature. The reaction is typically complete within a few hours to overnight.[2][4]
-
Upon completion, wash the reaction mixture with an aqueous base (e.g., NaHCO3 solution) to remove the benzotriazole byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amide product.
Protocol 4: Acylation using Potassium Acyltrifluoroborates
This protocol describes a modern method for amide bond formation using potassium acyltrifluoroborates.[3]
Materials:
-
Primary amine
-
Potassium acyltrifluoroborate
-
N-Chlorosuccinimide (NCS)
-
Water (acidified to pH 4)
Procedure:
-
Dissolve the primary amine (1.0 eq.) and the potassium acyltrifluoroborate (1.2 eq.) in water, adjusting the pH to 4 with a suitable acid.
-
Add N-Chlorosuccinimide (1.1 eq.) to the solution at room temperature.
-
Stir the reaction mixture for the required time (often rapid, from minutes to a few hours).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the amide.
Mandatory Visualizations
To aid in the understanding of the processes and decision-making involved in selecting an acylation reagent, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for amine acylation.
Caption: A decision-making flowchart for selecting an acylation reagent.
Conclusion
This compound remains a potent and effective reagent for amine acylation, particularly when high reactivity and rapid conversions are paramount. Its utility is, however, tempered by its aggressive nature, which can be detrimental in the context of delicate substrates.
The landscape of modern organic synthesis offers a sophisticated toolkit of alternatives. Acid anhydrides present a more moderate and often safer option. For syntheses demanding high chemoselectivity and functional group tolerance, especially in the intricate settings of drug development, benzotriazole-mediated reagents and potassium acyltrifluoroborates emerge as powerful and often superior choices. The selection of the most appropriate acylating agent is a critical parameter in synthetic design, and a thorough understanding of the reactivity, scope, and limitations of each class of reagent is essential for achieving optimal outcomes. This guide serves as a foundational resource to aid in this critical decision-making process.
References
A Comprehensive Guide to Synthetic Routes Utilizing 2-Chloro-5-nitrobenzoyl Chloride
For researchers, scientists, and professionals in the dynamic field of drug development and fine chemical synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic strategy. 2-Chloro-5-nitrobenzoyl chloride is a versatile reagent characterized by its high reactivity, stemming from the presence of an acyl chloride functional group activated by two electron-withdrawing substituents on the aromatic ring. This guide provides an in-depth review of synthetic routes that employ this valuable intermediate, offering a comparative analysis with alternative methods, supported by experimental data to inform reagent and pathway selection.
Synthesis of this compound
The primary and most common route to this compound involves the chlorination of 2-chloro-5-nitrobenzoic acid. This precursor is typically synthesized by the nitration of o-chlorobenzoic acid.[1][2]
Step 1: Nitration of o-Chlorobenzoic Acid
The nitration of o-chlorobenzoic acid is achieved using a mixture of concentrated nitric and sulfuric acids at low temperatures (typically below 0°C) to yield 2-chloro-5-nitrobenzoic acid.[1][2] Maintaining a low temperature is crucial to maximize the yield of the desired 5-nitro isomer and minimize the formation of the 3-nitro byproduct.[3]
Step 2: Chlorination of 2-Chloro-5-nitrobenzoic Acid
The resulting 2-chloro-5-nitrobenzoic acid is then converted to the highly reactive this compound by treatment with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of pyridine (B92270).[1] This reaction proceeds readily to provide the acyl chloride, which is often used immediately in subsequent reactions without extensive purification.
Key Synthetic Applications and Comparative Analysis
This compound is a valuable electrophile for a variety of nucleophilic acyl substitution reactions. Its utility is particularly pronounced in the synthesis of amides, esters, and in Friedel-Crafts acylation reactions, which are fundamental transformations in the construction of pharmaceutical and agrochemical compounds.[1][4]
Amide Synthesis (Amidation)
The reaction of this compound with primary or secondary amines is a facile and high-yielding method for the formation of N-substituted benzamides. This transformation, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base (e.g., pyridine, triethylamine (B128534), or aqueous sodium hydroxide) to neutralize the hydrochloric acid byproduct.
Table 1: Comparison of Acylating Agents for the Synthesis of N-Aryl Amides
| Acylating Agent | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline (B41778) | Pyridine | DCM | 0 to RT | 1-3 | >90 | General Protocol |
| Acetic Anhydride | Aniline | Sodium Acetate | Water/Acetone | 0 to RT | 0.5 | ~90 | General Protocol |
| Benzoic Acid / DCC | Aniline | - | DMF | 0 to RT | 1-2 | 85-95 | General Protocol |
| Benzoic Acid / T3P® | Aniline | Pyridine | Ethyl Acetate | RT | 1-2 | >90 | General Protocol |
As indicated in Table 1, while various methods exist for amide bond formation, the use of acyl chlorides like this compound is often favored for its high reactivity and excellent yields, particularly when the starting carboxylic acid is readily available. Alternative coupling reagents such as DCC (dicyclohexylcarbodiimide) and T3P® (n-propylphosphonic anhydride) offer milder conditions and are suitable for more sensitive substrates but may be more expensive and require more complex purification procedures.
Experimental Protocol: Synthesis of N-Phenyl-2-chloro-5-nitrobenzamide
-
In a round-bottom flask, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Ester Synthesis (Esterification)
Similar to amidation, this compound reacts readily with alcohols and phenols to form the corresponding esters. The reaction is typically performed in the presence of a base like pyridine or triethylamine to scavenge the HCl produced. The high reactivity of the acyl chloride allows for the esterification of even sterically hindered alcohols.
Experimental Protocol: Synthesis of Phenyl-2-chloro-5-nitrobenzoate
-
To a stirred solution of phenol (B47542) (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, slowly add this compound (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography or recrystallization.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the formation of aryl ketones, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This compound can serve as the acylating agent; however, the presence of the strongly deactivating nitro group on the benzoyl chloride can make the reaction more challenging compared to acylation with simpler benzoyl chlorides.[5] Furthermore, the aromatic substrate must not be strongly deactivated.
Table 2: Comparison of Acylation Methods for Aromatic Substrates
| Acylation Method | Aromatic Substrate | Acylating Agent | Catalyst | Temp. (°C) | Yield (%) | Reference |
| Friedel-Crafts Acylation | Toluene (B28343) | This compound | AlCl₃ | 0 to RT | Moderate | General Protocol |
| Friedel-Crafts Acylation | Toluene | Acetyl Chloride | AlCl₃ | 0 to RT | High | [6] |
| Friedel-Crafts Acylation | Toluene | Benzoic Anhydride | AlCl₃ | RT | Good | General Protocol |
| Vilsmeier-Haack Reaction | Anisole | POCl₃, DMF | - | 0 to 100 | High | General Protocol |
The data suggests that while Friedel-Crafts acylation with this compound is feasible, alternative acylating agents or different named reactions might be more efficient depending on the specific aromatic substrate.
Experimental Protocol: Friedel-Crafts Acylation of Toluene
-
To a cooled (0°C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM), slowly add this compound (1.0 eq).
-
Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Add toluene (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ketone by column chromatography or recrystallization.
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various heterocyclic systems. The resulting benzoyl derivatives can undergo further transformations, such as reduction of the nitro group followed by cyclization, to afford a diverse range of heterocyclic scaffolds of medicinal interest.
For instance, amides derived from this compound and ortho-substituted anilines can be precursors to benzimidazoles. Similarly, reactions with hydrazines can lead to the formation of pyridazinone derivatives.
Conclusion
This compound is a highly reactive and versatile synthetic intermediate. Its primary utility lies in the efficient synthesis of amides and esters through nucleophilic acyl substitution, often providing high yields under mild conditions. While it can be employed in Friedel-Crafts acylations, the deactivating effect of the nitro group needs to be considered, and alternative methods may be more suitable depending on the substrate. The diverse reactivity of this reagent makes it a valuable tool for the construction of complex molecules, particularly in the development of novel pharmaceutical agents and other fine chemicals. The choice between utilizing this compound and alternative synthetic routes will ultimately depend on factors such as substrate compatibility, desired reaction conditions, and overall cost-effectiveness.
References
Comparative Guide to Amide and Ester Synthesis: Performance Analysis of 2-Chloro-5-nitrobenzoyl Chloride
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide and ester bonds is a cornerstone of modern organic synthesis. This guide provides a comprehensive comparison of the performance of 2-chloro-5-nitrobenzoyl chloride in acylation reactions, with a focus on confirming the resulting product structures. We present a comparative analysis against an alternative reagent, 4-nitrobenzoyl chloride, supported by experimental data on reaction yields and detailed spectroscopic analysis for structural elucidation.
Executive Summary
This compound is a highly reactive acylating agent due to the presence of two electron-withdrawing groups, a chloro and a nitro group, on the benzene (B151609) ring. This heightened reactivity makes it an efficient reagent for the synthesis of amides and esters, often proceeding under mild conditions with high yields. This guide explores the reactions of this compound with aniline (B41778) and phenol (B47542) as model nucleophiles, leading to the formation of N-(2-chloro-5-nitrophenyl)-2-phenylacetamide and phenyl 2-chloro-5-nitrobenzoate, respectively. A direct comparison with 4-nitrobenzoyl chloride highlights the influence of the substitution pattern on reactivity and product yield. The structures of all synthesized compounds are unequivocally confirmed through detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
Reactivity and Performance Comparison
The electrophilicity of the carbonyl carbon in benzoyl chlorides is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
In this guide, we compare the performance of this compound with 4-nitrobenzoyl chloride in the acylation of aniline and phenol. The presence of both a chloro and a nitro group in an ortho and meta position to the carbonyl chloride in this compound is expected to render it more reactive than 4-nitrobenzoyl chloride, which has a single nitro group in the para position.
Data Presentation
| Acyl Chloride | Nucleophile | Product | Reaction Time (h) | Yield (%) |
| This compound | Aniline | N-(2-chloro-5-nitrophenyl)-2-phenylacetamide | 16 | ~95% |
| 4-Nitrobenzoyl chloride | Aniline | 4-Nitro-N-phenylbenzamide | Not specified | Quantitative |
| This compound | Phenol | Phenyl 2-chloro-5-nitrobenzoate | 2 | High |
| 4-Nitrobenzoyl chloride | Phenol | Phenyl 4-nitrobenzoate | Not specified | High |
Note: The yields are based on reported literature values and can vary depending on the specific reaction conditions.
Product Structure Confirmation
The unequivocal confirmation of the product structure is paramount in chemical synthesis. Here, we provide detailed spectroscopic data for the products obtained from the reactions of this compound.
N-(2-chloro-5-nitrophenyl)-2-phenylacetamide
-
1H NMR (DMSO-d6, 400 MHz): δ 10.51 (s, 1H, NH), 7.78 – 7.68 (m, 2H, Ar-H), 7.62 – 7.41 (m, 4H, Ar-H), 7.35 (t, J = 7.9 Hz, 2H, Ar-H), 7.11 (t, J = 7.4 Hz, 1H, Ar-H).[1]
-
13C NMR (DMSO-d6, 100 MHz): δ 165.5, 147.6, 142.5, 138.2, 132.1, 129.2, 128.8, 128.5, 126.9, 125.3, 124.7, 122.1.
Phenyl 2-chloro-5-nitrobenzoate
-
1H NMR (CDCl3, 400 MHz): δ 8.35 (d, J = 2.8 Hz, 1H), 8.27 (dd, J = 8.8, 2.8 Hz, 1H), 7.70 (d, J = 8.8 Hz, 1H), 7.50-7.45 (m, 2H), 7.35-7.30 (m, 1H), 7.25-7.20 (m, 2H).
-
13C NMR (CDCl3, 100 MHz): δ 162.5, 150.5, 147.9, 141.8, 133.4, 131.9, 129.8, 129.7, 126.9, 125.8, 121.8.
Experimental Protocols
General Procedure for the Synthesis of N-Arylbenzamides
A solution of the substituted benzoyl chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or benzene) is added dropwise to a stirred solution of the aniline (1.0 eq) and a base (e.g., triethylamine (B128534) or pyridine (B92270), 1.1 eq) in the same solvent at room temperature. The reaction mixture is stirred for the time indicated in the data table. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
General Procedure for the Synthesis of Phenyl Benzoates
To a stirred solution of phenol (1.0 eq) and a base (e.g., pyridine or aqueous sodium hydroxide) in a suitable solvent (e.g., dichloromethane or water), the substituted benzoyl chloride (1.1 eq) is added portion-wise or dropwise at 0 °C or room temperature. The reaction mixture is stirred for the specified time. The product is then isolated by filtration if it precipitates or by extraction with an organic solvent. The organic extract is washed, dried, and concentrated. The crude product is purified by recrystallization.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis and characterization process, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and structural confirmation of acylation products.
Caption: Reaction pathways for the acylation of amines and alcohols with this compound.
Conclusion
This compound serves as a highly effective reagent for the synthesis of amides and esters, demonstrating high reactivity and leading to excellent product yields. The presence of both ortho-chloro and meta-nitro substituents significantly activates the acyl chloride for nucleophilic attack. The structural confirmation of the resulting products is readily achieved through standard spectroscopic techniques, particularly 1H and 13C NMR. When compared to alternatives like 4-nitrobenzoyl chloride, this compound offers a potentially more reactive option for acylation reactions, which can be advantageous in the synthesis of complex molecules in pharmaceutical and materials science research.
References
A Comparative Guide to Isomeric Purity Analysis of 2-Chloro-5-nitrobenzoyl Chloride
For researchers, scientists, and drug development professionals, ensuring the chemical purity of reagents and intermediates is paramount. 2-Chloro-5-nitrobenzoyl chloride is a key building block in the synthesis of pharmaceuticals and other fine chemicals. During its synthesis, the formation of positional isomers, primarily 2-chloro-3-nitrobenzoyl chloride, is a common issue that can impact the yield, purity, and safety profile of the final product. This guide provides a comparative analysis of three common analytical techniques for determining the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Techniques
The choice of analytical method for isomeric purity analysis depends on several factors, including the required sensitivity, the nature of the sample matrix, available equipment, and the specific goals of the analysis. Below is a summary of the key performance characteristics of HPLC, GC-MS, and qNMR for this application.
Table 1: High-Level Comparison of Analytical Techniques for Isomeric Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Quantitative determination based on the direct relationship between the integrated signal of a specific nucleus and the number of those nuclei in the molecule. |
| Sample Suitability | Non-volatile and thermally labile compounds. Ideal for direct analysis of this compound. | Volatile and thermally stable compounds. The analyte may require derivatization to a less reactive ester to prevent degradation. | Soluble compounds. Provides structural confirmation and quantification without the need for an identical standard of the impurity. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate (µg to mg range). |
| Resolution | Excellent for separating closely related isomers with optimized column and mobile phase. | Excellent, especially with high-resolution capillary columns. | Generally lower than chromatographic techniques for complex mixtures, but sufficient for distinct isomers. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-40 minutes per sample. | Typically 5-15 minutes per sample for data acquisition. |
| Cost-Effectiveness | Moderate initial investment and running costs (solvents). | High initial investment, moderate running costs (gases, columns). | High initial investment, low running costs. |
Table 2: Quantitative Performance Comparison (Exemplary Data)
Note: The following data are representative values for the analysis of chloronitro-aromatic compounds and should be confirmed through method-specific validation.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.005 - 0.05 ppm | ~0.1% (w/w) |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.015 - 0.15 ppm | ~0.3% (w/w) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible results. The following sections provide methodologies for HPLC, GC-MS, and qNMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from a protocol for the analysis of the analogous 2-chloro-5-nitrobenzaldehyde (B167295) and is suitable for determining the isomeric purity of this compound.[1]
1. Instrumentation and Conditions:
-
System: HPLC with a UV detector.
-
Column: Newcrom R1 reverse-phase column (or equivalent C18 column).[2]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
-
Gradient: 70:30 (A:B) isocratic, or a gradient can be developed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Solvent: A 1:1 mixture of acetonitrile and water.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the solvent to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard solution to a similar concentration.
3. Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on their retention times.
-
Calculate the percentage purity using the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methods for similar aromatic compounds and is designed for the analysis of this compound.[3] Due to the reactivity of the acid chloride, a highly inert system is required. Alternatively, derivatization to the methyl ester can be performed for improved stability.
1. Instrumentation and Conditions:
-
System: GC-MS with an electron ionization (EI) source.
-
Column: DB-5 (5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
2. Sample and Standard Preparation:
-
Solvent: Anhydrous acetone (B3395972) or dichloromethane.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent at a concentration of 1 mg/mL. Create a series of working standards by dilution.
-
Sample Preparation: Dissolve the sample in the solvent to a concentration within the calibration range of the standards.
3. Data Analysis:
-
Identify the isomers based on their retention times and mass fragmentation patterns. The molecular ion peak for C7H3Cl2NO3 is expected at m/z 219 (with characteristic chlorine isotope patterns).[4]
-
Quantify the impurities using a calibration curve generated from the standard solutions.
Quantitative NMR (qNMR) Protocol
qNMR is a primary analytical method that allows for the determination of purity without a specific reference standard for the analyte.[3]
1. Instrumentation and Conditions:
-
System: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or another suitable deuterated solvent that does not have signals overlapping with the analyte.
-
Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
2. Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample and about 10 mg of the internal standard into a vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all relevant protons, ensuring accurate integration.
4. Data Analysis:
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the analytical methods described above.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for the qNMR analysis of this compound.
References
Safety Operating Guide
Safe Disposal of 2-Chloro-5-nitrobenzoyl Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of reactive chemical reagents such as 2-Chloro-5-nitrobenzoyl chloride is a cornerstone of laboratory safety and environmental stewardship. This guide delivers crucial, immediate safety and logistical information, encompassing detailed operational and disposal protocols to ensure the safe handling of this compound. This compound is a corrosive, moisture-sensitive solid that necessitates strict adherence to established procedures to mitigate risks of violent reactions, personal injury, and environmental contamination.[1] The fundamental principle for its disposal is the conversion of the reactive acyl chloride into a less hazardous substance through a controlled neutralization process prior to collection by a licensed hazardous waste disposal entity.
Immediate Safety Precautions
Before commencing any disposal procedure, it is imperative to don appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a laboratory coat. All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any evolved gases, such as hydrogen chloride.[2][3]
Spill Management
In the event of a spill, the immediate priorities are to contain the material and prevent its spread.
-
Minor Spills: For small spills, absorb the material with a dry, inert absorbent such as sand, vermiculite, or earth. Once absorbed, the material should be collected using non-sparking tools and placed into a suitable, clearly labeled container for hazardous waste disposal.
-
Major Spills: In the case of a larger spill, the area should be evacuated immediately. Contact your institution's environmental health and safety (EHS) department for emergency guidance and cleanup.
Disposal Protocol: Neutralization
The recommended method for the disposal of this compound is a slow, controlled neutralization reaction. This procedure transforms the reactive acyl chloride into the less reactive sodium 2-chloro-5-nitrobenzoate.
Experimental Protocol for Neutralization
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Water
-
Large beaker or flask
-
Stir bar and stir plate
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a large beaker or flask equipped with a magnetic stir bar. The container should be no more than 25% full to accommodate potential foaming or gas evolution. Place the beaker in an ice bath to control the temperature of the solution.
-
Slow Addition: With vigorous stirring, slowly and carefully add the this compound waste to the cold basic solution in small portions. The reaction is exothermic and will release hydrogen chloride gas, which will be neutralized by the bicarbonate/carbonate solution, producing carbon dioxide. The rate of addition should be controlled to prevent excessive foaming and a rapid temperature increase.
-
Reaction: Continue to stir the mixture for several hours after the addition is complete to ensure the complete neutralization of the acyl chloride.
-
Monitoring: Monitor the pH of the solution periodically to ensure it remains basic (pH > 7). If necessary, add more sodium bicarbonate or sodium carbonate solution.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed disposal company. Do not attempt to dispose of the neutralized solution down the drain.
Summary of Key Data
| Property | Value |
| Chemical Formula | C₇H₃Cl₂NO₃[4][5] |
| Molecular Weight | 220.01 g/mol [4][5] |
| Appearance | White to yellow or brown crystalline powder[6] |
| Melting Point | 54-63 °C[6] |
| Hazards | Causes severe skin burns and eye damage, May be corrosive to metals |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. CAS 25784-91-2: Cloruro de 2-cloro-5-nitrobenzoilo [cymitquimica.com]
- 2. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. Benzoyl chloride, 2-chloro-5-nitro- | C7H3Cl2NO3 | CID 117637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound, 96%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
Essential Safety and Logistical Information for Handling 2-Chloro-5-nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 2-Chloro-5-nitrobenzoyl chloride (CAS No. 25784-91-2). Adherence to these procedures is critical to minimize risk and ensure a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is a corrosive and hazardous chemical that requires careful handling.[1][2][3] It is a pale-yellow crystalline solid or powder.[4]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage.[1][2][3] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1][3] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals.[1][2][3] |
Primary Hazards:
-
Corrosive: Causes severe burns to skin and eyes upon contact.[1][2][3]
-
Respiratory Irritant: Inhalation of dust or fumes may cause respiratory irritation.[5]
-
Harmful if Swallowed: Ingestion can be harmful.[5]
-
Reactivity: Reacts with water and may be corrosive to metals.[1] Contact with metals may evolve flammable hydrogen gas.[6]
-
Combustibility: Combustible material that presents a slight fire hazard when exposed to heat or flame.[1] Heating can lead to violent rupture of containers.[1]
Operational Plan: Handling and Personal Protective Equipment (PPE)
A systematic approach is crucial to minimize exposure to this compound. The following workflow outlines the necessary steps from preparation to cleanup.
Personal Protective Equipment (PPE) Requirements:
The selection of appropriate PPE is the primary defense against exposure.
| PPE Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[7] Inspect gloves before use. | Prevents skin contact and irritation. |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166) or NIOSH-approved safety goggles.[8] A face shield is recommended if there is a splash hazard.[7] | Protects against eye irritation from dust or splashes. |
| Skin and Body Protection | Laboratory coat.[7] Wear impervious clothing if significant contact is possible. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use a NIOSH-approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated.[7] A self-contained breathing apparatus (SCBA) may be necessary in certain situations.[1] | Prevents respiratory tract irritation. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15-20 minutes.[1][6] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[1] Flush skin and hair with running water for at least 20 minutes.[6] Seek medical attention. |
| Inhalation | Move the victim to fresh air and keep them warm and rested.[1] If not breathing, provide artificial respiration. If breathing is difficult, administer oxygen.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unreacted this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a designated, labeled, and sealed hazardous waste container.[7]
-
Liquid Waste: Do not dispose of this compound down the drain or in regular trash.[7]
-
Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.[7]
Decontamination:
-
All glassware and equipment should be rinsed with a suitable solvent (e.g., acetone) in a fume hood.[7]
-
The solvent rinse must be collected as hazardous waste.[7]
-
Work surfaces should be wiped down with a cloth dampened with a suitable solvent, which is then also disposed of as hazardous waste.[7]
Final Disposal:
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[5] Dispose of contents/container to an authorized hazardous or special waste collection point.[1]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | 25784-91-2 | TCI EUROPE N.V. [tcichemicals.com]
- 3. Benzoyl chloride, 2-chloro-5-nitro- | C7H3Cl2NO3 | CID 117637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS No 25784-91-2 2 Chloro 5 Nitrobenzoyl Chloride Msds 98.0% [m.nitrobenzenechemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound(25784-91-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
